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  • Product: 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol
  • CAS: 889949-63-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

< This guide provides a comprehensive overview of the basic properties of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive overview of the basic properties of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction and Core Concepts

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a unique bifunctional molecule incorporating a primary amine, a primary alcohol, and a tetrahydropyran (THP) ring. The THP moiety is a prevalent scaffold in numerous natural products and bioactive molecules, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of both a primary amine and a primary alcohol group on a stereocenter adjacent to the THP ring offers multiple points for chemical modification, making it an attractive building block for the synthesis of diverse chemical libraries.

The strategic placement of these functional groups allows for the exploration of a wide chemical space, which is a critical aspect of modern drug discovery. The amino group can serve as a handle for amide bond formation, reductive amination, and other nitrogen-based chemistries, while the alcohol functionality allows for esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. This versatility underpins its utility in the synthesis of complex molecular architectures.

Below is the chemical structure of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol:

Caption: Chemical structure of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

PropertyValueSource
CAS Number 889949-63-7[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance White crystalline solid[2]
Solubility Soluble in water[2]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Synthesis and Characterization

The synthesis of 2-amino-4H-pyran derivatives, a class of compounds to which the topic molecule is related, often involves multi-component reactions.[3][4] A common approach is a one-pot synthesis utilizing an aldehyde, a β-dicarbonyl compound, and malononitrile in the presence of a catalyst.[3][4] For instance, L-proline has been effectively used as a catalyst in ethanol under reflux conditions to produce various 2-amino-4H-pyran derivatives in good to excellent yields.[3] The use of ethanol as a solvent is advantageous due to its environmentally friendly nature.[3]

A plausible synthetic route to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol could involve the reduction of a corresponding nitro or cyano precursor, or through a multi-step synthesis starting from tetrahydropyran-4-one. For example, a related compound, 2-[(TETRAHYDRO-2H-PYRAN-4-YL)AMINO]ETHANOL, can be synthesized from Tetrahydro-4H-pyran-4-one and Monoethanolamine.[5]

The general workflow for a multi-component reaction to synthesize a 2-amino-pyran derivative is illustrated below:

Synthesis_Workflow Reactants Aldehyde + Malononitrile + Active Methylene Compound Reaction One-Pot Reaction (e.g., Reflux) Reactants->Reaction Add Solvent_Catalyst Solvent (e.g., Ethanol) Catalyst (e.g., L-proline) Solvent_Catalyst->Reaction Add Purification Work-up & Purification Reaction->Purification Yields Product 2-Amino-4H-pyran Derivative Purification->Product Isolates Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization Confirm Structure

Caption: Generalized workflow for the synthesis of 2-amino-pyran derivatives.

Characterization of the final product is typically achieved using a combination of spectroscopic methods.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as the amine (N-H stretching) and alcohol (O-H stretching) groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Applications in Research and Drug Discovery

The structural motifs present in 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol are of significant interest in medicinal chemistry. The 2-amino-4H-pyran core is a constituent of many natural products and biologically active compounds.[3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including:

  • Anticancer[7]

  • Antibacterial[3]

  • Antiviral[7]

  • Anti-inflammatory[7]

  • Antioxidant[6][7]

The versatility of the amino and alcohol functional groups allows for the facile generation of libraries of derivatives for screening against various biological targets. This makes 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol a valuable starting material for lead optimization campaigns in drug discovery.

Safety and Handling

As a laboratory chemical, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol should be handled with appropriate care.[8] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[9][10] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[9][10]

  • Ventilation: Ensure adequate ventilation or use only in a well-ventilated area.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9][10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Store away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing. Seek medical attention if irritation or other symptoms persist.[9][10]

Conclusion

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a primary amine, a primary alcohol, and a tetrahydropyran ring provides a rich platform for the development of novel bioactive compounds. A thorough understanding of its basic properties, synthesis, and safe handling procedures is essential for its effective utilization in research and development.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science, 28(3), 387-393.
  • Sciforum. (n.d.). Synthesis of 2-Amino-4H-Pyran-3-Carbonitriles: Its Reaction to Chloroacetyl Chloride. Retrieved from [Link]

  • Al-Jaff, S. A., & Al-Masoudi, N. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(1), 4811-4822.
  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • Google Patents. (n.d.). United States Patent.
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Tradeindia. (n.d.). 2-amino-1-(tetrahydro-2h-pyran-4-yl)ethanol. Retrieved from [Link]

  • Alchimica. (n.d.). 2-[(TETRAHYDRO-2H-PYRAN-4-YL)AMINO]ETHANOL. Retrieved from [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances, 14(30), 21633-21641.
  • Google Patents. (n.d.). WO 2013/134298 A1.
  • CAS Common Chemistry. (n.d.). Zinc(2+). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. Retrieved from [Link]

Sources

Exploratory

"2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol" molecular structure

An In-Depth Technical Guide to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol: A Privileged Scaffold in Modern Drug Discovery Authored by a Senior Application Scientist This guide provides an in-depth exploration of 2-Amino...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a molecule of significant interest in medicinal chemistry. We will delve into its molecular structure, a robust synthetic pathway, comprehensive characterization methods, and its potential as a cornerstone for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a "privileged" scaffold in medicinal chemistry. Its prevalence in natural products and synthetic drugs stems from its favorable physicochemical properties. The THP moiety acts as a bioisostere for more lipophilic carbocyclic rings, improving aqueous solubility and metabolic stability while providing a defined three-dimensional vector for substituent placement. When combined with an amino alcohol functionality, as in 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, the resulting molecule becomes a highly valuable chiral building block. Derivatives of the broader 2-amino-4H-pyran class have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and potent cholinesterase inhibition for potential Alzheimer's disease treatment.[1][2][3][4] This positions our topic molecule as a key starting material for creating diverse compound libraries aimed at various therapeutic targets.

Molecular Structure and Physicochemical Properties

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (CAS No: 889949-63-7) possesses a unique combination of a saturated heterocyclic ring and a chiral amino alcohol side chain. This structure provides an excellent foundation for introducing molecular diversity.

Caption: 2D Molecular Structure of the Topic Compound.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 889949-63-7[5]
Molecular Formula C₇H₁₅NO₂N/A
Molecular Weight 145.20 g/mol N/A
Appearance Expected to be a solid or viscous liquidN/A
Solubility Expected to be soluble in water and polar organic solventsN/A

Synthesis and Mechanistic Rationale

The synthesis of 2-amino-pyran derivatives is well-established, often accomplished through one-pot, multi-component reactions that are efficient and align with the principles of green chemistry.[6][7] A common and effective strategy involves the condensation of an aldehyde, an active methylene compound like malononitrile, and a 1,3-dicarbonyl compound.[1][8] For the specific synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a logical and robust approach is the reductive amination of a ketone precursor, which is readily available.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from Tetrahydro-4H-pyran-4-one. The first step involves a Strecker-type reaction to introduce the amino and nitrile groups, followed by reduction of the nitrile and a protected hydroxyl group. A more direct route involves reductive amination using ammonia and a cyanide source, followed by reduction. Below is a conceptual workflow.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Reduction Start Tetrahydro-4H-pyran-4-one Reagents1 NH₄Cl, KCN in H₂O/MeOH Start->Reagents1 Reacts with Intermediate α-Aminonitrile Intermediate Reagents1->Intermediate Forms Reagents2 LiAlH₄ or H₂/Raney Ni in THF or EtOH Intermediate->Reagents2 Reduced by Product 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Reagents2->Product Yields

Caption: Proposed Synthetic Workflow Diagram.

Detailed Experimental Protocol (Prophetic)

Objective: To synthesize 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol via reductive amination of a ketone precursor derived from Tetrahydro-4H-pyran-4-one.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of Tetrahydro-4H-pyran-4-one in 50 mL of methanol.

  • In a separate beaker, prepare a solution of 6.4 g of ammonium chloride and 6.5 g of potassium cyanide in 40 mL of water. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Cool the ketone solution to 0-5 °C in an ice bath. Slowly add the aqueous cyanide/ammonium chloride solution to the flask over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Causality Explanation: The Strecker synthesis is a classic and reliable method for producing α-amino acids and their nitrile precursors. Using a two-phase system (MeOH/H₂O) ensures all reactants are in solution. The slow addition at low temperature controls the exothermicity of the reaction and minimizes side product formation.

Step 2: Reduction of the Aminonitrile to the Amino Alcohol

  • Set up a 500 mL three-necked flask, equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Carefully suspend 7.6 g of LiAlH₄ in 100 mL of anhydrous THF under a nitrogen atmosphere. Caution: LiAlH₄ reacts violently with water.

  • Dissolve the crude α-aminonitrile from Step 1 in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the aminonitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).

  • Cool the flask to 0 °C and cautiously quench the reaction by the sequential dropwise addition of 7.6 mL of water, 7.6 mL of 15% NaOH solution, and 23 mL of water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation under high vacuum to yield 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Causality Explanation: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the nitrile group directly to a primary amine. The Fieser workup (sequential addition of water, base, and water) is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminum salts that is easily filtered, simplifying the purification process.

Spectroscopic Characterization

The structural confirmation of the synthesized molecule is paramount. A combination of spectroscopic methods provides a complete picture of the molecular architecture.

Table 2: Expected Spectroscopic Data
TechniqueExpected Chemical Shifts / PeaksRationale for Assignment
¹H NMR δ ~3.5-4.0 ppm (m, 4H)δ ~3.4-3.6 ppm (t, 2H)δ ~2.5-3.0 ppm (br s, 2H)δ ~1.5-1.8 ppm (m, 5H)Protons on carbons adjacent to the ring oxygen (C2-H, C6-H).Protons of the -CH₂OH group.Exchangeable protons of the -NH₂ group.Remaining aliphatic protons of the THP ring and the methine proton (C4-H).
¹³C NMR δ ~68-70 ppmδ ~65 ppmδ ~55-60 ppmδ ~30-35 ppmCarbons adjacent to the ring oxygen (C2, C6).Carbon of the -CH₂OH group.Quaternary carbon bearing the amino group (C4).Remaining aliphatic carbons of the THP ring.
IR 3300-3500 cm⁻¹ (broad)2850-2950 cm⁻¹ (strong)~2250 cm⁻¹ (absent)1050-1150 cm⁻¹ (strong)O-H and N-H stretching vibrations.C-H aliphatic stretching.Confirms complete reduction of the nitrile precursor.C-O stretching from the ether and alcohol.
MS (ESI+) m/z = 146.12 [M+H]⁺Corresponds to the protonated molecular ion.

Note: NMR shifts are approximate and depend on the solvent used. Spectroscopic data for similar 2-amino-pyran structures can be found in the literature to support these assignments.[8][9]

Applications in Drug Discovery

The title compound is a versatile scaffold for building complex molecules. Its key features for drug design include:

  • Chiral Center: The carbon atom attached to the amino and hydroxyl groups is a chiral center, allowing for the synthesis of stereospecific drugs, which is critical for optimizing efficacy and reducing off-target effects.

  • Hydrogen Bonding: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.

  • Scaffold for Diversification: The primary amine serves as a synthetic handle for introducing a wide variety of substituents through amide coupling, reductive amination, or alkylation, enabling the rapid generation of a chemical library for screening.

Given the known activities of related pyran-based compounds, this molecule is a prime candidate for developing agents targeting neurodegenerative diseases (e.g., Alzheimer's via cholinesterase inhibition), cancer, and infectious diseases.[3][4]

Safety, Handling, and Storage

As a novel chemical, a specific Safety Data Sheet (SDS) may not be available. Therefore, handling precautions must be based on the constituent functional groups: amino alcohols and ethers.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile, tested to EN 374), safety goggles with side protection, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[11][12]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[12][13]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10][13]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[13]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[12][13]

  • Handling and Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or spray mist.[10][11]

Conclusion

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol represents a molecule of high strategic value for the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structure is rich with features conducive to creating potent and selective therapeutics. The insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and ultimately harness the potential of this promising chemical entity.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • DergiPark. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). One-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline | Request PDF. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthetic approaches for biologically relevant 2-amino-4H-pyrans and 2-amino-4H-pyran-annulated heterocycles in aqueous media | Request PDF. Retrieved from [Link]

  • PubMed. (2018). Highly functionalized 2-amino-4H-pyrans as potent cholinesterase inhibitors. Retrieved from [Link]

  • Alchimica. (n.d.). 2-[(TETRAHYDRO-2H-PYRAN-4-YL)AMINO]ETHANOL (1 x 250 mg). Retrieved from [Link]

  • RSC Advances. (2024). A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. Retrieved from [Link]

  • NIH. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

Sources

Foundational

"2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-2-(tetrahydro-2H-pyr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a valuable building block for drug discovery and development. The molecule incorporates two key pharmacophoric elements: a tetrahydropyran (THP) ring and a 1,2-amino alcohol moiety. The THP ring is a prevalent motif in numerous approved drugs, often serving as a metabolically stable, hydrophilic replacement for a phenyl ring. The 1,2-amino alcohol functional group is also a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds and serving as a versatile synthetic handle.[1][2] This guide details a robust and efficient two-step synthesis starting from the commercially available Tetrahydro-2H-pyran-4-carboxaldehyde. A thorough retrosynthetic analysis is presented, followed by detailed, step-by-step experimental protocols with mechanistic insights and justifications for the selected methodologies.

Introduction and Retrosynthetic Analysis

The rational design of novel therapeutics often relies on the availability of unique and functionalized building blocks. 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol represents such a scaffold, combining the favorable physicochemical properties of the tetrahydropyran ring with the versatile reactivity of a primary amino alcohol. The development of a reliable synthetic route to this compound is therefore of significant interest to the medicinal and organic chemistry communities.

A retrosynthetic analysis of the target molecule suggests a logical and efficient approach to its synthesis.[3] The primary disconnection strategy focuses on the formation of the 1,2-amino alcohol functionality. This bond can be retrosynthetically cleaved to reveal a cyanohydrin intermediate, which in turn can be disconnected to the corresponding aldehyde and a cyanide source. This leads to the commercially available and relatively inexpensive Tetrahydro-2H-pyran-4-carboxaldehyde as the logical starting material.[4][5][6][7]

Retrosynthetic Analysis TM Target Molecule 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Int1 Intermediate 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile TM->Int1 C-N bond formation (Reduction of Nitrile) SM Starting Material Tetrahydro-2H-pyran-4-carboxaldehyde Int1->SM C-C bond formation (Cyanohydrin Formation) Forward Synthesis Pathway cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction SM Tetrahydro-2H-pyran-4-carboxaldehyde Int1 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile SM->Int1 NaCN, H2SO4 H2O/DCM Int2 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile TM 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Int2->TM 1. LiAlH4, THF 2. H2O quench

Caption: Proposed two-step synthesis pathway.

In-Depth Methodologies and Mechanistic Discussion

Step 1: Synthesis of 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile (Cyanohydrin Formation)

The initial step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of Tetrahydro-2H-pyran-4-carboxaldehyde. This reaction is a classic method for the formation of cyanohydrins and establishes the new carbon-carbon bond required for the target molecule. [8][9][10] Mechanism: The reaction is typically base-catalyzed to generate the cyanide anion (CN⁻) from a source like sodium or potassium cyanide. The cyanide anion then attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a weak acid (like HCN, which is in equilibrium) yields the final cyanohydrin product. [10] Experimental Protocol:

  • To a solution of Tetrahydro-2H-pyran-4-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether, an aqueous solution of sodium cyanide (NaCN, 1.1 eq) is added.

  • The biphasic mixture is cooled to 0 °C in an ice bath with vigorous stirring.

  • A solution of a mild acid, such as acetic acid or a dilute solution of sulfuric acid, is added dropwise to the reaction mixture while maintaining the temperature below 10 °C. The acid serves to generate hydrocyanic acid (HCN) in situ, which then protonates the intermediate alkoxide.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin product.

  • Purification can be achieved via flash column chromatography on silica gel if necessary.

Expertise & Trustworthiness: The use of a two-phase system helps to control the reaction rate and temperature. The slow addition of acid is crucial to maintain a low concentration of HCN, minimizing potential hazards associated with this highly toxic substance. [8]The reaction is self-validating as the formation of the cyanohydrin can be easily monitored by the disappearance of the aldehyde starting material via TLC and confirmed by spectroscopic methods (IR, NMR).

Step 2: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (Nitrile Reduction)

The second and final step is the reduction of the nitrile functional group in the cyanohydrin intermediate to a primary amine. This transformation is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄). [8][9] Mechanism: The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This occurs in two successive additions. The first addition forms an imine-aluminum complex. A second hydride transfer reduces the imine to an amine-aluminum complex. An aqueous workup is then required to hydrolyze the metal-nitrogen and metal-oxygen bonds to liberate the final 1,2-amino alcohol product.

Experimental Protocol:

  • A solution of the crude or purified 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • This solution is added dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 eq) in anhydrous THF at 0 °C. The use of excess hydride is necessary to reduce the nitrile and deprotonate the hydroxyl group.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the C≡N stretch).

  • Upon completion, the reaction is carefully quenched by sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts as a granular solid, which is easily filtered.

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

  • Further purification can be achieved by crystallization or column chromatography.

Expertise & Trustworthiness: The use of anhydrous solvents and an inert atmosphere is critical when working with LiAlH₄, as it reacts violently with water. The Fieser workup is a well-established and safe method for quenching LiAlH₄ reactions and results in easily filterable aluminum salts, simplifying the purification process. The success of the reduction is validated by the disappearance of the nitrile peak in the IR spectrum and the appearance of N-H stretches, along with confirmation of the final structure by NMR and mass spectrometry.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
1Tetrahydro-2H-pyran-4-carboxaldehydeNaCN, H₂SO₄2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile80-95%
22-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrileLiAlH₄, THF2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol70-90%

Conclusion

This guide outlines a scientifically sound and practical synthetic route to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. The proposed two-step pathway, commencing from the readily available Tetrahydro-2H-pyran-4-carboxaldehyde, utilizes well-established and high-yielding chemical transformations. The detailed protocols and mechanistic discussions provided herein are intended to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable molecular building block for application in their research and development endeavors.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Krishe, M. J., & Mapp, A. K. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6463–6467. Available from: [Link]

  • McCormick, J. P. (2014, March 8). Addition of Cyanide to Aldehydes and Ketones to Make Cyanohydrins [Video]. YouTube. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 8). 101. Aldehydes & Ketones: Reactions Part #2 Cyanohydrin, Imine & Enamine Formation [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836348. Available from: [Link]

  • Green Chemistry. (2020). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Green Chemistry, 22(15), 4873-4877. Available from: [Link]

  • NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde. Retrieved from [Link]

  • Sello, G., Ragaini, F., & Ghisleni, G. (2007). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis.
  • Schmid, A., Hofstetter, K., Feiten, H. J., & Witholt, B. (2001). Synthesis of enantiopure 2-amino, 1-, and 2-phenyl ethanols using enantioselective enzymatic epoxidation and regio- and diastereoselective chemical aminolysis. Tetrahedron: Asymmetry, 12(11), 1545-1549.
  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Retrosynthetic analysis. Retrieved from [Link]

  • DergiPark. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. GU J Sci, 28(3), 387-393. Available from: [Link]

  • Total Organic Chemistry. (2020, July 5). Retrosynthesis Practice: Nucleophilic Substitution | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Journal of Medicinal and Nanomaterials Chemistry. (2020). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 1-10.
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Sources

Exploratory

Spectroscopic Characterization of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel amino alcohol, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. As this compound represents a unique structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel amino alcohol, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. As this compound represents a unique structural motif of interest in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data and field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol possesses a chiral center at the carbon bearing the amino and hydroxymethyl groups, attached to a tetrahydropyran ring. This structure presents several key features that will be distinguishable by various spectroscopic techniques:

  • An alcohol hydroxyl group (-OH)

  • A primary amine group (-NH₂)

  • A tetrahydropyran ring with diastereotopic protons and carbons

  • Aliphatic C-H and C-C bonds

The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, alongside detailed protocols for obtaining this information experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] For 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to be complex due to the presence of multiple stereocenters and diastereotopic protons within the tetrahydropyran ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall molecular geometry.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H on C1' (CH-NH₂/CH₂OH)~2.8 - 3.0Multiplet1H
H on C1 (CH₂OH)~3.5 - 3.7Multiplet (AB system)2H
H on C2, C6 (axial)~3.3 - 3.5Multiplet2H
H on C2, C6 (equatorial)~3.9 - 4.1Multiplet2H
H on C3, C5 (axial)~1.2 - 1.4Multiplet2H
H on C3, C5 (equatorial)~1.6 - 1.8Multiplet2H
H on C4 (CH-ring)~1.5 - 1.7Multiplet1H
OH, NH₂Variable (broad)Singlet (broad)3H

Note: The signals for the OH and NH₂ protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the symmetry of the tetrahydropyran ring, fewer than 7 signals might be expected if the substitution at C4 does not sufficiently break that symmetry in the NMR timescale. However, the chiral center at C1' is expected to render all carbons in the ring chemically inequivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1' (CH-NH₂/CH₂OH)~60 - 65
C1 (CH₂OH)~65 - 70
C2, C6 (CH₂-O)~67 - 72
C3, C5 (CH₂)~30 - 35
C4 (CH-ring)~40 - 45
Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of a small organic molecule like 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.[5][6][7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]

    • Ensure the sample is fully dissolved. If not, consider a different deuterated solvent like DMSO-d₆ or Methanol-d₄.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[8]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution. Modern spectrometers often have automated shimming routines.[9]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds, with a relaxation delay of 1-5 seconds.

    • For the ¹³C NMR spectrum, a proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required, often taking from several minutes to a few hours.[10]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg for ¹H) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample Filter->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire Spectrum Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference Spectrum Process->Reference Integrate Integrate Peaks (¹H NMR) Reference->Integrate

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is expected to be dominated by absorptions from the O-H and N-H bonds.

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupExpected Appearance
3400-3200O-H stretchAlcoholStrong, Broad
3350-3250N-H stretchPrimary AmineMedium, Two peaks
2950-2850C-H stretchAlkaneStrong, Sharp
1650-1580N-H bendPrimary AmineMedium
1470-1430C-H bendAlkaneMedium
1150-1050C-O stretchEther/AlcoholStrong
1100-1000C-N stretchAmineMedium to Weak

Causality: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding. The primary amine typically shows two distinct N-H stretching bands corresponding to symmetric and asymmetric stretching modes.[12][13]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.[14][15]

  • Background Collection:

    • Ensure the ATR crystal (commonly diamond) is clean.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample (a few milligrams) or a single drop of a liquid sample directly onto the ATR crystal.[16]

  • Data Acquisition:

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_cleanup Post-Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire Acquire Sample Spectrum Apply_Pressure->Acquire Clean_Final Clean Crystal Acquire->Clean_Final Process Process Data (Baseline Correction) Clean_Final->Process MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Output Prepare Prepare Dilute Solution (e.g., in Methanol) Infuse Infuse into ESI Source Prepare->Infuse Ionize Electrospray Ionization Infuse->Ionize Analyze Mass Analyzer (m/z separation) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-Amino-2-(tetrahydr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. While direct pharmacological data on this specific molecule is nascent, its structural architecture, featuring a saturated tetrahydropyran ring and an amino alcohol moiety, suggests a compelling landscape for therapeutic potential. Drawing upon extensive structure-activity relationship (SAR) data from analogous pyran-containing compounds, this document delineates a strategic, multi-pronged approach to systematically investigate its bioactivity. We will delve into hypothesized anticancer, antimicrobial, antioxidant, and neuroprotective properties, underpinned by detailed, field-proven experimental protocols. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a robust framework for the initial characterization and potential advancement of this promising scaffold.

Introduction: Unveiling the Potential of a Novel Scaffold

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component in drug design. The subject of this guide, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, integrates this stable heterocyclic system with a reactive amino alcohol pharmacophore. This unique combination suggests the potential for diverse biological interactions and warrants a thorough investigation into its therapeutic promise.

Numerous studies have highlighted the broad spectrum of biological activities associated with pyran derivatives. These include potent anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][2][3][4][5][6][7] The presence of the 2-amino group in analogous structures has been shown to be critical for certain biological activities, such as receptor tyrosine kinase inhibition.[8][9] This guide will, therefore, extrapolate from the established bioactivities of these related compounds to build a logical and evidence-based framework for exploring the potential of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Hypothesized Biological Activities and a Roadmap for Investigation

Based on the structural features of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol and the known activities of its analogs, we propose a focused investigation into four primary areas of potential biological activity:

  • Anticancer Activity: The 4H-pyran scaffold is a core component of numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][10][11][12]

  • Antimicrobial Activity: Tetrahydropyran-based compounds have been identified as inhibitors of bacterial type II topoisomerases, exhibiting activity against both Gram-positive and Gram-negative pathogens.[2][13][14]

  • Antioxidant Activity: The ability of pyran derivatives to scavenge free radicals is well-documented, suggesting a potential role in mitigating oxidative stress-related pathologies.[1][6][10][15]

  • Neuroprotective Activity: Given the implication of pyran-containing compounds in the modulation of pathways relevant to Alzheimer's disease, exploring the neuroprotective potential of this molecule is a logical avenue.[7][16]

The following sections will detail the experimental workflows to systematically validate these hypotheses.

Proposed Experimental Workflows for Biological Characterization

This section outlines a series of robust and validated experimental protocols designed to elucidate the potential biological activities of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Assessment of Anticancer Potential

The initial screening for anticancer activity will focus on evaluating the cytotoxic effects of the compound against a panel of human cancer cell lines.

A primary screen utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed to determine the half-maximal inhibitory concentration (IC50) of the compound.[17][18]

Experimental Protocol: MTT Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous cell line like HEK293 for selectivity assessment) will be cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells will be treated with these dilutions for 48-72 hours. Control wells will receive the vehicle (DMSO) at the highest concentration used.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control. The IC50 value will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Line Tissue of Origin Purpose
MCF-7Breast CancerAssess activity against a common solid tumor type.
HCT-116Colon CancerEvaluate efficacy in another prevalent cancer.
A549Lung CancerTest against a representative lung cancer model.
HEK293Normal KidneyDetermine selectivity and potential toxicity to non-cancerous cells.

Should the initial cytotoxicity screen yield promising results, subsequent investigations will focus on elucidating the mechanism of action. Given that many anticancer agents exert their effects through the inhibition of protein kinases, a cell-based kinase assay would be a logical next step.[19][20][21][22][23]

Experimental Workflow: Cell-Based Kinase Phosphorylation Assay

Kinase_Inhibition_Workflow start Cancer Cell Line Expressing Target Kinase treatment Treat with 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol start->treatment Incubate lysis Cell Lysis and Protein Extraction treatment->lysis After treatment period detection Quantify Phosphorylation of Kinase Substrate (e.g., ELISA, Western Blot) lysis->detection analysis Determine IC50 for Kinase Inhibition detection->analysis

Caption: Workflow for assessing kinase inhibition.

Evaluation of Antimicrobial Activity

The potential of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol as an antimicrobial agent will be assessed by determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

This quantitative method will be used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[24][25][26][27][28]

Experimental Protocol: Broth Microdilution

  • Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) will be cultured to the mid-logarithmic phase and their density adjusted to a 0.5 McFarland standard.

  • Compound Dilution: The test compound will be serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculation: Each well will be inoculated with the standardized microbial suspension.

  • Incubation: The plates will be incubated at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • MIC Determination: The MIC will be recorded as the lowest concentration of the compound at which there is no visible growth.

Microorganism Gram Stain Relevance
Staphylococcus aureusPositiveCommon cause of skin and soft tissue infections.
Escherichia coliNegativeFrequent cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaNegativeOpportunistic pathogen known for antibiotic resistance.
Candida albicansN/A (Fungus)Common cause of fungal infections.
Assessment of Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a rapid and reliable method to evaluate the free radical scavenging activity of a compound.[29][30][31][32]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: A stock solution of DPPH in methanol will be prepared.

  • Reaction Mixture: Different concentrations of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol will be added to the DPPH solution in a 96-well plate. A control containing only methanol and DPPH will be included. Ascorbic acid will be used as a positive control.

  • Incubation: The plate will be incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance will be measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity will be calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) will be determined.

Investigation of Neuroprotective Potential

Given the prevalence of pyran scaffolds in compounds targeting neurodegenerative diseases, an initial assessment of neuroprotective effects is warranted. A cell-based assay using a neuronal cell line and an oxidative stress-inducing agent can provide preliminary insights.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow start Neuronal Cell Line (e.g., SH-SY5Y) pretreatment Pre-treat with 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol start->pretreatment stressor Induce Oxidative Stress (e.g., H2O2) pretreatment->stressor viability Assess Cell Viability (e.g., MTT Assay) stressor->viability analysis Compare viability to stressed cells without pretreatment viability->analysis

Caption: Workflow for assessing neuroprotective effects.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the initial biological evaluation of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. The proposed experimental workflows are designed to systematically investigate its potential as an anticancer, antimicrobial, antioxidant, and neuroprotective agent. The outcomes of these studies will provide a solid foundation for further preclinical development, including more advanced mechanistic studies, in vivo efficacy models, and preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The structural novelty of this compound, combined with the proven therapeutic relevance of the pyran scaffold, positions 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol as a compelling candidate for further drug discovery and development efforts.

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  • Mandl, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • ResearchGate. (n.d.). Examples of pyran-containing compounds with antibacterial[23], antioxidant[6] and anticancer activities via inhibition of CDK2[11][12][33]. [Link]

  • National Institutes of Health. (n.d.). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. [Link]

  • ResearchGate. (n.d.). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. [Link]

  • Google Patents. (n.d.). EP3784664B1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
  • Kumar, A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. [Link]

  • Gangjee, A., et al. (2011). The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines. PubMed Central. [Link]

  • Tan, S. C., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. SpringerLink. [Link]

  • Moriarty, K., et al. (n.d.). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Semantic Scholar. [Link]

Sources

Exploratory

The Strategic Utility of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold In the landscape of modern medicinal chemistry, the tetrahydro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a highly sought-after structural motif. Its prevalence in numerous bioactive natural products and synthetic drugs underscores its significance. The saturated, non-planar nature of the THP ring provides an excellent scaffold for introducing three-dimensional diversity into drug candidates. This often leads to improved molecular recognition by biological targets and can enhance key pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability. The ability of the THP ring to act as a bioisostere for other cyclic systems, while offering a more favorable physicochemical profile, further cements its role as a privileged structure in drug design. This guide focuses on a particularly valuable building block, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol , and explores its synthesis and strategic application in the construction of complex, biologically active molecules.

Physicochemical Properties and Spectroscopic Data

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (CAS 889949-63-7) is a bifunctional building block featuring a primary amine and a primary alcohol. This unique arrangement of functional groups, coupled with the inherent properties of the tetrahydropyran ring, makes it a versatile intermediate for a range of chemical transformations.

PropertyValue
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Appearance Typically a solid
Storage 2-8°C, sealed in a dry, dark place[1]

Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC, are available from commercial suppliers and are crucial for confirming the identity and purity of the material before its use in a synthetic sequence.[2]

Proposed Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol: A Mechanistic Approach

The overall transformation can be envisioned as a two-step process:

  • Cyanohydrin Formation: The ketone is first converted to a cyanohydrin. This reaction is typically base-catalyzed and involves the nucleophilic attack of a cyanide ion on the carbonyl carbon.

  • Reduction of the Cyanohydrin: The resulting cyanohydrin, which is an α-hydroxynitrile, is then reduced to the corresponding primary amino alcohol. This reduction can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for its ability to reduce both the nitrile and any potential ester intermediates.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1 eq).

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add a weak acid, such as acetic acid, to generate HCN in situ. Maintain the pH in a slightly acidic to neutral range to promote the reaction while minimizing the risk of liberating large amounts of toxic HCN gas.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the LiAlH₄ suspension to 0°C.

  • Dissolve the crude cyanohydrin from Step 1 in dry THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

  • The product can be further purified by column chromatography or recrystallization.

G start Tetrahydro-4H-pyran-4-one step1 Step 1: Cyanohydrin Formation (KCN, weak acid) start->step1 intermediate 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile step1->intermediate step2 Step 2: Reduction (LiAlH₄, THF) intermediate->step2 product 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol step2->product

Proposed Synthetic Workflow

Applications in Medicinal Chemistry: A Versatile Building Block

The true value of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The primary amine and primary alcohol functionalities provide two orthogonal points for further chemical elaboration, allowing for the construction of a wide range of molecular architectures.

The use of this building block as a starting material in the synthesis of non-fused thiophene derivatives has been reported in the patent literature, highlighting its utility in the preparation of novel chemical entities for drug discovery programs.[5]

A hypothetical, yet representative, application of this building block is in the synthesis of a novel kinase inhibitor. In this scenario, the primary amine can be acylated or undergo reductive amination to introduce a key pharmacophoric element, while the primary alcohol can be etherified or esterified to modulate the compound's physicochemical properties or to introduce a vector for further functionalization.

G building_block 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol reaction1 Reaction with an Electrophilic Partner (A) (e.g., Acylation, Reductive Amination) building_block->reaction1 intermediate1 Intermediate A reaction1->intermediate1 reaction2 Reaction with an Electrophilic Partner (B) (e.g., Etherification, Esterification) intermediate1->reaction2 final_product Complex Drug Candidate reaction2->final_product

Role in a Hypothetical Drug Synthesis

Conclusion

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the peer-reviewed literature, can be reliably achieved through established synthetic methodologies starting from tetrahydro-4H-pyran-4-one. The presence of both a primary amine and a primary alcohol on a privileged tetrahydropyran scaffold provides chemists with a powerful tool for the construction of novel, three-dimensional molecules with the potential for enhanced biological activity and favorable pharmacokinetic profiles. As the demand for new and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of drug development.

References

  • Bergmeier, S. C. The Synthesis of Vicinal Amino Alcohols. Tetrahedron2000 , 56 (17), 2561–2576. [Link]

  • CN111936471A - Non-fused thiophene derivatives and uses thereof.
  • Schwarz, J. L.; Kleinmans, R.; Paulisch, T. O.; Glorius, F. A Cr/photoredox dual catalytic system enables the synthesis of protected 1,2-amino alcohols starting from carbonyl compounds and α-silyl amines via in situ generation of α-amino carbanion equivalents which act as nucleophiles. J. Am. Chem. Soc.2020 , 142, 2168-2174. [Link]

Sources

Foundational

The Ascendancy of a Privileged Scaffold: A Technical Guide to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Derivatives and Analogues for Drug Discovery

Abstract In the relentless pursuit of novel therapeutic agents, the strategic selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The 2-amin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol framework has emerged as a quintessential example of a privileged scaffold, a molecular architecture that demonstrates a remarkable capacity for interacting with a diverse range of biological targets. This guide provides an in-depth technical exploration of this versatile scaffold, its derivatives, and analogues. We will traverse its synthetic intricacies, dissect its nuanced structure-activity relationships (SAR), and illuminate its therapeutic potential, with a particular focus on its successful application in the modulation of sphingosine-1-phosphate (S1P) receptors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established principles and field-proven insights to empower the design of next-generation therapeutics.

Part 1: The Strategic Advantage of the Tetrahydropyran Moiety in Drug Design

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, offers a compelling alternative to the more traditional carbocyclic and aromatic rings often employed in medicinal chemistry. Its strategic incorporation into the 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol scaffold bestows several advantageous physicochemical and pharmacological properties.

  • Metabolic Stability: The saturated nature of the THP ring renders it less susceptible to oxidative metabolism compared to aromatic rings, a common liability in drug candidates.

  • Improved Solubility: The ether oxygen of the THP ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical parameter for oral bioavailability.

  • Three-Dimensionality: The non-planar, chair-like conformation of the THP ring provides a defined three-dimensional vector for its substituents, allowing for more precise and specific interactions with the often-complex topography of protein binding pockets.

  • Bioisosteric Replacement: The THP ring is frequently employed as a bioisostere for a phenyl ring. This substitution can mitigate issues associated with aromatic ring metabolism while maintaining or enhancing biological activity by presenting a similar spatial arrangement of substituents.[1][2]

When this advantageous heterocyclic system is appended to the pharmacophorically crucial amino alcohol moiety, the resultant scaffold becomes a powerful tool for interrogating a wide range of biological targets.

Part 2: Synthetic Strategies: Mastering Chirality and Diversity

The biological activity of 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol derivatives is exquisitely dependent on the stereochemistry at the C2 position. Consequently, synthetic strategies that afford precise control over this chiral center are of paramount importance.

Foundational Synthesis: Reductive Amination

A robust and widely utilized method for the synthesis of the core scaffold is the reductive amination of tetrahydropyran-4-one. This two-step, one-pot procedure is highly efficient and amenable to the generation of a diverse library of analogues.

Experimental Protocol: Reductive Amination of Tetrahydropyran-4-one

  • Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 eq.) and the desired primary amine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-2 hours.

  • Reduction: The reaction mixture is then cooled to 0°C, and a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise. STAB is often the preferred reagent due to its milder nature and chemoselectivity. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Causality Behind Experimental Choices:

  • The choice of reducing agent is critical. STAB is less likely to reduce other functional groups that may be present in the molecule, offering a wider scope of application.

  • The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of imine formation.

Asymmetric Synthesis: The Key to Potency

Achieving enantiopure 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol derivatives is essential for maximizing therapeutic efficacy and minimizing off-target effects. Several asymmetric strategies have been successfully employed.

  • Chiral Auxiliaries: The use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is a classic and effective approach. The auxiliary is subsequently removed to yield the desired enantiomer.

  • Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) can provide highly enantiomerically enriched products. This method is often favored in large-scale synthesis due to its high efficiency and atom economy.

  • Enzymatic Resolution: Biocatalytic methods, employing enzymes such as lipases, can be used to selectively acylate one enantiomer of a racemic mixture of the amino alcohol, allowing for the separation of the two enantiomers.

Diagram of Synthetic Approaches:

Caption: Synthetic pathways to the core scaffold.

Part 3: Therapeutic Applications: A Focus on S1P Receptor Modulation

The 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol scaffold has proven to be particularly fruitful in the development of modulators of Sphingosine-1-Phosphate (S1P) receptors. S1P is a signaling sphingolipid that regulates a multitude of physiological processes, including lymphocyte trafficking, endothelial barrier function, and heart rate.[3]

FTY720 (Fingolimod), a first-in-class S1P receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis, serves as a pivotal analogue. FTY720 is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate, which then acts as a potent agonist at four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).[4][5][6] The therapeutic effect of FTY720 is primarily attributed to its functional antagonism of the S1P₁ receptor on lymphocytes. This leads to the internalization and degradation of the receptor, thereby preventing the egress of lymphocytes from lymph nodes and reducing the infiltration of inflammatory cells into the central nervous system.[3]

The 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol core can be viewed as a key structural component of FTY720 analogues, where the THP ring replaces a portion of the lipophilic side chain.

Signaling Pathway of S1P₁ Receptor Functional Antagonism:

G S1P Modulator (Active Form) S1P Modulator (Active Form) S1P1 Receptor S1P1 Receptor S1P Modulator (Active Form)->S1P1 Receptor Binds and Activates G-protein Activation G-protein Activation S1P1 Receptor->G-protein Activation Receptor Internalization & Degradation Receptor Internalization & Degradation S1P1 Receptor->Receptor Internalization & Degradation Prolonged Agonism Leads to Lymphocyte Egress Inhibition Lymphocyte Egress Inhibition Receptor Internalization & Degradation->Lymphocyte Egress Inhibition Results in Therapeutic Effect (e.g., in MS) Therapeutic Effect (e.g., in MS) Lymphocyte Egress Inhibition->Therapeutic Effect (e.g., in MS)

Caption: S1P₁ receptor functional antagonism by modulators.

Part 4: Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of second-generation S1P receptor modulators has focused on improving the selectivity profile, particularly to avoid the side effects associated with S1P₃ agonism (e.g., bradycardia). The 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol scaffold provides multiple handles for chemical modification to optimize potency and selectivity.

Table 1: Key SAR Insights for Tetrahydropyran-Containing S1P Modulators

Molecular RegionModification StrategyImpact on Activity
Amino Group Introduction of small alkyl or acyl groupsCan modulate the pKa and interaction with the polar headgroup binding pocket of the receptor.
Hydroxyl Group Phosphorylation (in vivo or by design)Essential for high-affinity binding to S1P receptors.
Tetrahydropyran Ring Introduction of substituentsCan influence lipophilicity, metabolic stability, and interactions with the hydrophobic regions of the binding pocket.
Lipophilic Tail Variation in length and nature of the tailCrucial for potency and subtype selectivity. Longer alkyl chains often enhance potency.

The THP ring itself can be considered a key element in the lipophilic tail, contributing to the overall shape and physicochemical properties of the molecule.

Part 5: A Self-Validating Experimental Workflow for S1P Modulator Characterization

The characterization of novel 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol derivatives as S1P receptor modulators requires a tiered and systematic approach to ensure data integrity and a clear understanding of the compound's pharmacological profile.

Experimental Protocol: In Vitro Characterization of S1P Receptor Modulators

  • Primary Binding Assay (Radioligand Displacement):

    • Objective: To determine the binding affinity of the test compound for the target S1P receptor subtypes.

    • Methodology: Cell membranes expressing the recombinant human S1P receptor of interest are incubated with a radiolabeled S1P ligand (e.g., [³³P]-S1P) in the presence of increasing concentrations of the test compound. The amount of radioligand displaced is measured, and the IC₅₀ is calculated and converted to a Ki value.

  • Functional Agonism Assay (GTPγS Binding):

    • Objective: To assess the ability of the test compound to activate the G-protein signaling cascade upon receptor binding.

    • Methodology: The same receptor-expressing cell membranes are incubated with the test compound and [³⁵S]GTPγS. Agonist binding activates the G-protein, leading to the binding of [³⁵S]GTPγS, which is quantified by scintillation counting. The EC₅₀ and Emax values are determined.[7]

  • Receptor Internalization Assay:

    • Objective: To confirm that the compound induces receptor internalization, the hallmark of functional antagonism.

    • Methodology: Cells expressing a tagged version of the S1P receptor (e.g., GFP-tagged) are treated with the test compound. Receptor internalization is visualized and quantified using high-content imaging or flow cytometry.

  • Cell-Based Migration Assay:

    • Objective: To evaluate the compound's ability to inhibit S1P-driven lymphocyte migration.

    • Methodology: A transwell migration assay is used where lymphocytes are placed in the upper chamber and S1P is in the lower chamber. The ability of the test compound to inhibit the migration of cells towards the S1P gradient is quantified.[8][9]

Workflow Diagram for S1P Modulator Validation:

G Start Novel Compound Synthesis Binding Radioligand Binding Assay (Determine Ki at S1P1-5) Start->Binding Function GTPγS Binding Assay (Determine EC50 & Emax) Binding->Function Potent Binding Internalization Receptor Internalization Assay Function->Internalization Agonist Activity Confirmed Migration Lymphocyte Migration Assay Internalization->Migration Receptor Internalization Observed Lead_Candidate Lead Candidate Migration->Lead_Candidate Inhibition of Migration

Caption: A tiered approach for in vitro validation.

Conclusion: A Scaffold of Enduring Potential

The 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol scaffold has firmly established its credentials as a privileged structure in modern medicinal chemistry. Its inherent advantages in terms of physicochemical properties and three-dimensional character, combined with its synthetic tractability, have enabled the development of potent and selective modulators of challenging biological targets like S1P receptors. The journey from a simple heterocyclic amino alcohol to a key component in clinically successful drugs underscores the power of rational drug design. As our understanding of disease biology deepens, it is with certainty that this versatile scaffold will continue to be a source of innovative therapeutic agents, further solidifying its esteemed position in the armamentarium of the drug discovery professional.

References

  • Brinkmann, V. (2007). FTY720 (fingolimod) in multiple sclerosis: therapeutic effects in the immune and the central nervous system. British journal of pharmacology, 158(5), 1173–1182.
  • Cohen, J. A., & Chun, J. (2011). Mechanisms of fingolimod's efficacy and adverse effects in multiple sclerosis. Annals of neurology, 69(5), 759–777.
  • Kappos, L., Radue, E. W., O'Connor, P., Polman, C., Hohlfeld, R., Calabresi, P., ... & FREEDOMS Study Group. (2010). A placebo-controlled trial of oral fingolimod in relapsing multiple sclerosis. The New England journal of medicine, 362(5), 387–401.
  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of medicinal chemistry, 64(19), 14046–14128.
  • Davis, M. D., Clemens, J. J., Macdonald, T. L., & Lynch, K. R. (2005). Sphingosine 1-phosphate analogs as receptor antagonists. The Journal of biological chemistry, 280(11), 9833–9841.
  • Wuts, P. G. (2007). The Phenyl Ring as a Bioisostere. In Bioisosteres in Medicinal Chemistry (pp. 205-231). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Bolli, M. H., Lescop, C., Nayler, O., & Wanner, J. (2010). The discovery of NVP-AUY922, a new class of potent Hsp90 inhibitors, and their clinical investigation in the treatment of cancer. Journal of medicinal chemistry, 53(18), 6515–6532.
  • Laver, G., Bischofberger, N., & Webster, R. G. (1999). Disarming flu viruses. Scientific American, 280(1), 78–87.
  • Sanna, M. G., Liao, J., Jo, E., Alfonso, C., Ahn, M. Y., Peterson, M. S., ... & Rosen, H. (2004). Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate. The Journal of biological chemistry, 279(14), 13839–13848.
  • Gonzalez-Cabrera, J., Brown, S., Studer, A., & Studer, F. (2014). S1P signaling: new therapies and opportunities. Nature reviews. Drug discovery, 13(10), 767–782.
  • Im, D. S. (2010). Sphingosine 1-phosphate receptor modulators and drug discovery. Biomolecules & therapeutics, 18(3), 263–272.
  • SITTAMPALAM, G. S., Kahl, S. D., & Janzen, W. P. (1997). High-throughput screening: advances in assay technologies. Current opinion in chemical biology, 1(3), 384-391.

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Introduction 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a primary amino alcohol containing a tetrahydropyran (THP) moiety. Its structure, featuring a hydrophilic amino alcohol group and a moderately non-polar cyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a primary amino alcohol containing a tetrahydropyran (THP) moiety. Its structure, featuring a hydrophilic amino alcohol group and a moderately non-polar cyclic ether ring, makes it a valuable building block in medicinal chemistry and materials science. Derivatives of amino-tetrahydropyrans are explored in various research domains, including as glycine derivatives for potential therapeutic applications.[1][2] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and chemical stability, is paramount for its effective application in research and development. Inconsistent solubility can lead to failed experiments, while uncharacterized degradation can compromise product integrity, safety, and efficacy.

This guide provides an in-depth analysis of the solubility and stability of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. It synthesizes theoretical chemical principles with actionable, field-proven experimental protocols designed for researchers, chemists, and formulation scientists. The methodologies described herein are structured to provide a robust framework for characterization, ensuring data integrity and accelerating development timelines.

Physicochemical and Solubility Profile

The solubility of an active molecule is a critical determinant of its utility, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. The structure of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol suggests a nuanced solubility profile. The primary amine and primary alcohol groups are capable of hydrogen bonding, predicting good solubility in polar protic solvents. Conversely, the six-membered THP ring introduces significant non-polar character.

Qualitative Solubility Assessment

Based on supplier information and the chemical nature of related structures, a qualitative solubility summary can be established. The compound is reported to be soluble in water.[3] Furthermore, the use of ethanol as a solvent in the synthesis of analogous 2-amino-pyran derivatives suggests that solubility in lower-order alcohols is also likely.[4][5]

SolventTypePredicted SolubilityRationale / Citation
WaterPolar ProticSolubleDominated by hydrogen bonding of amino and hydroxyl groups.[3]
EthanolPolar ProticLikely SolubleOften used as a solvent for related amino-pyran syntheses.[4][5]
MethanolPolar ProticLikely SolubleSimilar polarity to ethanol; empirical verification needed.
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleStrong H-bond acceptor; commonly used for organic compounds.
Acetonitrile (ACN)Polar AproticSparingly SolubleLower polarity may limit solubility; empirical verification needed.
Dichloromethane (DCM)Non-PolarLikely InsolubleDominated by non-polar interactions; unlikely to solubilize the charged groups.
Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptors, a systematic, tiered approach is necessary to quantify solubility. This protocol is designed to efficiently determine the optimal solvent and concentration limits. The underlying principle is to start with the most benign and pharmaceutically relevant solvents (aqueous buffers) before escalating to organic co-solvents.

Methodology:

  • Tier 1: Aqueous Media Screening:

    • Accurately weigh approximately 10 mg of the compound into separate glass vials.

    • To the first vial, add 0.5 mL of purified water (or a relevant buffer, e.g., PBS pH 7.4) to target a concentration of 20 mg/mL.

    • Agitate vigorously using a vortex mixer for 1 minute.

    • Visually inspect for undissolved solid material against a dark background.

    • If not fully dissolved, sonicate in a water bath for 15 minutes. Re-inspect.

    • If solubility is achieved, the compound is soluble at ≥20 mg/mL. If not, proceed by adding solvent in a stepwise manner to reduce the concentration by factors of 10 (i.e., to 2 mg/mL, then 0.2 mg/mL) until dissolution is achieved.[6]

  • Tier 2: Organic Solvent Screening (if required):

    • If aqueous solubility is insufficient for the intended application (e.g., <1 mg/mL), repeat the process with organic solvents.

    • Begin with DMSO or Ethanol, targeting a high initial concentration (e.g., 200 mg/mL).[6]

    • Follow the same procedure of agitation, sonication, and stepwise dilution to determine the saturation point.

  • Confirmation and Quantification:

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent.

    • Equilibrate the slurry for 24 hours at a controlled temperature (e.g., 25 °C) with continuous agitation.

    • Filter the suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or UPLC.[7]

G cluster_0 Solubility Workflow start Weigh 10mg Compound tier1 Add 0.5mL Aqueous Buffer (Target: 20 mg/mL) start->tier1 agitate Vortex & Sonicate tier1->agitate check1 Completely Dissolved? agitate->check1 check2 Completely Dissolved? agitate->check2 soluble Solubility ≥ 20 mg/mL END check1->soluble Yes dilute Add Solvent (Target: 2 mg/mL) check1->dilute No dilute->agitate tier2 Insoluble in Aqueous. Proceed to Tier 2 (Organic) check2->tier2 No org_solv Use DMSO or Ethanol (Target: 200 mg/mL) tier2->org_solv

Caption: Tiered workflow for systematic solubility determination.

Chemical Stability Profile

The stability of a molecule dictates its shelf-life, storage requirements, and degradation profile. For 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, the primary amine, primary alcohol, and the carbon alpha to the heteroatoms are potential sites for chemical degradation. Supplier recommendations for "Cold-chain transportation" and storage in a "cool, dry place" strongly suggest sensitivity to thermal stress.[8] The advice to "Keep in dark place, inert atmosphere" for analogous compounds points towards additional lability to light and oxidation.[2]

Potential Degradation Pathways
  • Oxidation: This is a primary degradation route for amino alcohols.[9] The primary amine can be oxidized, and the primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. The presence of atmospheric oxygen, trace metal ions, or radical initiators can catalyze these reactions. The tertiary carbon atom bonded to both the nitrogen and the THP ring is also susceptible to oxidative cleavage.

  • Deamination/Dehydration: While less common under typical storage conditions, enzymatic or harsh chemical environments can lead to the loss of the amino group. Similarly, strong acidic conditions and high temperatures could promote dehydration involving the alcohol group.

  • Reaction with Excipients: In a formulation context, the primary amine is nucleophilic and can react with reducing sugars (Maillard reaction) or other reactive excipients.

  • Photodegradation: Exposure to UV or high-intensity visible light can generate free radicals, initiating oxidative degradation pathways.[10]

G cluster_degradation Degradation Products parent 2-Amino-2-(THP)-ethanol aldehyde Aldehyde Derivative parent->aldehyde Oxidation (O₂/Light/Metal) deaminated Deaminated Species parent->deaminated Harsh pH/Temp oxidized_n N-Oxide parent->oxidized_n Oxidation acid Carboxylic Acid Derivative aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for the target molecule.

Recommended Storage Conditions

Based on the compound's structural liabilities and supplier data, the following storage conditions are recommended to ensure long-term integrity:

  • Temperature: 2-8 °C (Refrigerated).

  • Atmosphere: Store under an inert gas (Argon or Nitrogen).

  • Light: Protect from light by using amber glass vials or storing in a dark location.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Protocol for Stability Assessment and Forced Degradation

A comprehensive stability study is essential to identify degradation products, establish a degradation pathway, and develop a stability-indicating analytical method. This process begins with forced degradation (stress testing), as outlined in ICH Q1 guidelines, to intentionally produce degradants.[11]

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound while separating it from all potential degradation products and impurities.

Methodology:

  • Technique Selection: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and robust technique for this type of molecule.[12][13]

  • Column: A C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in water) and an organic modifier (e.g., Acetonitrile or Methanol) is recommended to ensure separation of compounds with varying polarities.

  • Detection: A photodiode array (PDA) detector is ideal as it can monitor multiple wavelengths simultaneously, helping to identify peak impurities and select the optimal wavelength for quantification.

Forced Degradation Protocol

The objective is to generate 5-20% degradation of the parent compound under various stress conditions to ensure the analytical method is truly "stability-indicating."

Procedure:

  • Prepare solutions of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (e.g., at 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solution and solid material at 80 °C for 48 hours.

    • Photostability: Expose solution and solid to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Analyze all stressed samples, along with an unstressed control, by the developed HPLC method.

  • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Formal Stability Study Protocol

Once the analytical method is validated, a formal stability study can be initiated according to WHO or EMA guidelines to determine shelf-life.[14][15][16]

Methodology:

  • Batch Selection: Use at least three batches of the material packaged in the proposed container closure system.[14]

  • Storage Conditions: Store batches under the following conditions:

    • Long-Term: 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency: Test samples at defined time points. For a 12-month study, typical points are 0, 3, 6, 9, and 12 months for long-term conditions and 0, 3, and 6 months for accelerated conditions.[15]

  • Tests: At each time point, perform tests for appearance, assay (quantification of the parent compound), and purity (quantification of degradation products).

G cluster_1 Stability Study Workflow start Develop & Validate RP-HPLC Method stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress check Is Method Stability-Indicating? stress->check refine Refine Method check->refine No initiate Initiate Formal Study (3 Batches) check->initiate Yes refine->stress store Place on Storage (Long-Term & Accelerated) initiate->store pull Pull Samples at Time Points store->pull test Test for Assay, Purity, Appearance pull->test test->pull Next Time Point evaluate Evaluate Data & Determine Shelf-Life test->evaluate Final Time Point

Sources

Foundational

"2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol This document provides a comprehensive guide to the safety and handling precautions for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

This document provides a comprehensive guide to the safety and handling precautions for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. Given that detailed, peer-reviewed toxicological data for this specific research chemical is limited, this guide is built upon the principle of "safety by analogy." We will extrapolate data and handling procedures from structurally similar compounds, specifically other amino alcohols and tetrahydropyran derivatives, to establish a robust and conservative safety protocol. This approach is fundamental in research and development environments where novel molecules are frequently handled before exhaustive safety profiles are available.

The causality behind this methodology is rooted in the structure-activity relationship. The primary amine and primary alcohol functional groups, combined with the tetrahydropyran moiety, dictate the compound's likely chemical reactivity, irritancy, and corrosivity. By referencing safety data for well-characterized molecules like 2-Aminoethanol and (Tetrahydro-2H-pyran-4-yl)methanol, we can make informed decisions to ensure the safety of all laboratory personnel.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the first step in any safety protocol. Understanding the physical properties of a chemical informs storage, handling, and emergency response procedures.

  • Chemical Name: 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

  • Synonyms: 2-amino-1-(tetrahydro-2h-pyran-4-yl)ethanol

  • CAS Number: 119428-98-3[1] (Note: Isomers may have different CAS numbers)

  • Molecular Formula: C₇H₁₅NO₂[1]

  • Molar Mass: 145.2 g/mol [1]

The expected physicochemical properties, based on supplier information and analogous compounds, are summarized below.

PropertyValue / ObservationSource / Rationale
Appearance White crystalline solid[1]
Solubility Soluble in water[1]
Boiling Point Data not widely available; likely >200°C based on structureInferred from similar functionalized molecules.
Storage Store in a cool, dry place[1]

Section 2: Hazard Identification and Toxicological Profile (Inferred)

Due to the presence of a primary amine and an alcohol group, this compound is predicted to be corrosive and an irritant. The following hazard assessment is based on data from analogous compounds like 2-Aminoethanol and 2-(2-Aminoethylamino)ethanol.[2][3][4]

GHS Hazard Classification (Predicted)

  • Pictograms:

    • GHS05 (Corrosion)

    • GHS07 (Exclamation Mark)

  • Signal Word: Danger [2]

Potential Health Effects

  • Eye Contact: Based on analogous amino alcohols, this compound is expected to cause serious eye damage, potentially leading to chemical conjunctivitis and corneal damage.[4] Immediate and prolonged rinsing is critical upon exposure.

  • Skin Contact: Expected to be corrosive and cause skin burns.[3][4] May be harmful if absorbed through the skin. Prolonged contact can lead to irritation or dermatitis.[5][6]

  • Inhalation: Inhalation of dust or aerosols may cause severe irritation of the respiratory tract, potentially leading to coughing, shortness of breath, and chemical burns to the respiratory system.[4]

  • Ingestion: May be harmful if swallowed.[5][7] Expected to cause burns to the gastrointestinal tract, with a danger of perforation of the esophagus and stomach.[3][4]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a foundational principle in chemical safety, prioritizing the most effective measures first.

E Elimination (Most Effective) S Substitution E->S ENG Engineering Controls (e.g., Fume Hood) S->ENG A Administrative Controls (e.g., SOPs, Training) ENG->A PPE Personal Protective Equipment (Least Effective) A->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls:

  • Fume Hood: All handling of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Ensure the path to them is unobstructed.[4][7]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully for the specific hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] Due to the corrosive nature, a full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or holes before each use.[7] It is crucial to consult the glove manufacturer's data for breakthrough times for amino alcohols. Contaminated gloves should be removed and disposed of properly.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required when work is performed within a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor/amine cartridge may be necessary.[6]

Section 4: Safe Handling and Storage Procedures

Handling:

  • Handle and open containers with care in a well-ventilated area, preferably a fume hood.[2][3]

  • Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[4]

  • Take precautionary measures against static discharge, especially when handling the solid form.[8][9]

  • Wash hands thoroughly after handling and before breaks.[2][8]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8]

  • Store away from incompatible materials.

  • Incompatible Materials:

    • Strong oxidizing agents

    • Strong acids (neutralization reactions can be exothermic)[10]

    • Isocyanates, peroxides, and acid halides[10]

Section 5: Accidental Release and First-Aid Measures

Rapid and correct response to an accident is critical to minimizing harm.

Spill Cleanup Protocol:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Control: Remove all sources of ignition.[5]

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. For a liquid spill, absorb with an inert, non-combustible material like sand or diatomaceous earth.[2] Do not use combustible materials like paper towels as the primary absorbent.[10]

  • Collect: Place the contained material into a suitable, labeled container for chemical waste disposal.[2][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of waste according to institutional and local regulations.

spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe control Control Ignition Sources ppe->control contain Contain Spill with Inert Absorbent control->contain collect Collect Waste in Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste (Contact EHS) clean->dispose

Caption: Workflow for responding to a chemical spill.

First-Aid Procedures:

  • General Advice: Move the victim to fresh air. Call for immediate medical attention. Show the Safety Data Sheet (SDS) of an analogous compound to the doctor.[2][4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[2] Flush the skin with plenty of water for at least 15-30 minutes.[4] Immediate medical treatment is required as corrosive injuries can be hard to cure.[3]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of flowing water for at least 15-30 minutes, holding the eyelids apart.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Consult an ophthalmologist immediately.[3]

  • If Swallowed: Rinse the mouth immediately and drink plenty of water.[2][3] Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[3]

Section 6: Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.

  • Waste Treatment: This material and its container must be disposed of as hazardous waste. Do not allow the product to reach the sewage system or ground water.[2][8]

  • Packaging: Uncleaned packaging should be treated as the product itself.

  • Recommendation: Disposal must be made according to official national and institutional regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]

References

  • Safety D
  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH.
  • SAFETY DATA SHEET - 4-(Hydroxymethyl)tetrahydropyran. Fisher Scientific.
  • 2-(2-AMINOETHOXY)ETHANOL. CAMEO Chemicals - NOAA.
  • Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Cole-Parmer.
  • Human health tier II assessment for Ethanol, 2-[(2-aminoethyl)amino]-. Australian Government Department of Health.
  • SAFETY DATA SHEET - 2H-Pyran-2-one. Fisher Scientific.
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-ylmethanol. Fisher Scientific.
  • Safety D
  • 2-Amino-2-(tetrahydro-2H-pyran-4-yl)
  • SAFETY DATA SHEET - Ethanol. Thermo Fisher Scientific.
  • SAFETY D
  • 2-amino-1-(tetrahydro-2h-pyran-4-yl)

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol in Modern Medicinal Chemistry: Applications and Protocols

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Within this pursuit, certain chemical motifs have emerged as "privileged scaffolds" due to their consistent appearance in biologically active compounds and their ability to confer favorable properties. The 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol moiety is a prime example of such a scaffold, seamlessly integrating two critical pharmacophoric elements: the tetrahydropyran (THP) ring and a chiral 1,2-amino alcohol.

The THP ring is increasingly favored by medicinal chemists as a saturated heterocycle that can enhance aqueous solubility and reduce metabolic liability when replacing more lipophilic groups like cyclohexyl.[1] Its oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] The 1,2-amino alcohol functionality is a cornerstone of many successful pharmaceuticals, renowned for its ability to form key hydrogen bonds with target proteins, particularly the catalytic aspartate residues of aspartyl proteases.

This guide provides a comprehensive overview of the synthesis and application of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (a key building block), with a particular focus on its role in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary target in the treatment of Alzheimer's disease.

Part 1: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

The synthesis of this chiral amino alcohol can be approached through several strategic routes, most commonly starting from the commercially available tetrahydro-4H-pyran-4-one. A robust and scalable method involves the diastereoselective addition to a chiral sulfinyl ketimine, a strategy that has been successfully employed in the synthesis of complex pharmaceutical agents like the BACE1 inhibitor Verubecestat.[2]

Protocol 1: Asymmetric Synthesis via Ellman's Sulfinamine Chemistry

This protocol outlines a plausible, multi-step synthesis to obtain the enantiomerically pure (R)-2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a key intermediate in the synthesis of Verubecestat.

Rationale: The use of (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) allows for the highly diastereoselective addition of a nucleophile to the derived ketimine, establishing the crucial stereocenter. Subsequent removal of the auxiliary yields the desired chiral amine.

Workflow Diagram:

Synthesis_Workflow Asymmetric Synthesis of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol start Tetrahydro-4H-pyran-4-one step1 Condensation with (R)-tert-butanesulfinamide start->step1 step2 Formation of N-sulfinyl ketimine step1->step2 step3 Diastereoselective addition of a hydroxymethyl equivalent (e.g., TMSCH2MgCl followed by oxidation or a protected hydroxymethyl nucleophile) step2->step3 step4 Formation of sulfinamide intermediate step3->step4 step5 Acidic cleavage of the sulfinyl group step4->step5 end (R)-2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol step5->end

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Formation of the N-sulfinyl ketimine:

    • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous tetrahydrofuran (THF), add a dehydrating agent such as titanium(IV) ethoxide (1.5 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

    • Cool the reaction mixture, quench with brine, and filter through celite. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl ketimine.

  • Diastereoselective Nucleophilic Addition:

    • Dissolve the crude N-sulfinyl ketimine in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of a suitable hydroxymethyl anion equivalent, such as the Grignard reagent derived from a protected halomethanol (e.g., (methoxymethoxy)methylmagnesium chloride), to the cooled solution.

    • Stir the reaction at -78 °C and monitor for the consumption of the ketimine.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate.

  • Deprotection and Isolation:

    • Dissolve the crude product from the previous step in a suitable solvent (e.g., methanol).

    • Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) and stir at room temperature. This step cleaves both the sulfinyl auxiliary and the hydroxyl protecting group (if applicable).

    • Monitor the reaction for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure. The product can be isolated as the hydrochloride salt or neutralized with a base and purified by chromatography to yield the free amino alcohol.

Key Reagents and Equipment:

Reagent/EquipmentPurpose
Tetrahydro-4H-pyran-4-oneStarting material
(R)-2-methylpropane-2-sulfinamideChiral auxiliary
Titanium(IV) ethoxideDehydrating agent
Anhydrous THFReaction solvent
Grignard reagentNucleophilic addition
Hydrochloric acidDeprotection
Standard glassware for organic synthesisReaction vessels
TLC/LC-MSReaction monitoring
Chromatography systemPurification

Part 2: Application in Medicinal Chemistry - The Case of BACE1 Inhibitors

The 2-amino-2-(substituted)ethanol scaffold is a highly effective mimic of the transition state for aspartyl protease-catalyzed amide bond hydrolysis. This makes it an ideal core for designing inhibitors of enzymes like BACE1. The amino alcohol's hydroxyl group can form a critical hydrogen bond with one of the catalytic aspartate residues (e.g., Asp32 in BACE1), while the amino group can interact with the other (e.g., Asp228) and surrounding water molecules in the active site.[3]

Verubecestat (MK-8931): A Clinical Example

Verubecestat, a BACE1 inhibitor that reached Phase 3 clinical trials for Alzheimer's disease, prominently features the (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)ethanol scaffold.[3] In the context of the larger molecule, this fragment serves to anchor the inhibitor within the BACE1 active site.

Logical Relationship Diagram:

BACE1_Inhibition Role of the Scaffold in BACE1 Inhibition cluster_interactions Key Interactions scaffold 2-Amino-2-(THP-4-YL)ethanol Scaffold hydroxyl Hydroxyl Group scaffold->hydroxyl amino Amino Group scaffold->amino thp THP Ring scaffold->thp bace1 BACE1 Active Site alzheimers Alzheimer's Disease Pathology bace1->alzheimers contributes to verubecestat Verubecestat (MK-8931) verubecestat->scaffold incorporates verubecestat->bace1 inhibits hydroxyl->bace1 H-bonds with Asp32 amino->bace1 H-bonds with Asp228 thp->bace1 Improves physicochemical properties

Caption: Interaction of the scaffold with the BACE1 active site.

Protocol 2: Coupling of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol to a Heteroaromatic Core

This protocol describes a general procedure for the amide coupling of the title amino alcohol to a carboxylic acid, a common step in the synthesis of BACE1 inhibitors and other drug candidates.

Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. The use of standard coupling reagents like HATU provides a reliable and high-yielding method for linking the amino alcohol building block to a larger molecular framework.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the heteroaromatic carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of the Amino Alcohol:

    • Add a solution of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (as the free base or hydrochloride salt with an additional equivalent of base) (1.05 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Physicochemical Properties and Their Importance:

PropertyPredicted Value/RangeImportance in Drug Design
Molecular Weight~145 g/mol Adheres to Lipinski's "Rule of Five" for good oral bioavailability.
cLogP< 2Indicates good aqueous solubility and reduced likelihood of non-specific binding.
Polar Surface Area (PSA)> 60 ŲContributes to solubility and ability to form hydrogen bonds.
Hydrogen Bond Donors3Provides ample opportunities for interaction with target proteins.
Hydrogen Bond Acceptors3Enhances solubility and target binding.

Conclusion and Future Outlook

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol stands as a testament to the power of strategic molecular design. By combining the favorable physicochemical properties of the tetrahydropyran ring with the potent binding capabilities of the 1,2-amino alcohol pharmacophore, this building block offers a robust starting point for the development of inhibitors for challenging targets like BACE1. The synthetic protocols outlined herein provide a foundation for accessing this valuable intermediate, while its successful incorporation into clinical candidates like Verubecestat underscores its significance in the ongoing effort to combat neurodegenerative diseases and beyond. As medicinal chemists continue to seek scaffolds that balance potency with drug-like properties, the utility of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol and its derivatives is poised to expand into new therapeutic areas.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Moody, C. J., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(5), 272-275.
  • BenchChem. (n.d.). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols. BenchChem Technical Guides.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(8), 1762-1804. [Link]

  • Cole, D. C., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(5), 249-256. [Link]

  • Reddy, B. V. S., et al. (2018). NEW ADVANCED SYNTHETIC APPROACH ON PHARMACOPHORE 1,2-AMINO ALCOHOLS.
  • Thaisrivongs, D. A., et al. (2016). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). Organic Letters, 18(22), 5780-5783. [Link]

  • Thaisrivongs, D. A., et al. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic Letters, 18(22), 5780-5783. [Link]

  • Malamas, M. S., et al. (2014). 8-Tetrahydropyran-2-yl chromans: highly selective beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. Journal of Medicinal Chemistry, 57(23), 10081-10103. [Link]

  • Malamas, M. S., et al. (2014). Discovery of 7-Tetrahydropyran-2-yl Chromans: β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors That Reduce Amyloid β-Protein (Aβ) in the Central Nervous System. Journal of Medicinal Chemistry, 57(5), 2027-2053. [Link]

  • Hampel, H., et al. (2021). The Amyloid-β Pathway in Alzheimer's Disease.
  • Vassar, R. (2014). BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease. Alzheimer's Research & Therapy, 6(9), 81.
  • Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients.
  • Kennedy, M. E., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(22), 10436-10461. [Link]

  • PubChem. (n.d.). Verubecestat. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

The Strategic Integration of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol in Modern Drug Discovery: Applications and Synthetic Protocols

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore and exploit unique chemical scaffolds. Among these, saturated het...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore and exploit unique chemical scaffolds. Among these, saturated heterocyclic systems have gained prominence for their ability to confer desirable physicochemical properties upon drug candidates. The tetrahydropyran (THP) moiety, in particular, has emerged as a valuable building block.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application and utilization of a specific THP-containing building block, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol , in contemporary drug discovery programs.

The Tetrahydropyran Motif: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. Its incorporation into drug molecules is strategically advantageous for several reasons:

  • Bioisosterism: The THP ring is often employed as a bioisostere for a cyclohexane ring. This substitution can lead to significant improvements in a compound's metabolic stability and aqueous solubility due to the presence of the ether oxygen.[1]

  • Improved ADME Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to enhanced target binding and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The lower lipophilicity of THP substituents compared to their cyclohexyl counterparts is a key factor in this regard.[1]

  • Structural Rigidity and Vectorial Orientation: The defined chair-like conformation of the THP ring provides a degree of rigidity that can help in the optimal orientation of substituents for target engagement, reducing the entropic penalty upon binding.

The value of the THP-amine motif is exemplified by its presence in clinically successful drugs. For instance, AstraZeneca's Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, AZD0156, and Astellas' gilteritinib (Xospata), an inhibitor of AXL receptor tyrosine kinase for the treatment of acute myeloid leukemia (AML), both feature this key structural element.[1]

Physicochemical Properties of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

This chiral amino alcohol serves as a versatile building block for introducing the tetrahydropyran-4-yl-aminoethanol moiety into a lead molecule. Its key properties are summarized below.

PropertyValueSource
CAS Number 889949-63-7BLDpharm[2]
Molecular Formula C₇H₁₅NO₂BLDpharm[2]
Molecular Weight 145.20 g/mol BLDpharm[2]
Appearance White crystalline solidArasan Chemicals Pvt. Ltd.
Solubility Soluble in waterArasan Chemicals Pvt. Ltd.
Storage Store in a cool, dry placeArasan Chemicals Pvt. Ltd.

Synthetic Protocols

Illustrative Synthesis of a Related Building Block: 2-[(tetrahydro-2H-pyran-4-yl)amino]ethanol

Protocol: Reductive Amination for the Synthesis of 2-[(tetrahydro-2H-pyran-4-yl)amino]ethanol [3]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Ethanolamine (2-aminoethanol)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in ethanol. Add ethanolamine (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine/enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (2 x volume).

  • Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel to afford the desired 2-[(tetrahydro-2H-pyran-4-yl)amino]ethanol.

Application in Drug Discovery: A Case Study from Patent Literature

The utility of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol as a building block is exemplified in the patent literature. Chinese patent CN111936471A discloses the use of this specific amino alcohol as a starting material in the synthesis of novel, non-fused thiophene derivatives with potential therapeutic applications.[4]

General Workflow for Incorporating the Building Block

The primary amino group and the hydroxyl group of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol offer two points for chemical modification, allowing for its versatile integration into a target molecule. A common application involves the formation of an amide bond with the amino group, followed by further functionalization or coupling reactions involving the hydroxyl group.

G cluster_synthesis Incorporation Workflow A 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol C Amide Coupling A->C B Carboxylic Acid Derivative (R-COOH) B->C D Protected Intermediate C->D Formation of Amide Bond E Further Functionalization at -OH D->E F Final Compound E->F

Sources

Method

The Versatile Scaffold: 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol in Modern Drug Discovery

Introduction: Unveiling a Privileged Substructure In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful lead generation and optimization. The tetra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Substructure

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful lead generation and optimization. The tetrahydropyran (THP) moiety, a saturated six-membered oxygen-containing heterocycle, has garnered significant attention as a "privileged" structural motif. Its prevalence in numerous natural products and FDA-approved drugs underscores its favorable physicochemical and pharmacokinetic properties. The THP ring can act as a bioisosteric replacement for a cyclohexane ring, with the oxygen atom potentially serving as a hydrogen bond acceptor, thereby enhancing target engagement. Furthermore, the incorporation of a THP unit can improve aqueous solubility and modulate lipophilicity, key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

This application note delves into the utility of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol as a versatile and commercially available building block for the synthesis of novel compound libraries. This scaffold uniquely presents three key points for diversification: a primary amine, a primary alcohol, and the tetrahydropyran ring itself, offering a rich platform for the exploration of chemical space. Its inherent chirality also opens avenues for stereoselective synthesis and the investigation of stereoisomerism on biological activity. This document will provide a comprehensive overview of the strategic derivatization of this scaffold, complete with detailed, field-proven protocols for key chemical transformations.

Strategic Derivatization of the Scaffold: A Gateway to Chemical Diversity

The strategic modification of the 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol scaffold can be systematically approached by targeting its primary functional groups: the amino group and the hydroxyl group. This allows for the generation of a diverse array of derivatives with distinct physicochemical properties and potential biological activities.

G cluster_N N-Functionalization cluster_O O-Functionalization cluster_cyclization Cyclization scaffold 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol N_acylation N-Acylation scaffold->N_acylation Amides N_alkylation N-Alkylation scaffold->N_alkylation Secondary/Tertiary Amines N_sulfonylation N-Sulfonylation scaffold->N_sulfonylation Sulfonamides O_alkylation O-Alkylation scaffold->O_alkylation Ethers O_acylation O-Acylation scaffold->O_acylation Esters oxazoline Oxazoline Formation scaffold->oxazoline Cyclic Derivatives

Caption: Derivatization strategies for the 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol scaffold.

I. N-Functionalization: Tailoring Polarity and Hydrogen Bonding Capacity

The primary amine of the scaffold serves as a prime handle for a multitude of chemical transformations, enabling the introduction of a wide range of substituents that can modulate the compound's polarity, basicity, and hydrogen bonding potential.

The formation of an amide bond is a robust and widely employed reaction in medicinal chemistry. The resulting amides are generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition at the target site.

Rationale: This protocol describes a straightforward and efficient method for the N-acylation of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol using an acyl chloride in the presence of a non-nucleophilic base. This method is broadly applicable to a wide range of acyl chlorides.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.[2][3][4]

Reductive amination is a powerful method for the formation of secondary and tertiary amines. This two-step, one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

Rationale: This protocol provides a general procedure for the N-alkylation of the scaffold, which can be used to introduce a variety of alkyl and aryl substituents, thereby modulating the compound's lipophilicity and basicity.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol, ethanol, or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.

  • Reducing Agent Addition: Add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by flash chromatography to obtain the N-alkylated product.[5]

II. O-Functionalization: Modulating Lipophilicity and Metabolic Stability

The primary alcohol of the scaffold provides another key site for modification, allowing for the introduction of ether and ester functionalities. These modifications can significantly impact the compound's lipophilicity, metabolic stability, and potential for prodrug strategies.

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.

Rationale: This protocol details the O-alkylation of the scaffold, which can be used to introduce a variety of alkyl groups, thereby increasing lipophilicity and potentially blocking metabolic oxidation at this position.

Step-by-Step Methodology:

  • Amine Protection (Optional but Recommended): To ensure selective O-alkylation, it is advisable to first protect the primary amine. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the scaffold with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like TEA or NaOH.

  • Deprotonation: Dissolve the N-protected amino alcohol (1.0 eq.) in a dry aprotic solvent such as THF or dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH) (1.1-1.2 eq.), portion-wise at 0 °C.

  • Alkylation: After stirring for 30-60 minutes at 0 °C, add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq.) and allow the reaction to warm to room temperature or heat as necessary.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification and Deprotection: Dry, concentrate, and purify the product by flash chromatography. If necessary, remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).[6][7]

III. Cyclization: Constraining Conformation and Introducing Novel Heterocyclic Motifs

The 1,2-amino alcohol functionality of the scaffold is a precursor for the synthesis of various heterocyclic systems, most notably oxazolines. These five-membered heterocycles are found in numerous biologically active natural products and can serve as conformationally restricted bioisosteres of amides.

Several methods exist for the cyclization of 1,2-amino alcohols to form oxazolines. A common and effective method involves the initial N-acylation followed by a dehydrative cyclization.

Rationale: This two-step protocol allows for the introduction of a wide variety of substituents at the 2-position of the oxazoline ring, providing a diverse set of conformationally constrained analogs.

Step-by-Step Methodology:

  • N-Acylation: Follow Protocol 1 to synthesize the N-acyl derivative of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

  • Cyclization:

    • Method A (Thionyl Chloride): Dissolve the N-acyl amino alcohol (1.0 eq.) in an anhydrous aprotic solvent like DCM. Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.1-1.5 eq.) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).[8]

    • Method B (Dehydrating Agents): Alternatively, other dehydrating agents such as Burgess reagent or treatment with triphenylphosphine and a halogen source (e.g., iodine or carbon tetrachloride) can be employed.[9][10][11][12]

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography to yield the 2-substituted oxazoline.

G start 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol step1 N-Acylation (Protocol 1) start->step1 step2 Cyclization (Protocol 4) step1->step2 end 2-Substituted Oxazoline Derivative step2->end

Caption: Workflow for the synthesis of oxazoline derivatives.

Potential Applications and Therapeutic Areas

While specific biological data for derivatives of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol are not extensively reported, the structural motifs that can be generated from this scaffold are prevalent in compounds with a wide range of therapeutic applications.

  • Antimicrobial Agents: The 2-amino-pyran and related heterocyclic structures have been shown to possess antibacterial and antifungal properties.[13]

  • Anticancer Agents: Many small molecules containing substituted pyran and tetrahydropyran rings have been investigated for their anticancer activity.[13]

  • CNS Disorders: The tetrahydropyran scaffold is present in a number of centrally acting agents, and its ability to modulate physicochemical properties makes it attractive for CNS drug discovery.

  • Metabolic Diseases: The structural features of this scaffold could be explored for the development of inhibitors of enzymes involved in metabolic pathways.

Data Summary: Physicochemical Properties of the Scaffold

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[14]
Molecular Weight 145.20 g/mol [14]
CAS Number 889949-63-7[14]
Appearance White to off-white solidCommercially available
Solubility Soluble in water and polar organic solventsInferred

Conclusion

The 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol scaffold represents a promising and underexplored starting point for the generation of novel and diverse compound libraries. Its trifunctional nature provides a wealth of opportunities for synthetic elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties. The protocols outlined in this application note provide a robust foundation for researchers to begin exploring the potential of this versatile building block in their drug discovery programs. The strategic application of these synthetic methodologies will undoubtedly lead to the discovery of new chemical entities with the potential to address a wide range of therapeutic needs.

References

  • Journal of Medicinal and Nanomaterials Chemistry.
  • PMC. Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • PMC. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]

  • Google Patents.
  • ScholarWorks at WMU. Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. [Link]

  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • ResearchGate. Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • ResearchGate. One-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline. [Link]

  • Google Patents. Synthesis of oxazoline compounds.
  • Kishida Chemical Co., Ltd. 2-(Tetrahydro-2H-pyran-4-yloxy)aniline Building Blocks. [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • ResearchGate. Synthesis of new enantiomerically pure β-amino alcohols of the pinane series. [Link]

  • FULIR. Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. [Link]

  • Google Patents. A kind of preparation method of 2 amino 4 chlorodiphenyl ethers.
  • Google Patents. Synthesis of 2-(2-aminoethoxy) ethanol.
  • MDPI. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. [Link]

  • ResearchGate. Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. [Link]

  • Wikipedia. Oxazoline. [Link]

  • Google Patents. Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl).

Sources

Application

Application Notes &amp; Protocols: The Emerging Role of Tetrahydropyran-Containing Amino Alcohols in Oncology Research

A Focus on the Therapeutic Potential of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Scaffolds Introduction: A Convergent Strategy in Anticancer Drug Design The pursuit of novel anticancer therapeutics is an ongoing endea...

Author: BenchChem Technical Support Team. Date: January 2026

A Focus on the Therapeutic Potential of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Scaffolds

Introduction: A Convergent Strategy in Anticancer Drug Design

The pursuit of novel anticancer therapeutics is an ongoing endeavor, driven by the need for more effective and selective treatments. A promising strategy in medicinal chemistry involves the hybridization of known pharmacophores to create novel molecular entities with enhanced biological activity. The compound 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol represents a compelling example of this approach, integrating two key structural motifs with established relevance in oncology: the tetrahydropyran (THP) ring and the β-amino alcohol backbone.

The THP moiety, a saturated six-membered oxygen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] It is a bioisostere of cyclohexane but with lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.[1] Notable examples of THP-containing anticancer drugs include Eribulin (Halaven®), a microtubule dynamics inhibitor, and Gilteritinib (Xospata®), a FLT3/AXL kinase inhibitor.[1]

Concurrently, the β-amino alcohol framework is a cornerstone of many biologically active molecules and pharmaceuticals.[2][3] Derivatives of this class have demonstrated significant anticancer properties, often by inducing apoptosis (programmed cell death) in cancer cells.[4][5] For instance, certain eugenol-derived β-amino alcohols have shown cytotoxicity against gastric and lung adenocarcinoma cell lines, triggering apoptosis through caspase activation.[4][5]

This document serves as a detailed guide for researchers exploring the anticancer potential of compounds based on the 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol scaffold. It provides insights into their potential mechanisms of action and offers detailed protocols for their preclinical evaluation.

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on the known activities of related β-amino alcohol derivatives, a primary hypothesized mechanism of action for this class of compounds is the induction of apoptosis.[4][5] This process is a critical tumor suppressor mechanism that is often dysregulated in cancer. The engagement of apoptotic pathways can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of executioner caspases, leading to cell death.

The diagram below illustrates a potential signaling pathway through which a THP-containing amino alcohol could induce apoptosis.

apoptosis_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Compound 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Derivative DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Compound->DeathReceptor Extrinsic Pathway (Hypothesized) BaxBok Bax/Bak Compound->BaxBok Intrinsic Pathway (Hypothesized) Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates tBid tBid Bid->tBid tBid->BaxBok Activates Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes CytoC Cytochrome c BaxBok->CytoC Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Procaspase3 Activates

Caption: Hypothesized apoptotic signaling pathways activated by a THP-amino alcohol derivative.

Preclinical Evaluation: Experimental Protocols

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound. The following protocols provide a robust framework for assessing cytotoxicity and the induction of apoptosis.

Experimental Workflow Overview

The logical flow of experiments is crucial for an efficient evaluation. The process begins with a broad screening for cytotoxic activity, followed by more detailed mechanistic studies for the most potent compounds.

experimental_workflow Start Start: Compound Synthesis & Characterization CellCulture 1. Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116) Start->CellCulture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) CellCulture->MTT_Assay IC50_Calc 3. IC50 Value Determination MTT_Assay->IC50_Calc Select_Potent Select Most Potent Compounds IC50_Calc->Select_Potent Apoptosis_Assay 4. Mechanism of Action Study: Apoptosis Assay (Annexin V / PI Staining) Select_Potent->Apoptosis_Assay Potent Conclusion Conclusion: Assess Therapeutic Potential Select_Potent->Conclusion Not Potent Data_Analysis 5. Flow Cytometry Data Analysis Apoptosis_Assay->Data_Analysis Data_Analysis->Conclusion

Caption: Standard workflow for the preclinical in vitro evaluation of novel anticancer compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical concentration range could be 0.1, 1, 10, 50, 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • 6-well plates

  • Test compound and vehicle (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 2 x 10⁵ cells/well) into 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations (determined from the MTT assay) for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

    • The results will quadrant the cell population:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays.

Compound ScaffoldCancer Cell LineIC50 (µM) after 48hPrimary Mechanism
THP-Amino Alcohol A A549 (Lung)12.5Apoptosis
THP-Amino Alcohol A MCF-7 (Breast)25.1Apoptosis
THP-Amino Alcohol A HCT116 (Colon)18.7Apoptosis
Cisplatin (Control) A549 (Lung)8.2DNA Damage
Doxorubicin (Control) MCF-7 (Breast)0.9Topoisomerase II Inhibitor

Table 1: Representative data for a hypothetical THP-Amino Alcohol compound compared to standard chemotherapeutic agents.

References

  • Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from Google Cloud.[6]

  • Lima, M., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Molecules, 27(7), 3759. [Link][4]

  • ResearchGate. (2022). (PDF) Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. [Link][5]

  • Bai, B., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304. [Link][2]

  • ResearchGate. (n.d.). Therapeutically active β-amino alcohols as potent drugs. [Link][3]

  • ResearchGate. (n.d.). Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells | Request PDF. [Link][7]

  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. International journal of health sciences. [Link][8]

  • Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1-17. [Link][9]

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Method

Application Notes and Protocols for the Chiral Separation of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Isomers

Introduction: The Imperative of Enantiomeric Purity In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profound differences in their interaction with the inherently chiral environment of biological systems. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some notable historical cases, responsible for severe adverse effects. Consequently, the robust and reliable separation of enantiomers is a cornerstone of pharmaceutical research, development, and quality control.

This guide provides a detailed technical overview and actionable protocols for the chiral separation of the enantiomers of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a chiral amino alcohol building block of significant interest in medicinal chemistry. As a primary amine and an alcohol, this molecule presents unique challenges and opportunities for chiral recognition by various chromatographic techniques. This document will explore methodologies based on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), providing researchers, scientists, and drug development professionals with a comprehensive framework for achieving baseline separation of these critical isomers.

Understanding the Analyte: Structural Considerations for Chiral Separation

The structure of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol features a stereocenter at the carbon bearing the amino and hydroxymethyl groups. The presence of both a basic amino group and a polar hydroxyl group dictates the choice of chiral stationary phases (CSPs) and mobile phase conditions. The tetrahydro-2H-pyran ring introduces a degree of conformational rigidity that can aid in chiral recognition.

Method Selection: A Comparative Overview

The choice of chromatographic technique for chiral separation is often a balance of speed, efficiency, and the physicochemical properties of the analyte. For 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, HPLC, SFC, and GC each offer distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for chiral separations. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for resolving amino alcohols. HPLC offers a wide range of mobile phase options, allowing for fine-tuning of selectivity.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering faster analysis times and reduced solvent consumption. It often provides excellent peak shapes for basic compounds like primary amines.

  • Gas Chromatography (GC): For volatile or semi-volatile compounds, chiral GC can provide very high-resolution separations. However, for polar molecules like amino alcohols, derivatization is typically required to increase volatility and improve chromatographic performance.

The following sections will provide detailed protocols and insights for each of these techniques.

High-Performance Liquid Chromatography (HPLC) Protocols

Direct enantioseparation on a chiral stationary phase is the most common approach in HPLC. For 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, polysaccharide-based CSPs are a primary choice due to their broad applicability for a wide range of chiral compounds, including amines and alcohols.

Protocol 1: Normal-Phase HPLC on a Polysaccharide-Based CSP

This protocol provides a starting point for method development using a popular polysaccharide-based chiral stationary phase.

Method Parameters:

ParameterRecommended Starting Conditions
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (or Evaporative Light Scattering Detector - ELSD if UV response is poor)
Injection Volume 10 µL
Sample Conc. 1 mg/mL in mobile phase

Rationale for Parameter Selection:

  • Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak® AD-H and Chiralcel® OD-H have a proven track record for resolving a wide variety of chiral compounds, including those with amino and hydroxyl groups. The helical structure of the polysaccharide derivative creates chiral grooves where enantiomers can interact differently.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) is a standard starting point for these columns. The addition of a small amount of a basic additive like diethylamine (DEA) is crucial to prevent peak tailing of the basic amino group by competing for active sites on the silica surface of the stationary phase. The ratio of hexane to 2-propanol can be adjusted to optimize retention and resolution.

  • Detection: The analyte lacks a strong chromophore, so low-wavelength UV detection (around 210 nm) is a reasonable starting point. If sensitivity is an issue, an ELSD, which is a universal detector for non-volatile compounds, is an excellent alternative.

Method Development and Optimization Workflow:

Caption: HPLC method development workflow.

Supercritical Fluid Chromatography (SFC) Protocols

SFC is an attractive alternative to HPLC for the chiral separation of primary amines, often providing faster analysis times and improved peak shapes.

Protocol 2: SFC on a Polysaccharide-Based CSP

This protocol outlines a starting method for SFC separation.

Method Parameters:

ParameterRecommended Starting Conditions
Column Chiralpak® AD-H or Lux® Cellulose-1, 150 x 4.6 mm, 5 µm
Mobile Phase CO₂ / Methanol with 0.1% Diethylamine (DEA) (Gradient: 5% to 40% Methanol over 5 min)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm or ELSD
Injection Volume 5 µL
Sample Conc. 1 mg/mL in Methanol

Rationale for Parameter Selection:

  • Mobile Phase: A gradient of a polar organic modifier (e.g., methanol) in supercritical CO₂ is a common strategy for screening chiral separations in SFC. The basic additive (DEA) is essential for good peak shape of the amine.

  • Back Pressure and Temperature: These parameters control the density of the supercritical fluid and thus its solvating power. The stated values are a typical starting point.

SFC Method Development Logic:

SFC_Development Start Initial Gradient Screen (5-40% MeOH) Assess Evaluate Resolution and Retention Start->Assess Optimize_Gradient Adjust Gradient Slope and Range Assess->Optimize_Gradient Partial Separation Isocratic Convert to Isocratic for Optimization Assess->Isocratic Good Initial Separation Optimize_Gradient->Assess Optimize_Modifier Screen Different Modifiers (e.g., Ethanol, IPA) Isocratic->Optimize_Modifier Optimize_Additive Vary Additive Type and Concentration Isocratic->Optimize_Additive Final_Method Optimized SFC Method Isocratic->Final_Method Rs >= 1.5 Optimize_Modifier->Isocratic Optimize_Additive->Isocratic

Application

Application Notes &amp; Protocols: Scale-Up Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Introduction: Strategic Importance of a Versatile Amino Alcohol Intermediate 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol is a key building block in contemporary medicinal chemistry. Its unique structure, featuring a tetr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Amino Alcohol Intermediate

2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol is a key building block in contemporary medicinal chemistry. Its unique structure, featuring a tetrahydropyran (THP) ring, imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates. The primary amino alcohol functionality provides a versatile handle for introducing this sp³-rich scaffold into a wide range of molecular architectures. Consequently, this intermediate is integral to the synthesis of various therapeutic agents, including but not limited to kinase inhibitors and other targeted therapies.

The transition from lab-scale discovery to pilot-plant or commercial-scale production necessitates a robust, safe, and economically viable synthetic route. This document provides a detailed guide for the scale-up synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol, focusing on a process optimized for safety, efficiency, and scalability. We will elaborate on a reductive amination pathway, which avoids energetic intermediates and utilizes readily available, cost-effective materials.

Recommended Synthetic Strategy: Reductive Amination

The chosen strategy for scale-up is a one-pot, two-step reductive amination process starting from Tetrahydro-4H-pyran-4-one. This approach is superior to multi-step routes involving nitromethane or other hazardous reagents, which often present significant safety and handling challenges at an industrial scale.

The overall transformation is as follows:

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Rationale and Process Logic

Step 1: Imine Formation. The synthesis commences with the condensation of Tetrahydro-4H-pyran-4-one and 2-aminoethanol (monoethanolamine) in an alcoholic solvent, typically ethanol. This reaction forms a Schiff base (imine) intermediate in situ. Running this step at ambient temperature is sufficient and prevents side reactions. Ethanol is an excellent choice of solvent due to its "green" profile, low cost, and ability to solubilize all reactants.

Step 2: Reductive Amination. The crude imine solution is then subjected to reduction. For scale-up, sodium borohydride (NaBH₄) is the reducing agent of choice. It is significantly safer and easier to handle than lithium aluminum hydride (LAH) or catalytic hydrogenation, which requires specialized high-pressure equipment. The reduction is typically performed at a controlled temperature (e.g., 0-20°C) to manage the exotherm and ensure high selectivity.

This one-pot approach is highly atom-economical and minimizes waste by avoiding the isolation of the imine intermediate, which streamlines the manufacturing process and reduces operational costs.

Detailed Process Parameters and Protocols

This section outlines the step-by-step protocol for the synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol on a multi-kilogram scale. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS No.Key SupplierGrade
Tetrahydro-4H-pyran-4-one100.1229943-42-8Sigma-Aldrich≥98%
2-Aminoethanol61.08141-43-5BASF≥99%
Sodium Borohydride (NaBH₄)37.8316940-66-2AscensusPowder, ≥98%
Ethanol (200 Proof)46.0764-17-5PharmcoAnhydrous
Dichloromethane (DCM)84.9375-09-2Fisher ScientificACS Grade
Sodium Sulfate (Anhydrous)142.047757-82-6VWRGranular
Saturated aq. NaHCO₃----
Step-by-Step Synthesis Protocol

[WARNING]: Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. The addition of NaBH₄ should be controlled to manage the rate of gas evolution and the reaction exotherm.

Protocol ID: THPE-P1-10KG

  • Reactor Setup: Charge a 100 L glass-lined reactor with 50 L of anhydrous ethanol. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reactant Charging: To the ethanol, add 5.0 kg (49.9 mol, 1.0 equiv) of Tetrahydro-4H-pyran-4-one. Start agitation at 100-150 RPM.

  • Imine Formation: Add 3.66 kg (59.9 mol, 1.2 equiv) of 2-aminoethanol to the reactor. A slight exotherm may be observed. Stir the resulting solution at ambient temperature (20-25°C) for a minimum of 2 hours. Monitor the reaction for the disappearance of the ketone starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling: Once the imine formation is complete, cool the reactor contents to 0-5°C using a chiller.

  • Reduction: Slowly add 2.83 kg (74.9 mol, 1.5 equiv) of sodium borohydride in portions over 2-3 hours. [CRITICAL STEP]: Maintain the internal temperature below 20°C throughout the addition. The rate of addition must be carefully controlled to manage foaming and hydrogen evolution.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours (overnight) to ensure complete reduction.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This step neutralizes any remaining borohydride and hydrolyzes borate esters.

  • Extraction: Transfer the quenched reaction mixture to a suitable extraction vessel. Extract the product with dichloromethane (DCM) (2 x 50 L).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (approx. 2 kg). Filter the drying agent and wash the filter cake with a small amount of DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): For many applications, the crude product is of sufficient purity (>95%). If higher purity is required, vacuum distillation can be performed.

Expected Yield and Characterization
  • Expected Yield: 5.3 kg (65-70%)

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (300 MHz, DMSO-d6): δ 3.81 (dt, J=11.4, 3.5 Hz, 2H), 3.43 (q, J=5.7 Hz, 2H), 3.29-3.22 (m, 2H), 2.61-2.54 (m, 2H), 1.72-1.70 (m, 2H), 1.26-1.13, 1.08 (d, J=1.1 Hz, 1H), 1.07-1.00 (m, 2H).[1]

  • Purity (HPLC): ≥95%

Scale-Up Considerations and Process Safety

Caption: Key hazards and their mitigation strategies.

  • Hydrogen Evolution: The reaction of NaBH₄ with ethanol and the aqueous quench generates flammable hydrogen gas. All operations must be conducted under an inert nitrogen atmosphere, and the reactor must be properly vented to a safe location.

  • Temperature Control: The reduction step is exothermic. A reliable cooling system is essential to maintain the reaction temperature within the specified limits. Failure to control the temperature can lead to a runaway reaction and a decrease in product selectivity.

  • Material Handling: Sodium borohydride is a corrosive solid and is irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated area with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Work-up: The use of dichloromethane (DCM) as an extraction solvent requires careful handling due to its volatility and potential health risks. Alternative, less hazardous solvents like methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF) could be investigated, though this may require re-optimization of the extraction procedure.

Conclusion

The described reductive amination protocol provides a robust, scalable, and economically viable method for the large-scale synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol. By utilizing a one-pot procedure with cost-effective and relatively safe reagents, this process is well-suited for an industrial setting. Careful control of reaction parameters, particularly temperature and the rate of reagent addition, is critical for ensuring a safe and efficient process that delivers a high-quality product.

References

  • US2016/289171A1. (2016). Preparation of pyrazolopyrimidine derivatives as SYK inhibitors.
  • Ramachandran, P. V., et al. (2015). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry. [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Welcome to the technical support center for the synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction

The synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence starting from the readily available Tetrahydro-4H-pyran-4-one. The most common and logical synthetic route involves an initial Strecker synthesis to form the α-aminonitrile intermediate, followed by the reduction of the nitrile group to the desired primary amine and alcohol functionality. This guide will address potential challenges in both of these critical steps.

Diagram: Synthetic Pathway

G start Tetrahydro-4H-pyran-4-one intermediate 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile start->intermediate Strecker Synthesis (NH4Cl, NaCN) final 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol intermediate->final Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Proposed synthetic route for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles.

Part 1: Strecker Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile

Question 1: I am observing a very low or no yield of the desired α-aminonitrile. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in a Strecker synthesis can stem from several factors, primarily related to the equilibrium of the initial imine formation and the subsequent nucleophilic attack by the cyanide ion.[1][2]

  • Incomplete Imine Formation: The reaction of the ketone with ammonia (generated in situ from ammonium chloride) to form an iminium ion is a crucial first step.[2] If this equilibrium is not favored, the subsequent addition of cyanide will be inefficient.

    • Troubleshooting:

      • pH Control: The pH of the reaction medium is critical. An acidic environment (from NH4Cl) is necessary to protonate the carbonyl group, making it more electrophilic for the attack by ammonia.[2] However, a too acidic medium will protonate the ammonia, reducing its nucleophilicity. A buffered system or careful control of the stoichiometry of reagents is recommended.

      • Reagent Quality: Ensure that the Tetrahydro-4H-pyran-4-one is of high purity and free from acidic or basic impurities that could disrupt the reaction's pH. The cyanide source (e.g., NaCN or KCN) should be fresh and dry.

  • Side Reactions: The primary competing reaction is the formation of the cyanohydrin, where the cyanide ion directly attacks the ketone.

    • Troubleshooting:

      • Order of Addition: Adding the cyanide source after the ketone and ammonia source have had time to react and form the imine can favor the formation of the α-aminonitrile.

  • Reaction Conditions:

    • Temperature: The Strecker reaction is typically run at or below room temperature to manage its exothermicity and minimize side reactions.

    • Concentration: The concentration of reactants can influence the reaction equilibrium. Experiment with different solvent systems and concentrations to optimize the reaction.

Question 2: My crude product shows significant impurities alongside the α-aminonitrile. What are these byproducts and how can I minimize their formation?

Answer:

The main impurity in this step is typically the corresponding cyanohydrin. Its formation is a parallel reaction pathway that needs to be suppressed.

  • Minimizing Cyanohydrin Formation: As mentioned, the order of reagent addition is a key factor. Pre-forming the imine before the introduction of the cyanide source is an effective strategy.

  • Purification: The α-aminonitrile can often be purified by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific properties of your product.

Part 2: Reduction of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile

Question 1: The reduction of the α-aminonitrile is sluggish or incomplete, resulting in a low yield of the final amino alcohol.

Answer:

The reduction of a nitrile to a primary amine is a robust transformation, but its success depends heavily on the choice of reducing agent and the reaction conditions.[3][4]

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing nitriles to primary amines.[3][4]

      • Troubleshooting:

        • Reagent Activity: LiAlH₄ is highly reactive with moisture. Ensure you are using a fresh, unexpired batch and that all glassware and solvents are rigorously dried.

        • Stoichiometry: Use a sufficient excess of LiAlH₄ to ensure complete reduction.

        • Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

    • Catalytic Hydrogenation: This is a greener alternative to metal hydrides.

      • Troubleshooting:

        • Catalyst Activity: The choice of catalyst (e.g., Raney Nickel, Palladium on Carbon) and its activity are crucial. Ensure the catalyst is not poisoned.

        • Pressure and Temperature: These parameters need to be optimized for the specific substrate and catalyst system. Higher pressures of hydrogen generally lead to faster reaction rates.[5]

  • Incomplete Reaction:

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.

Question 2: I am having difficulty isolating and purifying the final 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol product.

Answer:

Amino alcohols can be challenging to purify due to their polarity and ability to form salts.

  • Workup Procedure:

    • Quenching (for LiAlH₄ reductions): A careful workup is essential to quench the excess LiAlH₄ and hydrolyze the aluminum complexes to liberate the amine product. A standard Fieser workup (sequential addition of water, aqueous NaOH, and more water) is often effective in precipitating the aluminum salts, which can then be filtered off.

    • Extraction: The amino alcohol product is likely to have some water solubility. Extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) may need to be performed multiple times. Salting out the aqueous layer with NaCl can help to improve the extraction efficiency.

  • Purification Techniques:

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent purification method.

    • Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography on silica gel can be effective. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) may be necessary to prevent the product from streaking on the column.

    • Salt Formation and Liberation: In some cases, it may be advantageous to form a salt of the amino alcohol (e.g., the hydrochloride salt) to facilitate purification by crystallization. The free base can then be liberated by treatment with a base.[6]

Frequently Asked Questions (FAQs)

Q1: What is the required quality of the starting material, Tetrahydro-4H-pyran-4-one?

A1: High purity of the starting ketone is recommended. Impurities can interfere with the reaction, particularly the pH-sensitive Strecker synthesis. It is advisable to use a commercially available, high-grade reagent or to purify the starting material by distillation or recrystallization if necessary.[7][8][9]

Q2: What are the critical safety precautions when working with cyanides?

A2: Sodium and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and ensure you are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas, so extreme care must be taken to avoid this. All cyanide waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to your institution's safety guidelines.

Q3: How can I monitor the progress of both the Strecker synthesis and the nitrile reduction?

A3:

  • Strecker Synthesis: TLC is a convenient method. The starting ketone is generally less polar than the resulting α-aminonitrile. Staining with a suitable agent (e.g., potassium permanganate) may be necessary to visualize the spots.

  • Nitrile Reduction: TLC can also be used here. The α-aminonitrile is typically less polar than the final amino alcohol product. The disappearance of the starting material spot and the appearance of a new, more polar spot indicate the progress of the reaction. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the nitrile stretch (around 2250 cm⁻¹).

Q4: Are there alternative reducing agents for the conversion of the α-aminonitrile to the amino alcohol?

A4: Besides LiAlH₄ and catalytic hydrogenation, other reducing agents can be considered, though they may have different selectivities and require different reaction conditions. These include other metal hydrides like borane (BH₃). The choice of reducing agent may also be influenced by the presence of other functional groups in the molecule in more complex syntheses.[5]

Q5: How can the final product, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, be characterized?

A5: A combination of spectroscopic techniques should be used to confirm the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule.

  • Infrared (IR) Spectroscopy: This will show the presence of the O-H and N-H stretches of the alcohol and amine functional groups and the absence of the nitrile stretch from the starting material.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q6: What are the key considerations for scaling up this synthesis?

A6:

  • Safety: The use of large quantities of cyanide and LiAlH₄ requires careful planning and specialized equipment to manage the risks.

  • Heat Management: Both the Strecker synthesis and the LiAlH₄ reduction can be exothermic. Ensure that the reaction vessel has adequate cooling capacity to control the temperature.

  • Reagent Addition: For large-scale reactions, the controlled addition of reagents is crucial to maintain a safe and efficient process.

  • Workup and Purification: The workup and purification procedures may need to be adapted for larger scales to handle the increased volumes of materials.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile (Strecker Synthesis)
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 eq) in water.

  • Add Tetrahydro-4H-pyran-4-one (1.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Cool the mixture in an ice bath.

  • In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water.

  • Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile with LiAlH₄
  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Suspend Lithium Aluminum Hydride (2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Dissolve the 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile (1.0 eq) in anhydrous ether or THF and add it to the dropping funnel.

  • Add the solution of the α-aminonitrile dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the granular precipitate of aluminum salts and wash thoroughly with ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

ParameterStrecker SynthesisNitrile Reduction (LiAlH₄)
Key Reagents Tetrahydro-4H-pyran-4-one, NH₄Cl, NaCN2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile, LiAlH₄
Typical Solvent Water, Ethanol/WaterAnhydrous Diethyl Ether, Anhydrous THF
Reaction Temp. 0 °C to Room Temperature0 °C to Reflux
Common Byproducts CyanohydrinIncompletely reduced intermediates
Workup ExtractionQuenching, Filtration, Extraction
Purification Recrystallization, ChromatographyRecrystallization, Chromatography

References

  • Krisciunas, G. P. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6484–6488. Available at: [Link]

  • Reddy, P. V. N., & Kumar, V. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 72(18), 6948–6951. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (1999). Process for the purification of an aminoalcohol. US5866719A.
  • Google Patents. (2000). Isolation of aminoalcohol. JP2000026381A.
  • DergiPark. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. GU J Sci, 28(3), 387-393. Available at: [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S5), 4815–4828. Available at: [Link]

  • PubMed Central. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 58(12), 1933–1940. Available at: [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2019). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry, 1(1), 1-8. Available at: [Link]

  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). A convenient preparation of tetrahydro-4H-pyran-4-one. J. Chem. Soc. C, 1137-1138. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Welcome to the technical support guide for the synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. As a key building block in pharmaceutical development, its efficient and pure synthesis is critical.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. As a key building block in pharmaceutical development, its efficient and pure synthesis is critical. This guide, developed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently encountered questions during its synthesis. We will explore the causality behind common side reactions and offer field-proven protocols to mitigate them.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, and what are their primary challenges?

A1: There are two predominant synthetic pathways, each with a unique set of challenges:

  • Reductive Amination of a Keto Precursor: This route typically starts from Tetrahydro-4H-pyran-4-one. A common variation involves a reaction with an amine source (like ethanolamine) followed by reduction.[1] The primary challenges are controlling the selectivity of the amination to avoid over-alkylation and preventing the premature reduction of the starting ketone.

  • Reduction of a Protected Amino Acid Derivative: This approach begins with the corresponding amino acid, 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, or its ester. The synthesis involves protecting the amine, reducing the carboxylic acid or ester to the alcohol, and then deprotecting the amine. The main difficulties lie in the selection of orthogonal protecting groups that are stable to the reduction conditions and the prevention of side reactions during the deprotection step.[2][3]

Below is a diagram outlining these primary synthetic strategies.

G cluster_0 Synthetic Pathways start Starting Materials ketone Tetrahydro-4H-pyran-4-one start->ketone amino_acid 2-Amino-2-(THP-4-yl)acetic acid start->amino_acid reductive_amination Reductive Amination (e.g., with Ethanolamine + NaBH4) ketone->reductive_amination Route 1 protection N-Protection (e.g., Boc, Cbz) amino_acid->protection Route 2 target 2-Amino-2-(THP-4-YL)ethanol reductive_amination->target protected_acid N-Protected Amino Acid protection->protected_acid reduction Carboxylic Acid Reduction (e.g., LiAlH4, BH3) protected_acid->reduction protected_alcohol N-Protected Amino Alcohol reduction->protected_alcohol deprotection Deprotection protected_alcohol->deprotection deprotection->target

Caption: Overview of primary synthetic routes.

Q2: Why is purification of the final product often challenging?

A2: 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a small, polar molecule with both a basic amine and a hydrophilic alcohol group. This amphiphilic nature leads to high water solubility, making extraction from aqueous workup solutions inefficient. Furthermore, it can chelate with metal ions from reagents, and its basicity can cause it to streak on standard silica gel chromatography. Specialized purification techniques are often required.

Section 2: Troubleshooting Guide for the Reductive Amination Pathway

This pathway is attractive for its convergence but is prone to selectivity issues. The most common method involves the reaction of Tetrahydro-4H-pyran-4-one with ethanolamine, followed by reduction of the intermediate imine/enamine.

Problem 1: Low Yield due to Secondary Amine Formation

Q: During my reductive amination, I'm observing a significant amount of a higher molecular weight byproduct, identified as the secondary amine. How can I suppress this?

A: This is a classic side reaction in reductive aminations. The desired primary amine product is often more nucleophilic than the amine reagent (e.g., ammonia or ethanolamine), allowing it to compete for reaction with the starting ketone. This leads to the formation of a secondary amine.

Causality:

  • Nucleophilicity: The newly formed primary amine can attack another molecule of the ketone starting material, forming a new imine, which is then reduced to a secondary amine byproduct.

  • Stoichiometry: If the concentration of the primary amine product builds up while a significant amount of the ketone is still present, this side reaction is favored.

Mitigation Strategies:

  • Control Reagent Stoichiometry: Use a large excess of the initial amine source (e.g., 5-10 equivalents of ethanolamine or ammonia). This statistically favors the reaction of the ketone with the initial amine over the product amine.

  • Slow Addition of Reducing Agent: Add the reducing agent (e.g., Sodium Borohydride) slowly to the mixture of the ketone and the amine. This keeps the concentration of the ketone low and allows the imine to form and be reduced before the product amine concentration becomes significant enough to compete.

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the ketone, such as Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN). These reagents are less likely to reduce the ketone prematurely and are highly effective under the slightly acidic conditions that favor imine formation.[4][5]

G ketone Tetrahydro-4H-pyran-4-one p1 ketone->p1 p2 ketone->p2 amine Ethanolamine (Reagent) amine->p1 product Target Primary Amine product->p2 imine Imine Intermediate imine->product Reduction (Desired Pathway) sec_imine Secondary Imine sec_amine Secondary Amine (Byproduct) sec_imine->sec_amine Reduction p1->imine + H+ / - H2O p2->sec_imine Side Reaction

Caption: Formation of secondary amine byproduct.

Problem 2: Isolation of Tetrahydro-4H-pyran-4-ol Byproduct

Q: My reaction mixture contains a significant amount of tetrahydro-4H-pyran-4-ol. Why did my ketone get reduced directly?

A: This side reaction occurs when the reducing agent reacts with the starting ketone before it has a chance to form the imine with the amine. This is a kinetic issue, where the rate of ketone reduction is competitive with the rate of imine formation.

Causality:

  • Powerful Reducing Agents: Strong hydrides like Lithium aluminum hydride (LiAlH4) or even Sodium borohydride (NaBH4) at elevated temperatures can rapidly reduce ketones.[6]

  • Reaction pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. If the reaction is run under neutral or basic conditions, imine formation can be slow, giving the reducing agent more time to attack the ketone.

Mitigation Strategies:

ParameterRecommended ActionRationale
Reducing Agent Use Sodium triacetoxyborohydride (STAB) or NaBH3CN.These are milder and more selective for imines/iminium ions over ketones.[4]
pH Control Add a mild acid like acetic acid to buffer the reaction to pH ~5.This accelerates the rate-limiting dehydration step in imine formation, making it much faster than ketone reduction.
Temperature Run the reaction at room temperature or below (0 °C).Lower temperatures will decrease the rate of ketone reduction more significantly than the rate of imine formation.

Section 3: Troubleshooting Guide for the Amino Acid Reduction Pathway

This route offers excellent stereochemical control if a chiral amino acid is used as a starting material, but it is longer and requires careful management of protecting groups.

Problem 3: Protecting Group Instability or Failure

Q: During the LiAlH4 reduction of my N-Boc protected 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, I'm getting a complex mixture and low yield. What is going wrong?

A: The choice of protecting group is critical and must be compatible with the strong reducing conditions required to convert a carboxylic acid to an alcohol.[2][3]

Causality:

  • Protecting Group Cleavage: While the Boc (tert-butoxycarbonyl) group is generally stable to hydrides, it can be cleaved under harsh conditions or in the presence of Lewis acidic aluminum species generated during the LiAlH4 workup.

  • N-Methylation with Cbz: If a Cbz (benzyloxycarbonyl) group is used, LiAlH4 can sometimes lead to the formation of an N-methylated byproduct.

  • Incomplete Protection: If the initial N-protection step is incomplete, the free amine in the starting material can react with another molecule of the activated carboxylic acid, leading to amide dimer formation and polymerization.

Recommended Protocols & Troubleshooting:

  • Protecting Group Selection:

    • Boc Group: Generally a good choice. Ensure an anhydrous workup to minimize exposure to acidic conditions that could cleave the group.

    • Cbz Group: Also a viable option. Be mindful of potential N-methylation, although it's often a minor byproduct. It is readily removed by catalytic hydrogenation.

    • Orthogonal Strategy: An orthogonal protecting group strategy allows for selective deprotection without affecting other parts of the molecule.[3]

  • Reduction Protocol Optimization:

    • Alternative Reducing Agent: Consider using Borane-THF complex (BH3·THF). It is highly effective for reducing carboxylic acids and is less likely to affect common N-protecting groups like Boc and Cbz.

    • Ester Reduction: A milder approach is to first convert the carboxylic acid to a methyl or ethyl ester and then reduce the ester with NaBH4 in a protic solvent like ethanol. This avoids the use of LiAlH4 altogether.

G start Low Yield Diagnosis check_sm TLC/LCMS Analysis: Is Starting Material (SM) consumed? start->check_sm check_pg Is N-Protected Product Observed? check_sm->check_pg Yes sm_present SM Present: Reaction Incomplete check_sm->sm_present No pg_lost N-Protected Product Absent or Low: Protecting Group (PG) Lost check_pg->pg_lost No pg_ok N-Protected Product Present: Issue is in Deprotection/Workup check_pg->pg_ok Yes action_sm Action: - Increase equivalents of LiAlH4 - Increase reaction time/temp sm_present->action_sm action_pg Action: - Switch to BH3-THF reduction - Use milder workup conditions pg_lost->action_pg action_ok Action: - Optimize deprotection step - Review purification method pg_ok->action_ok

Caption: Troubleshooting workflow for low yield.

Section 4: General Purification Protocols

Q: My product is highly water-soluble. How can I effectively purify it after workup?

A: Standard liquid-liquid extraction with solvents like ethyl acetate or dichloromethane is often insufficient.

Recommended Purification Protocol:

  • Azeotropic Removal of Water: After the initial workup, concentrate the aqueous layer under reduced pressure. Add toluene or isopropanol and re-concentrate. Repeat this 2-3 times to azeotropically remove most of the water.

  • Salt Precipitation: The remaining material will be a slurry of your product and inorganic salts. Triturate this solid with a solvent mixture like 10% Methanol in Dichloromethane. The organic product will dissolve, while the inorganic salts will remain as a solid.

  • Filtration: Filter the mixture to remove the salts.

  • Chromatography: Concentrate the filtrate and purify by column chromatography.

    • Stationary Phase: Use amine-treated silica gel or alumina (basic) to prevent streaking.

    • Mobile Phase: A gradient of Methanol in Dichloromethane (e.g., 0% to 20% MeOH) with a small amount of a basic modifier like ammonium hydroxide (0.5-1%) is highly effective. The base in the eluent ensures the product amine remains deprotonated and elutes cleanly.

References

  • Paterson, I. et al. (1994). J. Am. Chem. Soc., 116, 9391.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds.

  • Knochel, P. et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Angewandte Chemie International Edition.

  • Kaufman, T. S. et al. (2014). How can we protect a hydroxyl group leaving an amino group free? ResearchGate.

  • ChemicalBook. (n.d.). 2-[(TETRAHYDRO-2H-PYRAN-4-YL)AMINO]ETHANOL synthesis.

  • El-Faham, A. & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews.

  • Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.

  • DergiPark. (n.d.). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline.

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.

  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

  • ResearchGate. (2020). One-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline | Request PDF.

  • Valdivia, V. et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules.

  • ChemicalBook. (n.d.). (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis.

  • Dotsenko, V. V. et al. (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Chemistry of Heterocyclic Compounds.

  • Norris, J. (2021). Synthesis of Amines by Reduction. YouTube.

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

  • Google Patents. (2018). US10040776B2 - Pyran derivatives and their preparation.

  • Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. YouTube.

  • Jonathan Aminov. (2022). Carbonyls and Amines 2: Reducing Imines and Enamines. YouTube.

  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Welcome to the technical support guide for the purification of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this versatile amino alcohol.

I. Understanding the Molecule and Its Synthesis

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a valuable building block in medicinal chemistry, featuring a primary alcohol, a primary amine, and a tetrahydropyran ring. A common synthetic route is the Strecker synthesis, which involves the reaction of tetrahydro-4H-pyran-4-one with an ammonia and a cyanide source to form an α-aminonitrile intermediate. This intermediate is then reduced to the final amino alcohol product.[1][2][3][4][5] Understanding this pathway is crucial for anticipating potential impurities that may need to be removed during purification.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Initial Work-up and Extraction

Q1: My crude product after synthesis is an oil/gum. How do I proceed with purification?

A1: Oiling out is a common issue with polar molecules like amino alcohols. Here’s a systematic approach to handle this:

  • Initial Extraction: Due to its polarity, standard extractions with common non-polar organic solvents may be inefficient. Consider using a more polar solvent like chloroform or a mixture of dichloromethane and isopropanol for the initial extraction from the aqueous reaction mixture.

  • Salting-Out: To improve extraction efficiency into the organic phase, you can employ the "salting-out" effect. Saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate. This decreases the solubility of the amino alcohol in the aqueous phase, driving it into the organic layer.

  • Solvent Evaporation: After extraction, carefully remove the organic solvent under reduced pressure. Avoid excessive heat, as amino alcohols can be susceptible to degradation.

Q2: I have low recovery after the initial extraction. What could be the cause?

A2: Low recovery is often due to the high water solubility of the amino alcohol.[6]

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10). This deprotonates the ammonium salt of your product, making it more soluble in the organic solvent. Use a base like sodium hydroxide or potassium carbonate.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be a more effective, though more complex, alternative.

Recrystallization

Q3: What is a good starting point for recrystallizing 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol?

A3: For many amino alcohols and related pyran derivatives, ethanol or methanol are effective recrystallization solvents.[7] However, due to the compound's polarity, a single solvent might not always provide optimal results. A mixed solvent system is often more successful.

Troubleshooting Recrystallization:

Issue Possible Cause Suggested Solution
Compound is too soluble in hot solvent. The solvent is too "good" at dissolving the compound.Use a mixed solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., methanol, ethanol) and then add a "poor" solvent (e.g., diethyl ether, hexane, toluene) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[8][9][10]
Compound "oils out" upon cooling. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a larger volume of solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.
No crystals form upon cooling. The solution is not saturated, or the compound is a slow crystallizer.Reduce the volume of the solvent by evaporation and re-cool. If using a mixed solvent system, add more of the "poor" solvent. Allow the solution to stand in a cold environment (e.g., refrigerator) for an extended period.
Crystals are impure. Cooling was too rapid, trapping impurities.Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. A second recrystallization may be necessary.

Table 1: Common Recrystallization Solvent Systems for Amino Alcohols [6]

"Good" Solvent (High Polarity)"Poor" Solvent (Low Polarity)
MethanolDiethyl Ether
EthanolHexane
IsopropanolToluene
WaterAcetone
Column Chromatography

Q4: My compound streaks badly on a standard silica gel column. How can I improve the separation?

A4: Amines are basic and can interact strongly with the slightly acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[11][12][13]

  • Deactivating the Silica Gel: Before running the column, flush the silica gel with your eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This neutralizes the acidic sites on the silica.

  • Using a Different Stationary Phase: Consider using a more basic stationary phase like alumina (basic or neutral grade).[14] Alternatively, amino-functionalized silica gel can be very effective for the purification of basic compounds.[13]

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can be a good option.

Workflow for Column Chromatography of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis TLC 1. TLC Analysis (e.g., DCM/MeOH/NH4OH) Solvent 2. Select Solvent System TLC->Solvent Determine Rf Column 3. Pack Column (Silica or Alumina) Solvent->Column Load 4. Load Sample Column->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by column chromatography.

Chiral Separation and Diastereomers

Q5: My compound is a mixture of diastereomers. How can I separate them?

A5: Since 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol has two chiral centers, it can exist as two pairs of enantiomers (four stereoisomers in total). Diastereomers have different physical properties and can often be separated by standard purification techniques.

  • Fractional Crystallization: Carefully performed recrystallization can sometimes separate diastereomers if their solubilities are sufficiently different. Experiment with various solvent systems.

  • Column Chromatography: Diastereomers often have different polarities and can be separated by silica gel or alumina chromatography. A careful optimization of the eluent system is key.

Q6: How do I resolve the enantiomers of my purified diastereomer?

A6: Once you have isolated a single diastereomer (which is a racemic mixture of two enantiomers), you can proceed with chiral resolution.

  • Diastereomeric Salt Formation: This is a classical and effective method.[15]

    • React the racemic amino alcohol with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid, D-(-)-mandelic acid) in a suitable solvent (e.g., ethanol, methanol).[16]

    • This will form a mixture of two diastereomeric salts.

    • These salts will have different solubilities, allowing for their separation by fractional crystallization.

    • After isolating one of the diastereomeric salts, the chiral acid is removed by treatment with a base to regenerate the pure enantiomer of the amino alcohol.

Logical Flow for Chiral Resolution via Diastereomeric Salt Formation

G Racemate Racemic Amino Alcohol (R,S + S,R) SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ChiralAcid Chiral Acid (e.g., L-Tartaric Acid) ChiralAcid->SaltFormation SaltMixture Mixture of Diastereomeric Salts (R,S-L and S,R-L) SaltFormation->SaltMixture Crystallization Fractional Crystallization SaltMixture->Crystallization SeparatedSalts Separated Diastereomeric Salts (Insoluble vs. Soluble) Crystallization->SeparatedSalts BaseTreatment Base Treatment (e.g., NaOH) SeparatedSalts->BaseTreatment PureEnantiomer Pure Enantiomer BaseTreatment->PureEnantiomer

Caption: Decision process for chiral resolution.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.[17][18]

    • Column Selection: Chiral stationary phases (CSPs) are required. For amino alcohols, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used in normal-phase mode. The addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution for basic analytes.

III. Stability and Storage

Q7: How should I store my purified 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol?

A7: Amino alcohols can be sensitive to air and may absorb carbon dioxide to form carbonate salts.

  • Short-term: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.

  • Long-term: For extended storage, consider storing in a freezer under an inert atmosphere. If the compound is a solid, ensure it is completely dry before sealing to prevent degradation from moisture.

IV. References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Application of chiral high-performance liquid chromatography in drug analysis. Analytical Letters, 37(1), 1-27.

  • Chiral Technologies Europe. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Ecrice. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 10(62), 37831-37839.

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 18). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob022 reductive amination in the synthesis of pharmaceuticals]([Link] reductive amination in the synthesis of pharmaceuticals)

  • Njoya, Z. N., & Ndedi, M. N. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Mini-Reviews in Organic Chemistry, 15(5), 361-373.

  • ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

Sources

Optimization

"2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol" stability issues in solution

Introduction Welcome to the technical support guide for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As a molecule possessing a primary amine, a primary alcohol, and a tetrahydropyran (THP) ether linkage, its stability can be influenced by various factors including pH, solvent, temperature, and exposure to atmospheric oxygen. This guide synthesizes established chemical principles and field-proven insights to help you anticipate and address potential stability challenges in your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your work. Each issue is presented in a question-and-answer format, detailing the probable cause, diagnostic steps, and recommended solutions.

Issue 1: My solution of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol has developed a yellow or brown tint upon storage. What is the likely cause?

Answer:

The development of a yellow or brown color in solutions containing amino alcohols is a classic indicator of oxidative degradation. The primary amine group in 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso or nitro compounds, or complex polymeric materials.

Causality Explained:

  • Amine Oxidation: Primary amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light, elevated temperatures, and the presence of trace metal ions. The initial oxidation products can further react to form highly conjugated, colored species.

  • Alcohol Oxidation: While less likely to cause coloration on its own, the primary alcohol can also be oxidized to an aldehyde or carboxylic acid. These functional groups could potentially participate in secondary reactions (e.g., condensation with the amine) that might lead to colored products over time.

Recommended Actions & Protocols:

  • Confirm Degradation via HPLC: Analyze your discolored solution using a stability-indicating HPLC method. You should see a decrease in the peak area of the parent compound and the appearance of new impurity peaks compared to a freshly prepared standard.

  • Mitigation Strategies:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2] This is the most effective preventative measure.

    • Control Headspace: Use vials that are appropriately sized for your solution volume to reduce the amount of oxygen in the headspace.

    • Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, if compatible with your downstream application.

    • Storage Conditions: Store solutions at recommended low temperatures (e.g., 2-8°C) and protected from light in amber vials.[3]

Issue 2: I'm observing peak tailing and inconsistent retention times for the compound during reverse-phase HPLC analysis. What's happening?

Answer:

Peak tailing and shifting retention times for a basic compound like this are often due to interactions with the stationary phase or issues with the mobile phase pH. The primary amine (a basic center) can interact with residual acidic silanol groups on the silica-based column packing, leading to poor peak shape.

Causality Explained:

  • Silanol Interactions: Standard silica-based C18 columns have acidic silanol groups (Si-OH) on their surface. The protonated amine (R-NH3+) can undergo secondary ionic interactions with deprotonated silanols (Si-O-), causing peak tailing.

  • Mobile Phase pH: The retention of an amine is highly dependent on the pH of the mobile phase. If the pH is not adequately controlled with a buffer, small variations can change the protonation state of the molecule, leading to shifts in retention time.

Recommended Actions & Protocols:

  • Optimize Mobile Phase pH:

    • Ensure your mobile phase is buffered. For a primary amine, a buffer in the pH range of 3-4 (e.g., formate or acetate buffer) will ensure the amine is fully protonated and behaves consistently. A higher pH buffer (e.g., phosphate or borate at pH 7-8) can be used to analyze the free base, but column stability must be considered.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns designed for basic compounds are "end-capped" (treating residual silanols) and made from high-purity silica to minimize these interactions.

  • Add a Competing Base: If changing columns is not an option, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.

Issue 3: After leaving my sample in an acidic aqueous solution, I see a new major peak in my analytical run. Is the compound degrading?

Answer:

While direct acid-catalyzed degradation is possible, it is less common for this structure under mild acidic conditions. The tetrahydropyran ring is generally stable to acid-catalyzed hydrolysis unless under harsh conditions (e.g., high temperature, strong acid).[4] A more likely scenario is an issue with your analytical method not being suitable for a different form of your compound.

Causality Explained:

  • Salt Formation: In an acidic solution, the primary amine will be protonated to form an ammonium salt (e.g., R-NH3+ Cl-). This salt will have different solubility and chromatographic properties than the free base. If you are using a method developed for the free base, the salt may behave differently.

  • Potential Degradation (Forced Conditions): Under more strenuous forced degradation conditions (e.g., 1M HCl at 60°C), you could potentially see some degradation.[5] The ether linkage in the THP ring could theoretically be susceptible to cleavage, although this is less likely than reactions involving the amino alcohol moiety.

Recommended Actions & Protocols:

  • Characterize the New Peak: Use HPLC-MS to determine the mass of the new peak. If the mass is identical to the parent compound, it is likely an isomer or the same compound behaving differently chromatographically. If it corresponds to a known degradant, you have confirmed degradation.

  • Forced Degradation Study Protocol: To systematically investigate stability, perform a forced degradation study as recommended by ICH guidelines.[6]

    • Objective: To determine the intrinsic stability of the molecule and identify potential degradation products.

    • Conditions:

      • Acidic: 0.1M HCl at 40°C and 60°C

      • Basic: 0.1M NaOH at 40°C and 60°C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 60°C

      • Photolytic: Expose to light as per ICH Q1B guidelines.

    • Analysis: Monitor samples by a stability-indicating HPLC-UV/MS method at several time points (e.g., 0, 2, 4, 8, 24 hours).

Table 1: Example Forced Degradation Experimental Setup

Stress ConditionReagentTemperatureTime Points (hours)
Acid Hydrolysis0.1M HCl60°C0, 2, 4, 8, 24
Base Hydrolysis0.1M NaOH60°C0, 2, 4, 8, 24
Oxidation3% H₂O₂25°C0, 1, 2, 4, 8
ThermalNone (in solution)60°C24, 48, 72

Workflow for Investigating Degradation

G observe Instability Observed (e.g., new peak, color change) hplc_ms Analyze via HPLC-MS to determine mass of impurities observe->hplc_ms forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal) hplc_ms->forced_degradation If mass suggests degradation pathway Identify Degradation Pathway forced_degradation->pathway mitigate Develop Mitigation Strategy (e.g., pH control, inert gas) pathway->mitigate formulation Inform Formulation & Storage Condition Development mitigate->formulation

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol?

A1: As a solid, the compound is expected to be more stable. However, due to the presence of the amine group, it can still be sensitive to air and moisture. Recommended storage is in a tightly sealed container, in a cool (2-8°C), dry, and dark place.[3] For long-term storage, placing it inside a desiccator under an inert atmosphere is ideal.

Q2: What solvents should I use to prepare stock solutions?

A2: The choice of solvent depends on your experimental needs.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Generally good for long-term storage as they are less reactive. However, ensure the solvent is anhydrous, as water content can be a source of instability.

  • Alcohols (e.g., Ethanol, Methanol): This compound should be soluble in alcohols.[7] These are suitable for many applications, but be aware that alcohols can participate in reactions (e.g., esterification if carboxylic acid degradants form).

  • Aqueous Buffers: If you must use an aqueous solution, use a buffer to control the pH. A slightly acidic pH (e.g., 5-6) may enhance stability by protonating the amine, which can reduce its susceptibility to oxidation. Avoid highly basic solutions if possible, as this may accelerate certain degradation pathways.

Q3: Can this compound undergo degradation involving the tetrahydropyran ring?

A3: The tetrahydropyran (THP) ring is a cyclic ether, which is generally a very stable functional group. It is resistant to many reagents, including mild acids, bases, and oxidants. Ring-opening would typically require very strong acidic conditions, which are not common in most biological or pharmaceutical experiments.[4] Therefore, degradation is much more likely to occur at the amino alcohol moiety.

Hypothetical Primary Degradation Pathway: Oxidation

Caption: Potential oxidative degradation pathways.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • NIOSH. (1994, August 15). Aminoethanol Compounds I: Method 2007. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Rasmussen, H. (2011). Forced Degradation Studies for Biopharmaceuticals.
  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol Degradation IV. National Center for Biotechnology Information. Retrieved from [Link]

  • NIOSH. (1994, August 15). Aminoethanol Compounds II: Method 3509. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Alchimica. (n.d.). 2-[(TETRAHYDRO-2H-PYRAN-4-YL)AMINO]ETHANOL. Retrieved from [Link]

  • Ali, M. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
  • ResearchGate. (2012).
  • PubChem. (n.d.). Ethanol Degradation. National Center for Biotechnology Information. Retrieved from [Link]

  • Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. NIOSH.
  • Industrial & Engineering Chemistry Research. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions.
  • ResearchGate. (2012).
  • ResearchGate. (2017).
  • Pathway Commons. (n.d.). Ethanol degradation II. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Welcome to the technical support center for the derivatization of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible derivatization experiments. Our approach is grounded in scientific principles and validated by field experience to empower you with the knowledge to overcome common challenges.

Introduction to Derivatization of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a bifunctional molecule containing a primary amine and a primary alcohol. Derivatization is often a necessary step to enhance its detectability for analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or to improve its volatility for Gas Chromatography (GC) analysis.[1][2] The choice of derivatizing agent and reaction conditions is critical and depends on the analytical goal and the specific properties of the target molecule.

This guide will walk you through common questions and troubleshooting scenarios you may encounter during the derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: Which functional group, the amine or the alcohol, will be more reactive during derivatization?

A1: The primary amine is generally more nucleophilic than the primary alcohol and will typically react preferentially, especially under neutral to slightly basic conditions. Reagents like o-phthalaldehyde (OPA) in the presence of a thiol will selectively react with the primary amine.[3] However, many common derivatizing agents, such as acylating agents (e.g., benzoyl chloride, FMOC-Cl), can react with both the amine and the alcohol.[2][4] The reaction conditions, particularly pH and the choice of catalyst, will significantly influence the selectivity.

Q2: What are the most common derivatizing agents for HPLC analysis of this compound?

A2: For HPLC analysis, the goal is typically to introduce a chromophore or a fluorophore.[2] Common choices include:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. It is highly selective for the amine group.[1][3]

  • Dansyl Chloride: Reacts with both primary amines and alcohols under basic conditions to yield fluorescent derivatives. It is a non-specific reagent.[1]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines, as well as alcohols, to form UV-active and fluorescent derivatives.[2]

  • Benzoyl Chloride: Reacts with primary and secondary amines, and alcohols, to form UV-active derivatives.[4]

Q3: Can I use a single derivatization step to modify both the amine and alcohol groups?

A3: Yes, using a less selective but more reactive derivatizing agent under appropriate conditions can derivatize both functional groups. For instance, using an excess of an acylating agent like benzoyl chloride or an anhydride at a slightly elevated temperature in the presence of a base can lead to the formation of a di-substituted product. This can be advantageous for GC analysis by increasing volatility and thermal stability.[5]

Q4: What is the expected stability of the tetrahydropyran (THP) ring during derivatization?

A4: The tetrahydropyran ring is a cyclic ether, which is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, which can be accelerated by heat.[6][7] Therefore, it is crucial to avoid harsh acidic conditions during the derivatization and subsequent workup steps to maintain the integrity of the core structure.

Troubleshooting Guide

This section addresses specific problems you might encounter during your derivatization experiments.

Issue 1: Low or No Derivatization Yield

Symptoms:

  • The peak corresponding to the derivatized product is small or absent in the chromatogram.

  • A large peak for the underivatized starting material is observed.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect pH The pH of the reaction mixture is critical. For most amine derivatizations with reagents like OPA or dansyl chloride, a basic pH (typically 8-10) is required to ensure the amine is deprotonated and nucleophilic.[1] Verify the pH of your buffer and sample solution. For acid-catalyzed reactions, ensure sufficient acid is present.
Inactive Reagent Derivatizing reagents can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent or test its activity with a known standard. Store reagents according to the manufacturer's instructions.
Insufficient Reagent The derivatizing agent should be in molar excess relative to the analyte. A common starting point is a 2- to 10-fold molar excess. If you suspect a low yield, try increasing the concentration of the derivatizing agent.
Suboptimal Temperature or Reaction Time Some derivatization reactions are rapid and occur at room temperature (e.g., OPA), while others may require heating and longer incubation times (e.g., some acylations).[3][8] Consult the literature for the specific reagent you are using and optimize the reaction time and temperature accordingly.
Presence of Interfering Substances Components in your sample matrix could compete for the derivatizing agent or quench the reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.
Issue 2: Multiple or Unexpected Peaks in the Chromatogram

Symptoms:

  • The appearance of several peaks in addition to the expected product peak.

  • Poor reproducibility between injections.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Side Reactions With a bifunctional molecule like 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, you can have mono-derivatization (at the amine or alcohol) and di-derivatization. This is especially true with less selective reagents. To favor a single product, you can try to: - For mono-amino derivatization: Use a highly selective reagent like OPA. - For di-derivatization: Use a significant excess of the derivatizing agent and potentially a higher reaction temperature.
Reagent-Related Peaks Excess derivatizing reagent or its hydrolysis products can be detected. If these peaks interfere with your analyte peak, consider an extraction step after derivatization to remove the excess reagent. For example, after derivatization with dansyl chloride, a liquid-liquid extraction can be performed.
Degradation of the Derivative Some derivatives are unstable and can degrade over time, leading to the appearance of new peaks.[1] Analyze your samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivative under different conditions (e.g., refrigerated, protected from light). For some derivatives, storage in an acidic medium can improve stability.[9]
Instability of the Tetrahydropyran Ring If you are using acidic conditions, the THP ring might be opening, leading to byproducts.[6][7] Ensure your reaction and workup conditions are not strongly acidic. If acidic conditions are unavoidable, perform the reaction at a lower temperature and for a shorter duration.
Issue 3: Poor Peak Shape and/or Retention Time Shifts

Symptoms:

  • Broad, tailing, or fronting peaks for the derivatized analyte.

  • Inconsistent retention times between runs.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Derivatization If the derivatization is incomplete, you may have both the derivatized and underivatized forms co-eluting or eluting very closely, leading to poor peak shape. Re-optimize the reaction conditions for a higher yield.
Adsorption to the Analytical Column The derivatized analyte might be interacting with active sites on the HPLC or GC column. Ensure the column is properly conditioned. For HPLC, you can try adding a small amount of an amine modifier like triethylamine to the mobile phase to reduce peak tailing.
Mobile Phase/GC Program Incompatibility The chromatographic conditions may not be suitable for the derivatized product. Optimize the mobile phase gradient (for HPLC) or the temperature program (for GC) to achieve better separation and peak shape.
Sample Overload Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample before injection.

Experimental Workflow & Visualization

Workflow for HPLC-UV/Fluorescence Derivatization

The following diagram illustrates a typical workflow for the pre-column derivatization of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol for HPLC analysis.

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample containing 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol cleanup Optional: Sample Cleanup (e.g., SPE) sample->cleanup buffer Add Buffer (e.g., Borate Buffer pH 9.5) cleanup->buffer reagent Add Derivatizing Agent (e.g., OPA/Thiol) buffer->reagent react Incubate (Time & Temperature Dependent) reagent->react quench Optional: Quench Reaction react->quench hplc Inject into HPLC System quench->hplc detect Detection (UV or Fluorescence) hplc->detect

Caption: A generalized workflow for the pre-column derivatization and HPLC analysis.

Reaction Scheme: OPA Derivatization

This diagram shows the selective reaction of OPA with the primary amine of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol in the presence of a thiol.

OPA_reaction reactant 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol opa + OPA thiol + Thiol (R-SH) product -> Fluorescent Isoindole Derivative

Caption: Selective derivatization of the primary amine with OPA.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Journal of Analytical Methods in Chemistry. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2022). MDPI. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). ACS Publications. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. [Link]

  • One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. (2015). DergiPark. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2018). ResearchGate. [Link]

  • Synthesis of 2-(2-aminoethoxy) ethanol. (2021).
  • Recent Advances in the Synthesis of 2H-Pyrans. (2017). PMC. [Link]

  • Alcohols to Amines. (n.d.). Chemistry Steps. [Link]

  • Anyone having issue with derivatization of amino acid using Fmoc? (2023). ResearchGate. [Link]

  • Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. (2022). Letters in Applied NanoBioScience. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. (2022). Revues Scientifiques Marocaines. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2018). ResearchGate. [Link]

  • Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acylation. (2022). PMC. [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. (2017). ACS Publications. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (2021). PMC. [Link]

Sources

Optimization

Overcoming low reactivity of "2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol"

Technical Support Center: 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Welcome to the technical support guide for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (CAS 889949-63-7). This resource is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Welcome to the technical support guide for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (CAS 889949-63-7). This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with this unique amino alcohol. Its structure, featuring a primary amine and a primary alcohol adjacent to a bulky tetrahydropyran (THP) ring, presents specific reactivity challenges due to steric hindrance. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you successfully incorporate this building block into your synthetic routes.

Section 1: Understanding the Reactivity Profile

The core challenge with 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol stems from the steric bulk imposed by the neighboring THP ring. This sterically demanding environment significantly slows the kinetics of reactions involving the primary amine, such as amide bond formation and N-alkylation.[1][2] Furthermore, the presence of a vicinal primary hydroxyl group introduces a competing nucleophilic site and the potential for intramolecular hydrogen bonding, which can further dampen the amine's nucleophilicity. This guide will address these issues directly, providing strategies to enhance reactivity and achieve selective transformations.

Section 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common experimental failures.

Topic 1: Amide Coupling Reactions

Amide bond formation is one of the most frequently attempted reactions with this substrate and a common point of difficulty.[2][3]

Q1: My standard amide coupling reaction (e.g., EDC/HOBt or DCC) is failing or resulting in very low yields. What are the primary causes and immediate troubleshooting steps?

A1: This is a classic issue of steric hindrance. Standard carbodiimide-based couplings are often insufficient to overcome the high activation energy required for the sterically congested amine to attack the activated carboxylic acid.[1][4] The primary causes of failure are:

  • Slow Nucleophilic Attack: The bulky THP group physically obstructs the amine's approach to the activated ester.

  • Decomposition of Activated Intermediate: If the coupling is too slow, the highly reactive intermediate (e.g., an O-acylisourea) can decompose or undergo side reactions before the amine can react.[4]

Initial Troubleshooting Workflow:

  • Increase Reaction Temperature: Providing more thermal energy can overcome the activation barrier. Cautiously heat the reaction, for example, to 50-80 °C, while monitoring for decomposition of starting materials or products.[4][5]

  • Pre-activation of the Carboxylic Acid: Do not add all reagents at once. Mix the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) and stir for 10-15 minutes at room temperature before adding the amino alcohol.[4] This ensures the activated species is fully formed and minimizes side reactions where the amine might react directly with the coupling reagent.[4]

  • Switch to a More Potent Coupling Reagent: If the above steps fail, move to a more powerful class of coupling reagents specifically designed for hindered substrates.

Q2: I've switched to a stronger coupling reagent like HATU, but my yields are still suboptimal. What advanced strategies can I employ?

A2: When even robust uronium-based reagents like HATU are insufficient, the issue lies in the extreme steric challenge. The next step is to generate a smaller, more reactive acylating species or use a different class of activators.

  • Strategy 1: Phosphonium Salt Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are renowned for their efficacy in hindered couplings and for reducing racemization.[4][6]

  • Strategy 2: In Situ Acyl Fluoride Formation: Converting the carboxylic acid to its acyl fluoride creates a very small and highly reactive electrophile. Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH are excellent for cases where other methods have failed.[4][5][7] This is often the most effective solution for severely hindered couplings.

  • Strategy 3: The COMU Reagent: COMU is a third-generation uronium reagent based on OxymaPure that exhibits high reactivity and is often successful in challenging cases.[4]

Below is a troubleshooting decision tree for these challenging couplings.

G cluster_reagents Advanced Reagent Classes start Low / No Amide Yield? preactivate Have you tried pre-activation? start->preactivate No heat Have you tried heating (50-80 °C)? start->heat Yes preactivate->start Yes heat->start Yes lcms Confirm Acid Activation via LCMS heat->lcms No reagent Upgrade Coupling Reagent phosphonium Phosphonium Salts (e.g., PyBOP) reagent->phosphonium acyl_fluoride Acyl Fluorides (e.g., TFFH, BTFFH) reagent->acyl_fluoride comu Potent Uronium (e.g., COMU) reagent->comu protect Consider Protecting Hydroxyl Group lcms->start Activation Fails (Check Reagents/Solvent) lcms->reagent Activation OK, Coupling Fails phosphonium->protect acyl_fluoride->protect comu->protect

A troubleshooting decision tree for difficult amide couplings.
Reagent Class Example(s) Key Advantages Typical Conditions
Uronium Salts HATU, HBTU, COMUFast, efficient, widely used. COMU is highly reactive.1.1-1.2 equiv. reagent, 2-3 equiv. DIPEA in DMF/DCM.[4]
Phosphonium Salts PyBOP, PyAOPExcellent for hindered substrates, reduces racemization.1.1 equiv. reagent, 3 equiv. DIPEA in DMF/DCM.[4]
Acyl Fluoride Precursors TFFH, BTFFHForms a small, highly reactive acyl fluoride. Often succeeds where others fail.1.1-1.2 equiv. reagent, 2-3 equiv. DIPEA, often requires heating.[5][7]

Q3: I am observing a second product in my reaction. What is the likely side reaction and how can I prevent it?

A3: The most common side product is the O-acylated species , where the carboxylic acid has reacted with the primary hydroxyl group instead of, or in addition to, the amine. To ensure chemoselectivity for the amine, you must employ a protecting group strategy.

The best approach is to selectively protect the more nucleophilic amine first, perform the desired reaction on the hydroxyl, and then deprotect. Conversely, to react at the amine, you must protect the hydroxyl group. Silyl ethers are an excellent choice for protecting the alcohol.

G cluster_amine_reaction Reaction at Amine Center cluster_hydroxyl_reaction Reaction at Hydroxyl Center start_A Starting Amino Alcohol protected_A Protect OH (e.g., TBDMSCl, Imidazole) start_A->protected_A reaction_A React Amine (e.g., Amide Coupling) protected_A->reaction_A deprotect_A Deprotect OH (e.g., TBAF) reaction_A->deprotect_A product_A N-Functionalized Product deprotect_A->product_A start_B Starting Amino Alcohol protected_B Protect NH2 (e.g., Boc₂O) start_B->protected_B reaction_B React OH (e.g., Etherification) protected_B->reaction_B deprotect_B Deprotect NH2 (e.g., TFA) reaction_B->deprotect_B product_B O-Functionalized Product deprotect_B->product_B

Orthogonal protection for selective functionalization.

An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting the other.[8] For example, a Boc-protected amine (acid-labile) and a TBDMS-protected alcohol (fluoride-labile) are an excellent orthogonal pair.[9][10]

Topic 2: N-Alkylation Reactions

Q4: Direct N-alkylation with a primary alkyl halide is slow and gives poor conversion. What are more effective methods?

A4: Similar to amide coupling, direct Sₙ2 alkylation is hindered. More powerful and reliable methods for N-alkylation of this substrate involve forming a C=N bond followed by reduction.

  • Reductive Amination: This is a highly effective two-step, one-pot process. First, the amino alcohol is condensed with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is broadly applicable and tolerant of many functional groups.[11]

  • "Hydrogen Borrowing" Catalysis: This modern, atom-economical method uses a transition metal catalyst (typically Iridium or Ruthenium) to temporarily "borrow" hydrogen from an alcohol, oxidizing it to an aldehyde in situ.[12][13] The aldehyde then condenses with the amine to form an imine, and the catalyst returns the hydrogen to reduce the imine to the N-alkylated product. The only byproduct is water. This method is exceptionally clean but requires screening of catalysts and conditions.[14][15]

Section 3: Detailed Experimental Protocols

Protocol 1: High-Potency Amide Coupling via Acyl Fluoride Intermediate

This protocol is designed for situations where standard coupling methods have failed due to extreme steric hindrance.[5][7]

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and BTFFH (1.2 equiv.) in anhydrous DCM or MeCN (0.1–0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA or 2,6-lutidine (3.0 equiv.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the acyl fluoride. Monitor formation via LCMS if possible.

  • Amine Addition: Add the 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (1.0 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to an elevated temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress over 12-24 hours via LCMS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an appropriate organic solvent (e.g., EtOAc or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective O-Protection of the Hydroxyl Group

This protocol allows for subsequent reactions at the amine center.

  • Reactant Preparation: Dissolve 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (1.0 equiv.) in anhydrous DMF (0.2 M) in a flask under an inert atmosphere.

  • Reagent Addition: Add imidazole (2.5 equiv.) and stir until dissolved. Then, add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-TBDMS protected product can often be used in the next step without further purification.

References

  • Lundgren, R. J., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • La-Venia, A., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wang, D., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • University of Wisconsin. Protecting Groups. [Link]

  • Chusov, D., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Reddit r/Chempros. Tips and tricks for difficult amide bond formation?. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Williams, T. J., et al. (2016). Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. ACS Catalysis. [Link]

  • ResearchGate. Sterically hindered amine derivatives with wide ranges of applications. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]

  • Grass, S., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Angewandte Chemie. [Link]

  • ResearchGate. How can we protect a hydroxyl group leaving an amino group free?. [Link]

  • Liu, Y., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Chen, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Reddit r/Chempros. Struggling with amide coupling. [Link]

  • DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. [Link]

  • ResearchGate. A New Wave of Amide Bond Formations for Peptide Synthesis. [Link]

  • Bakulev, V. A., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules. [Link]

  • Chemical Communications. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. [Link]

  • ResearchGate. Scheme 8. N-Alkylation with two different alcohols, and monomethylation.... [Link]

  • Beilstein Journals. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]

  • Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

  • Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Öztürk, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. [Link]

  • Topczewska, Z., & O'Donoghue, A. C. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie. [Link]

  • PubMed Central. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • American Journal of Applied Science and Technology. Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. [Link]

  • ResearchGate. Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. [Link]

Sources

Troubleshooting

Characterization challenges of "2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol" products

Beginning Research Phase I am now delving into the nitty-gritty. Google searches are underway, aiming to unearth characterization challenges, analytical methods, and likely impurities associated with "2-Amino-2-(tetrahyd...

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Author: BenchChem Technical Support Team. Date: January 2026

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Optimization

Technical Support Center: Byproduct Identification in the Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Welcome to the technical support center for the synthesis and purification of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. By understanding the underlying reaction mechanisms, potential side reactions, and appropriate analytical techniques, you can effectively troubleshoot your experiments and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, and what are the key stages?

A common and logical synthetic approach for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol involves a multi-step process commencing with a Strecker amino acid synthesis, followed by reduction of the resulting amino acid.[1][2][3] This method is advantageous as it utilizes readily available starting materials.

The key stages are:

  • Strecker Synthesis: Reaction of tetrahydro-2H-pyran-4-one with ammonia and a cyanide source (e.g., sodium cyanide) to form the intermediate α-amino nitrile, 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile.[1][2]

  • Hydrolysis: Conversion of the α-amino nitrile to the corresponding amino acid, 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, typically under acidic or basic conditions.

  • Reduction: Reduction of the carboxylic acid group of the amino acid to a primary alcohol, yielding the target molecule, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section provides a detailed breakdown of potential byproducts at each stage of the synthesis and offers guidance on their identification and removal.

Stage 1: Strecker Synthesis of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile

Q2: I observe an impurity with a similar polarity to my starting material, tetrahydro-2H-pyran-4-one. What could it be?

This is likely the corresponding cyanohydrin, 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile, formed by the addition of cyanide to the ketone without the incorporation of the amino group.

Causality:

  • Insufficient Ammonia: A low concentration of ammonia can lead to the direct addition of cyanide to the ketone, forming the cyanohydrin.

  • Reaction Conditions: The equilibrium between the ketone, ammonia, and the imine intermediate may favor the ketone under certain pH and temperature conditions.

Identification:

  • TLC: The cyanohydrin will likely have a slightly different Rf value than the starting ketone.

  • GC-MS: Will show a molecular ion corresponding to the cyanohydrin.

  • ¹H NMR: Presence of a hydroxyl proton and absence of the characteristic signals for the amino group.

Mitigation:

  • Ensure an excess of ammonia: Use a sufficient concentration of ammonia to drive the equilibrium towards the formation of the imine intermediate.

  • Control pH: Maintain a slightly basic pH to facilitate imine formation.

Q3: My reaction mixture shows a complex mixture of products, and the yield of the desired α-amino nitrile is low. What are the possible side reactions?

Several side reactions can occur during the Strecker synthesis, leading to a complex product mixture.

Potential Byproducts and Their Formation:

ByproductFormation Mechanism
Tetrahydro-2H-pyran-4-one Azine Self-condensation of the imine intermediate.
Amine from Aldol Condensation Products If the starting ketone undergoes self-aldol condensation, the resulting products can react further.
Hydrolysis Products Premature hydrolysis of the nitrile group to an amide or carboxylic acid can occur if water is present and the conditions are harsh.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Strecker synthesis stage.

Stage 2: Hydrolysis of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile

Q4: After hydrolysis, I have a byproduct that is less polar than my target amino acid. What could it be?

This is likely the corresponding amide, 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetamide, resulting from incomplete hydrolysis of the nitrile.

Causality:

  • Insufficiently Harsh Conditions: The hydrolysis of the nitrile to the carboxylic acid requires stringent conditions (strong acid or base and elevated temperatures). Milder conditions may only lead to the amide.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Identification:

  • HPLC: The amide will have a different retention time than the amino acid.

  • LC-MS: Will show a molecular ion corresponding to the amide.

  • ¹³C NMR: The chemical shift of the carbonyl carbon in an amide is different from that in a carboxylic acid.

Mitigation:

  • Increase Reaction Time and/or Temperature: Ensure the hydrolysis goes to completion.

  • Use a Stronger Acid or Base: Employ more forcing conditions if necessary.

Stage 3: Reduction of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Q5: My final product is contaminated with a more polar impurity. What could this be?

This is most likely unreacted starting material, 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Causality:

  • Insufficient Reducing Agent: The amount of reducing agent (e.g., LiAlH₄, BH₃·THF) was not sufficient to reduce all of the carboxylic acid.

  • Deactivated Reducing Agent: The reducing agent may have been partially quenched by moisture or other impurities.

Identification:

  • HPLC: The amino acid will have a distinct retention time, typically shorter than the amino alcohol on a reverse-phase column.

  • LC-MS: Will show a molecular ion corresponding to the amino acid.

  • ¹H NMR: Presence of the carboxylic acid proton (if not in D₂O).

Mitigation:

  • Use a slight excess of the reducing agent.

  • Ensure anhydrous conditions: All glassware and solvents should be thoroughly dried.

Q6: I see an impurity with a very similar polarity to my final product. What could it be and how do I get rid of it?

This could be an over-reduced byproduct or a rearranged product.

Potential Byproducts and Their Formation:

ByproductFormation Mechanism
2-(Methylamino)-2-(tetrahydro-2H-pyran-4-yl)ethanol Over-reduction of an intermediate imine if the reaction conditions are too harsh or if certain reducing agents are used.
Rearrangement Products Under strongly acidic or basic conditions, rearrangement of the tetrahydropyran ring is a possibility, although less common.

Purification Strategies for Polar Amino Alcohols:

Due to the polar nature of the target compound and its potential byproducts, purification can be challenging.

Purification Workflow:

Caption: A general workflow for the purification of polar amino alcohols.

Experimental Protocol: Ion-Exchange Chromatography for Amino Alcohol Purification

  • Resin Selection: Choose a strong cation exchange resin (e.g., Dowex 50W).

  • Column Packing: Prepare a column with the selected resin and equilibrate with a low pH buffer (e.g., 0.1 M HCl).

  • Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any neutral or anionic impurities.

  • Elution: Elute the bound amino alcohol using a gradient of increasing pH or ionic strength (e.g., a gradient of NH₄OH).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions, remove the eluent under reduced pressure, and if necessary, perform a final purification step like recrystallization.

Data Summary

Analytical TechniqueApplication in Byproduct Identification
Thin-Layer Chromatography (TLC) Rapid assessment of reaction progress and purity. Allows for a preliminary comparison of the polarity of different components.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and separation of closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile byproducts by providing molecular weight and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of non-volatile byproducts by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of the main product and any isolated byproducts.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75(1), 27-45. [Link]

  • Shaabani, A., et al. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark, 2012 . [Link]

  • Master Organic Chemistry. The Strecker Synthesis. [Link]

  • Master Organic Chemistry. Reductive Amination. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]

  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Multi-Step Synthesis Involving 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

From the desk of a Senior Application Scientist: Welcome to our dedicated technical support guide for navigating the complexities of multi-step synthesis utilizing the versatile building block, 2-Amino-2-(tetrahydro-2H-p...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to our dedicated technical support guide for navigating the complexities of multi-step synthesis utilizing the versatile building block, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. This document is designed for researchers, scientists, and drug development professionals who are incorporating this valuable intermediate into their synthetic pathways. Our goal is to provide practical, field-tested insights to help you anticipate challenges, troubleshoot effectively, and achieve your synthetic objectives with greater efficiency and confidence.

The unique bifunctional nature of this amino alcohol, possessing both a primary amine and a primary alcohol adjacent to a tetrahydropyran ring, makes it a powerful synthon. However, this same functionality can present specific challenges in terms of reactivity, selectivity, and purification. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Starting Material Quality and Handling

Question: My initial characterization (NMR, LC-MS) of the commercial 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol shows unexpected signals. What are the likely impurities, and how can I purify the starting material?

Answer: This is a critical first step, as the purity of your starting material is paramount to the success of your synthesis. Impurities can arise from the synthetic route used to produce the amino alcohol itself. A common route involves the reduction of a corresponding amino acid or ketone precursor.

Potential Impurities and Their Origin:

  • Residual Precursors: Unreacted starting materials like (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid or a related ketone can be present.[1]

  • Diastereomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers which can complicate characterization and subsequent reactions.

  • Over-reduction Products: Depending on the reducing agent and conditions, other functional groups in precursor molecules could be unintentionally reduced.

  • Salts: The compound may be present as a salt (e.g., HCl or TFA salt) from a previous purification step, which would significantly alter its solubility and reactivity.

Recommended Purification Protocol:

  • Aqueous Wash: If you suspect salt impurities, dissolve the material in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the salt and extract the free base. Dry the organic layer thoroughly with Na₂SO₄ or MgSO₄.

  • Recrystallization: For solid materials, recrystallization is often effective. A solvent system like isopropanol/heptane or ethanol/ether can be explored.[2]

  • Column Chromatography: This is the most rigorous method. Due to the polar nature of the amino alcohol, streaking on silica gel is a common issue. To mitigate this, it is advisable to use a mobile phase containing a small amount of a basic modifier.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Dichloromethane / Methanol gradientStart with a low polarity (e.g., 100% DCM) and gradually increase the methanol concentration.
Additive 0.5-1% Triethylamine (TEA) or NH₄OHThe basic additive deactivates acidic sites on the silica, preventing the amine from tailing.
Section 2: Reaction Optimization and Low Yields

Question: I am experiencing low yields in my coupling reaction. What are the most common causes and how can I improve the outcome?

Answer: Low yields often stem from a combination of factors including suboptimal reaction conditions, competing side reactions, or issues with reagent stability. Let's break down the troubleshooting process.

Logical Troubleshooting Workflow:

G start Low Reaction Yield check_purity 1. Verify Starting Material Purity? start->check_purity purify Purify Reagents & Solvents check_purity->purify Impure check_conditions 2. Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Adjust Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_base Select Appropriate Base check_conditions->optimize_base check_side_reactions 3. Suspect Side Reactions? optimize_temp->check_side_reactions optimize_solvent->check_side_reactions optimize_base->check_side_reactions protecting_group Introduce Protecting Group (e.g., Boc on Amine) check_side_reactions->protecting_group Yes monitor_rxn 4. Monitor Reaction Progress (TLC/LC-MS) check_side_reactions->monitor_rxn No protecting_group->monitor_rxn incomplete Incomplete Conversion? monitor_rxn->incomplete degradation Product Degradation? monitor_rxn->degradation extend_time Extend Reaction Time incomplete->extend_time Yes success Yield Improved incomplete->success No lower_temp Lower Temperature / Shorten Time degradation->lower_temp Yes degradation->success No extend_time->success lower_temp->success

Caption: A workflow for troubleshooting low reaction yields.

Causality Behind Experimental Choices:

  • Reactivity and Selectivity: The molecule has two nucleophilic sites: the primary amine and the primary alcohol. The amine is generally more nucleophilic than the alcohol and will react preferentially with electrophiles like acyl chlorides or alkyl halides. However, under strongly basic conditions or at elevated temperatures, the alcohol can be deprotonated and also react, leading to di-substituted products.

    • Solution: If you need to react selectively at the alcohol, the amine must be protected first (e.g., as a Boc-carbamate). Conversely, if reacting at the amine, using milder conditions (e.g., room temperature, a non-nucleophilic base like TEA or DIPEA) will often prevent significant reaction at the alcohol.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents like THF, DCM, or DMF are generally preferred for reactions involving amines to avoid side reactions with the solvent. Ensure your solvents are anhydrous, as water can hydrolyze reagents and quench reactions.[3]

  • Base Selection: The base should be chosen carefully based on the pKa of the conjugate acid and its compatibility with your reagents.

    • For acylations of the amine, a tertiary amine base like triethylamine is often sufficient to scavenge the acid byproduct.

    • For alkylations or reactions requiring a stronger base, consider options like potassium carbonate or DBU, but be mindful that stronger bases increase the risk of deprotonating the alcohol.

Section 3: Work-up and Purification

Question: My product is highly water-soluble, making extraction from the aqueous phase difficult. How can I improve my product isolation?

Answer: This is a very common issue with small, polar molecules containing amine and hydroxyl groups. Standard extraction procedures with solvents like ethyl acetate can be inefficient.

Strategies for Isolating Polar Products:

  • pH Adjustment: Before extraction, adjust the pH of the aqueous layer. If your product is basic (contains a free amine), adjusting the pH to >9 with NaOH or K₂CO₃ will ensure it is in its neutral, more organic-soluble form.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.

  • Use of a More Polar Solvent: If ethyl acetate fails, switch to a more polar extraction solvent. A mixture of DCM/Isopropanol (e.g., 9:1 or 4:1) or n-butanol can be very effective at extracting polar, water-soluble compounds.

  • Evaporation and Trituration: In some cases, it may be best to evaporate the aqueous solvent (if possible) and triturate the resulting solid residue with an organic solvent to dissolve the product while leaving inorganic salts behind.

Question: My product streaks badly during column chromatography, even with a TEA-modified mobile phase. What else can I do?

Answer: If tailing persists, it may be due to very strong interactions with the silica.

  • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is another powerful option for polar compounds.

  • Biotage/Automated Chromatography: These systems often handle polar separations better than traditional glass columns due to more uniform packing and precise gradient control.

Section 4: Stability and Storage

Question: Are there any specific stability or storage concerns for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol and its derivatives?

Answer: Yes, like many amino alcohols, this compound requires careful handling and storage to maintain its integrity.

  • Air and CO₂ Sensitivity: Primary amines can react with atmospheric carbon dioxide to form carbamate salts. This is often observed as the material becoming gummy or insoluble over time.

  • Hygroscopicity: The polar functional groups make the compound hygroscopic (it absorbs moisture from the air).[4] Absorbed water can interfere with subsequent reactions.

  • Light Sensitivity: While not always the case, some amino alcohols can be sensitive to light, leading to gradual decomposition.[5]

Recommended Storage Conditions:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Container: Use a tightly sealed container, preferably amber glass to protect from light.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[6]

  • Desiccation: Store in a desiccator to protect from moisture.

By adhering to these guidelines and applying a systematic approach to troubleshooting, you can effectively mitigate the challenges associated with using 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol in your synthetic endeavors.

References

  • Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. GU J Sci, 28(3), 387-393.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
  • Krasnaya, Z. A., et al. (2021). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 57(9), 1365–1372.
  • Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Retrieved from [Link]

  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2015). One-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline. Retrieved from [Link]

  • PubMed. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol for Structural Confirmation

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. For researchers and scientists wor...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. For researchers and scientists working with small molecules, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of "2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol," a molecule featuring a tetrahydropyran ring, a primary amine, and a primary alcohol.

The choice of analytical methodology is dictated by the molecule's inherent structural features. For 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a holistic and self-validating dataset for unequivocal structural verification. This guide will delve into the causality behind the application of each technique, presenting predicted experimental data based on analogous structures and established spectroscopic principles.

The Strategic Application of Spectroscopic Techniques

The structural confirmation of a molecule like 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, with its distinct functional groups and stereocenter, requires a synergistic analytical approach. No single technique can provide a complete structural picture. Instead, we leverage the unique strengths of several methods to build a comprehensive and validated structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and stereochemical relationships.

Mass Spectrometry (MS) complements NMR by providing the molecular weight and elemental composition of the molecule. Furthermore, fragmentation patterns offer crucial clues about the connectivity of different structural motifs.

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For our target molecule, IR spectroscopy will confirm the existence of the amine (-NH₂) and hydroxyl (-OH) groups.

The logical workflow for the structural elucidation of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is therefore a sequential and cross-validating process, as illustrated in the diagram below.

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol IR IR Spectroscopy (Functional Group ID) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Backbone) Synthesis->NMR Confirmation Final Structural Confirmation IR->Confirmation MS->Confirmation NMR->Confirmation

Caption: Workflow for the structural confirmation of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

The predicted ¹H NMR spectrum of the target molecule is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The splitting patterns (multiplicity) are predicted based on the number of neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H on C2 & C6 (axial)~3.4 - 3.6ddd2H
H on C2 & C6 (equatorial)~3.9 - 4.1ddd2H
H on C3 & C5 (axial)~1.2 - 1.4m2H
H on C3 & C5 (equatorial)~1.6 - 1.8m2H
H on C4~1.5 - 1.7m1H
H on C7~2.8 - 3.0t1H
H₂ on C8~3.6 - 3.8d2H
-NH₂~1.5 - 2.5 (broad)s2H
-OH~2.0 - 4.0 (broad)s1H

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

The protons on the tetrahydropyran ring are expected to show complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The protons on the carbons adjacent to the oxygen (C2 and C6) will be deshielded and appear at a higher chemical shift.[1][2] The protons of the amino and hydroxyl groups are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly with concentration, temperature, and solvent.[3]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution of complex multiplets.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the assignment of the -NH₂ and -OH protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -NH₂ and -OH protons will disappear or significantly decrease in intensity.

H-NMR Protocol Start Start Prep Sample Preparation (5-10 mg in deuterated solvent) Start->Prep Acquire ¹H NMR Data Acquisition (≥400 MHz spectrometer) Prep->Acquire D2O_Exchange D₂O Exchange Experiment (Confirm -NH₂ and -OH) Acquire->D2O_Exchange Analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) D2O_Exchange->Analysis End End Analysis->End

Caption: Experimental workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbons in a molecule and their chemical environment. Since the natural abundance of ¹³C is low (~1.1%), carbon-carbon coupling is generally not observed in a standard ¹³C NMR spectrum, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Spectrum of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

The predicted ¹³C NMR chemical shifts for the target molecule are presented in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 & C6~67 - 69
C3 & C5~33 - 35
C4~40 - 42
C7~55 - 57
C8~65 - 67

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

The carbons adjacent to the oxygen atom in the tetrahydropyran ring (C2 and C6) are expected to be the most deshielded among the ring carbons.[4] The carbon bearing the amino group (C7) and the carbon bearing the hydroxyl group (C8) will also be in the downfield region of the spectrum.[5]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The ¹³C NMR spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This technique removes the coupling between carbon and proton nuclei, simplifying the spectrum to a series of singlets. For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, valuable information about its structure.

Predicted Mass Spectrum of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

The predicted key ions in the mass spectrum of the target molecule are listed below.

m/z Proposed Fragment Fragmentation Pathway
160.13[M+H]⁺Molecular ion peak (protonated)
143.13[M-NH₃]⁺Loss of ammonia
142.12[M-H₂O]⁺Loss of water
114.09[M-CH₂OH-NH₂]⁺Alpha-cleavage
85.06[C₅H₉O]⁺Cleavage of the C4-C7 bond
44.05[CH₂NH₂]⁺Alpha-cleavage
31.02[CH₂OH]⁺Alpha-cleavage

Amino alcohols are known to undergo characteristic α-cleavage in the mass spectrometer, where the bond between the carbon bearing the heteroatom and an adjacent carbon is broken.[6][7] This results in the formation of stable, resonance-stabilized cations. The loss of small neutral molecules like water and ammonia from the molecular ion is also a common fragmentation pathway for alcohols and amines, respectively.[8][9]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino alcohols, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition.

  • Tandem MS (MS/MS): To induce fragmentation and obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

MS_Protocol Start Start Introduction Sample Introduction (Direct Infusion or LC-MS) Start->Introduction Ionization Ionization (Electrospray Ionization - ESI) Introduction->Ionization Analysis Mass Analysis (High-Resolution MS) Ionization->Analysis Tandem_MS Tandem MS (MS/MS) (Fragmentation Analysis) Analysis->Tandem_MS Data_Interpretation Data Interpretation (Molecular Weight & Fragmentation Pattern) Tandem_MS->Data_Interpretation End End Data_Interpretation->End

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a polar amino alcohol of increasing interest in medicinal chemistry. Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind methodological choices, empowering the reader to develop and validate robust analytical strategies.

The Analytical Challenge: Understanding the Physicochemical Properties of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is characterized by its high polarity, conferred by the primary amine and hydroxyl functional groups, and its relatively low molecular weight. These properties present a significant challenge for traditional reversed-phase (RP) HPLC, where such polar, non-chromophoric compounds often exhibit poor retention and elute at or near the solvent front. Furthermore, the presence of a chiral center necessitates an evaluation of enantiomeric purity, a critical parameter for pharmaceutical development.

A comprehensive purity assessment must, therefore, address:

  • Assay of the principal component.

  • Detection and quantification of process-related impurities and degradation products.

  • Determination of enantiomeric purity.

This guide will comparatively evaluate the suitability of various HPLC modes and orthogonal analytical techniques to address these critical quality attributes.

HPLC Methodologies: A Comparative Overview

The selection of an appropriate HPLC method is contingent on the specific analytical objective. Here, we compare the utility of Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Chiral HPLC for the analysis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Achiral Purity

HILIC is a powerful technique for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[1] The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[1]

Causality of Experimental Choices:

  • Stationary Phase: An amide- or diol-based stationary phase is recommended for its ability to provide hydrogen bonding and dipole-dipole interactions, which are effective for retaining polar amino alcohols.

  • Mobile Phase: A mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is ideal. The volatile nature of these buffers makes the method compatible with mass spectrometry (MS) detection, which is advantageous for impurity identification.

  • Detection: Due to the lack of a strong chromophore in the target molecule, detection can be challenging. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are universal detection methods suitable for non-volatile analytes without a UV chromophore. Alternatively, coupling with a mass spectrometer (LC-MS) provides high sensitivity and specificity.

dot

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase B (High Aqueous) Injector Autosampler Injection Sample->Injector Prepared Sample Column HILIC Column (e.g., Amide Phase) Injector->Column Detector Detector (ELSD/CAD/MS) Column->Detector CDS Chromatography Data System Detector->CDS Signal Purity Purity Report CDS->Purity Integration & Calculation Conclusion Conclusion

Caption: HILIC workflow for purity assessment.

Mixed-Mode Chromatography (MMC) for Enhanced Selectivity

Mixed-mode chromatography utilizes stationary phases with multiple functionalities, offering a combination of retention mechanisms such as reversed-phase, ion-exchange, and HILIC.[2] This multi-modal approach can provide unique selectivity for separating the main component from its structurally similar impurities.

Causality of Experimental Choices:

  • Stationary Phase: A mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities would be highly effective. The C18 portion provides retention for any non-polar impurities, while the cation-exchange groups strongly retain the protonated primary amine of the target analyte and related basic impurities.

  • Mobile Phase: The mobile phase composition, particularly pH and ionic strength, can be manipulated to fine-tune the retention and selectivity. A gradient elution starting with a high organic content and low ionic strength, transitioning to a lower organic content and higher ionic strength, allows for the sequential elution of non-polar and polar/ionic compounds.

  • Detection: As with HILIC, ELSD, CAD, or MS are the preferred detection methods.

dot

MMC_Mechanism cluster_stationary_phase Mixed-Mode Stationary Phase cluster_analyte Analyte RP C18 IEX SO3- Analyte 2-Amino-2-(THP-4-yl)ethanol Analyte->RP Hydrophobic Interaction Analyte->IEX Ionic Interaction

Caption: Dual retention mechanism in MMC.

Chiral HPLC for Enantiomeric Purity

The presence of a stereocenter in 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol necessitates the development of a stereoselective method to determine its enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are widely used for the separation of a broad range of chiral compounds, including amino alcohols.[3]

Causality of Experimental Choices:

  • Stationary Phase: A CSP based on amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), is a strong candidate. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively resolve enantiomers.

  • Mobile Phase: Normal-phase eluents (e.g., hexane/ethanol or hexane/isopropanol) are typically employed with polysaccharide-based CSPs. The ratio of the polar alcohol modifier is a critical parameter for optimizing the separation.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) may be possible if the analyte exhibits some end-absorption. If not, derivatization with a UV-active or fluorescent tag may be necessary, or alternatively, the use of ELSD, CAD, or MS detection.

Orthogonal Analytical Techniques for Comprehensive Purity Verification

To ensure the trustworthiness of the purity assessment, it is crucial to employ orthogonal analytical techniques that rely on different separation or detection principles.

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
GC-MS with Derivatization Separation of volatile compounds in the gas phase.High resolution and sensitivity.Requires derivatization to increase volatility and thermal stability.[4]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High efficiency, low sample and reagent consumption.[5]Lower sensitivity for non-chromophoric compounds without derivatization.
Quantitative NMR (qNMR) Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.Absolute quantification without the need for a specific reference standard of the analyte.[6]Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Proposed HILIC-ELSD Method for Achiral Purity
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column thermostat.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in Mobile Phase A.

    • Further dilute with Mobile Phase A to the desired concentration.

Potential Impurities

Based on the likely synthesis route from tetrahydro-4H-pyran-4-one and 2-aminoethanol, potential impurities could include:

  • Unreacted starting materials: Tetrahydro-4H-pyran-4-one and 2-aminoethanol.

  • By-products from side reactions.

  • Degradation products.

The proposed HILIC method should be capable of separating the polar starting materials from the final product.

Data Interpretation and Comparison

The table below summarizes the key performance attributes of the discussed analytical techniques for the purity assessment of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Method Resolution Sensitivity Throughput Orthogonality to HPLC
HILIC-ELSD/CAD/MS HighModerate to HighModerateN/A
MMC-ELSD/CAD/MS Very HighModerate to HighModerateN/A
Chiral HPLC High (for enantiomers)Low to ModerateModerateN/A
GC-MS (with derivatization) Very HighHighLowHigh
CE Very HighLow to ModerateHighHigh
qNMR LowLowHighVery High

dot

Method_Selection Start Purity Assessment Goal Achiral Achiral Purity & Impurities Start->Achiral Chiral Enantiomeric Purity Start->Chiral Absolute Absolute Purity (Orthogonal) Start->Absolute HILIC HILIC Achiral->HILIC Primary Method MMC MMC Achiral->MMC Alternative/Enhanced Selectivity GC_MS GC_MS Achiral->GC_MS Orthogonal Confirmation CE CE Achiral->CE Orthogonal Confirmation Chiral_HPLC Chiral_HPLC Chiral->Chiral_HPLC Primary Method qNMR qNMR Absolute->qNMR Primary Method

Caption: Decision tree for method selection.

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity assessment of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

  • Primary Achiral Purity: A validated HILIC method coupled with a universal detector (ELSD, CAD) or MS is the recommended primary method for determining the purity and impurity profile.

  • Enantiomeric Purity: A dedicated chiral HPLC method using a polysaccharide-based CSP should be developed and validated.

  • Orthogonal Verification: For absolute purity determination and as an orthogonal check, qNMR is a powerful tool.[6] GC-MS with derivatization can serve as a high-resolution orthogonal method for impurity profiling.

By employing a combination of these techniques, researchers can build a comprehensive and trustworthy purity profile for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, ensuring the integrity of their research and development activities.

References

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Quantitative NMR (qNMR). BIPM. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Introduction 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its vicinal amino alc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its vicinal amino alcohol functionality, coupled with the saturated tetrahydropyran ring, imparts unique physicochemical properties that are often sought after in drug design to enhance parameters such as solubility, metabolic stability, and target binding. This guide provides a comparative analysis of two plausible and robust synthetic routes to this key intermediate, starting from the readily available and commercially accessible tetrahydro-4H-pyran-4-one.

The presented routes are designed to be efficient and scalable, taking into consideration factors such as atom economy, reagent availability, and operational simplicity. While specific experimental data for the direct synthesis of the title compound is not extensively reported in peer-reviewed literature, the proposed pathways are grounded in well-established and reliable chemical transformations. This guide will provide detailed, step-by-step protocols for each route, a comparative analysis of their respective advantages and disadvantages, and a mechanistic rationale for the key transformations, supported by citations to relevant literature.

Route 1: Modified Strecker Synthesis Approach

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids and their derivatives.[1][2][3][4][5] This proposed route adapts the Strecker methodology to synthesize the target amino alcohol via an α-aminonitrile intermediate, followed by a chemoselective reduction of the nitrile group.

Synthetic Pathway

Strecker_Synthesis_Route start Tetrahydro-4H-pyran-4-one intermediate1 α-Aminonitrile Intermediate start->intermediate1 1. NH4Cl, NaCN 2. H2O product 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol intermediate1->product Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Modified Strecker synthesis route to the target amino alcohol.

Mechanistic Rationale

The reaction commences with the in situ formation of an imine from tetrahydro-4H-pyran-4-one and ammonia (generated from ammonium chloride). The cyanide ion, a potent nucleophile, then attacks the electrophilic imine carbon to form a stable α-aminonitrile.[2][4] The subsequent reduction of the nitrile functionality to a primary amine can be achieved using various reducing agents.

Experimental Protocol

Step 1: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)acetonitrile (α-Aminonitrile Intermediate)

  • To a stirred solution of ammonium chloride (1.2 equivalents) in water at 0-5 °C, add tetrahydro-4H-pyran-4-one (1.0 equivalent).

  • Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Reduction of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)acetonitrile to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of the α-aminonitrile (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can be purified by crystallization or column chromatography.

  • Method B: Catalytic Hydrogenation

    • Dissolve the α-aminonitrile (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) containing an acid (e.g., HCl) or a catalyst poison inhibitor if necessary.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

    • Subject the mixture to a hydrogen atmosphere (typically 50-500 psi) in a pressure vessel.

    • Heat the reaction mixture and monitor the uptake of hydrogen.

    • Upon completion, filter the catalyst and concentrate the filtrate to yield the product.

Route 2: Azide-Based Synthesis

This alternative route avoids the use of cyanide and proceeds through an α-azido alcohol intermediate. The introduction of the azide group can be achieved via the opening of an epoxide or nucleophilic substitution, followed by reduction to the primary amine.

Synthetic Pathway

Azide_Synthesis_Route start Tetrahydro-4H-pyran-4-one intermediate1 Epoxide Intermediate start->intermediate1 Corey-Chaykovsky Reaction intermediate2 α-Azido Alcohol intermediate1->intermediate2 Ring-opening with NaN3 product 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol intermediate2->product Reduction (e.g., H2/Pd-C or LiAlH4)

Caption: Azide-based synthetic route to the target amino alcohol.

Mechanistic Rationale

The synthesis begins with the conversion of the starting ketone to an epoxide using a sulfur ylide in a Corey-Chaykovsky reaction. The subsequent regioselective ring-opening of the epoxide with an azide nucleophile (e.g., sodium azide) yields the α-azido alcohol.[6][7][8] Finally, the azide is reduced to the primary amine using standard methods such as catalytic hydrogenation or reduction with LiAlH₄.

Experimental Protocol

Step 1: Synthesis of the Epoxide Intermediate from Tetrahydro-4H-pyran-4-one

  • Prepare a solution of trimethylsulfonium iodide (1.1 equivalents) in anhydrous DMSO under an inert atmosphere.

  • Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature and stir the mixture for 15-20 minutes until the evolution of hydrogen ceases.

  • Cool the resulting ylide solution to 0 °C and add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the addition of water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude epoxide can be purified by distillation or column chromatography.

Step 2: Synthesis of 2-Azido-2-(tetrahydro-2H-pyran-4-YL)ethanol (α-Azido Alcohol)

  • Dissolve the epoxide (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium azide (1.5-2.0 equivalents) and ammonium chloride (1.2 equivalents).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude azido alcohol, which can be purified by column chromatography.

Step 3: Reduction of 2-Azido-2-(tetrahydro-2H-pyran-4-YL)ethanol to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

  • Method A: Catalytic Hydrogenation

    • Dissolve the azido alcohol (1.0 equivalent) in methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or the disappearance of the azide stretch in the IR spectrum).

    • Filter the catalyst through a pad of Celite® and wash with methanol.

    • Concentrate the filtrate to obtain the desired amino alcohol.

  • Method B: Staudinger Reduction

    • Dissolve the azido alcohol (1.0 equivalent) in THF and water.

    • Add triphenylphosphine (1.1 equivalents) and stir the mixture at room temperature for 8-16 hours.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the product.

Comparison of Synthetic Routes

FeatureRoute 1: Modified Strecker SynthesisRoute 2: Azide-Based Synthesis
Starting Material Tetrahydro-4H-pyran-4-oneTetrahydro-4H-pyran-4-one
Key Intermediates α-AminonitrileEpoxide, α-Azido alcohol
Reagent Toxicity High (due to the use of cyanide salts)Moderate (sodium azide is toxic and potentially explosive)
Number of Steps 23
Potential for Scalability Good, but requires stringent safety protocols for handling cyanide.Good, with appropriate safety measures for handling azides.
Stereocontrol Racemic product unless a chiral auxiliary or catalyst is used in the Strecker reaction.Racemic product. Stereocontrol could potentially be introduced in the epoxidation or ring-opening step.
Overall Yield Potentially higher due to fewer steps.May be lower due to the multi-step nature.

Conclusion

Both the modified Strecker synthesis and the azide-based route offer viable pathways to 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol from a common starting material. The choice of route will largely depend on the specific capabilities and safety considerations of the laboratory.

The Modified Strecker Synthesis is a more direct, two-step process that may offer higher overall yields. However, the use of highly toxic cyanide necessitates strict safety precautions and specialized handling procedures.

The Azide-Based Synthesis provides a cyanide-free alternative, which may be preferable from a safety standpoint. Although it involves an additional step, the intermediates are generally stable and the reactions are robust. The handling of sodium azide also requires care, but it is often considered less hazardous than cyanide salts in a laboratory setting.

For researchers in drug development, both routes provide a solid foundation for the synthesis of this important building block. Further optimization of reaction conditions and exploration of stereoselective variations of these routes could lead to even more efficient and enantioselective syntheses.

References

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (n.d.). ScienceDirect.
  • Synthesis of 2-azido ethanol. (n.d.). The Royal Society of Chemistry.
  • 2-Azidoethanol synthesis. (n.d.). ChemicalBook.
  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess. (n.d.). Benchchem.
  • Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. (n.d.). ResearchGate.
  • Strecker Synthesis. (n.d.). NROChemistry.
  • Strecker Synthesis. (n.d.). Master Organic Chemistry.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). ResearchGate.
  • One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. (n.d.). Beilstein Journals.
  • (a) Cyanohydrin formation by the reaction of ketones with the cyanide... (n.d.). ResearchGate.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (n.d.). PMC - NIH.

Sources

Validation

In vitro testing of "2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol" derivatives

An In-Depth Comparative Guide to the In Vitro Evaluation of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Derivatives as Novel Therapeutic Agents Authored for Researchers, Scientists, and Drug Development Professionals Thi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Derivatives as Novel Therapeutic Agents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro characterization of novel 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol derivatives. The strategic incorporation of the tetrahydropyran (THP) moiety is a well-established medicinal chemistry tactic to enhance pharmacokinetic properties. This document outlines a systematic, data-driven approach to compare new chemical entities (NCEs) from this series against a known benchmark compound, enabling the early identification of promising lead candidates for further development.

Section 1: Comparative Efficacy at the Primary Target

The initial phase of characterization focuses on quantifying the potency of the derivatives at their intended biological target. A dual-pronged approach, utilizing both biochemical and cell-based assays, is essential to build a comprehensive efficacy profile.

Biochemical Potency Assessment

Core Objective: To determine the direct interaction and intrinsic inhibitory/modulatory capacity of the compounds against the isolated target protein, free from the complexities of a cellular system.

Recommended Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality behind this choice: TR-FRET assays are highly sensitive, robust, and amenable to high-throughput screening. They provide a direct measure of target engagement by quantifying the displacement of a fluorescently labeled probe, thereby yielding a precise IC50 value (the concentration of an inhibitor where the response is reduced by half).

Detailed Experimental Protocol:

  • Plate Preparation: Dispense 2 µL of test compounds (e.g., Compound A, Compound B, Compound C) and a reference compound, serially diluted in DMSO, into a 384-well assay plate.

  • Target Incubation: Add 4 µL of the target protein (e.g., a specific kinase or receptor) diluted in the appropriate assay buffer and incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 4 µL of a fluorescently labeled tracer molecule that is known to bind to the target.

  • Detection Mix: Prepare and add 10 µL of a detection mix containing a labeled antibody (e.g., Europium-labeled) that binds to the target protein.

  • Equilibration & Reading: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium. Measure the TR-FRET signal on a compatible plate reader, calculating the ratio of the acceptor and donor emission signals.

  • Data Analysis: Normalize the data to positive and negative controls. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 values.

Comparative Efficacy Data (Biochemical)

CompoundTarget IC50 (nM)
Derivative A12.5 ± 1.8
Derivative B4.2 ± 0.7
Derivative C58.1 ± 9.3
Reference Compound X20.3 ± 3.1

Interpretation: Derivative B demonstrates superior biochemical potency, with an IC50 value approximately five-fold lower than the reference compound, marking it as a high-interest candidate.

G cluster_0 Biochemical Assay Workflow Start Prepare Compound Dilutions Incubate Incubate with Target Protein Start->Incubate AddTracer Add Fluorescent Tracer Incubate->AddTracer AddDetection Add Detection Mix (Antibody) AddTracer->AddDetection Read Measure TR-FRET Signal AddDetection->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step TR-FRET biochemical assay workflow.

Cellular Potency Assessment

Core Objective: To verify that the biochemical potency translates into a functional effect within a living cell system, confirming cell permeability and on-target engagement in a physiological context.

Recommended Assay: Cell-Based Reporter Assay

Causality behind this choice: Reporter assays are highly versatile and can be engineered to measure the downstream consequences of target modulation (e.g., changes in gene expression). This provides a functional readout of the compound's activity in a cellular environment.

Detailed Experimental Protocol:

  • Cell Seeding: Seed a stable cell line expressing the target of interest and a reporter gene (e.g., luciferase) under the control of a target-responsive promoter into 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds and the reference compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for target modulation and subsequent reporter gene expression.

  • Lysis and Reagent Addition: Lyse the cells and add the luciferase substrate.

  • Signal Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: Normalize the data and calculate EC50 values (the concentration of a drug that gives a half-maximal response) using a non-linear regression model.

Comparative Efficacy Data (Cellular)

CompoundCellular EC50 (nM)
Derivative A35.7 ± 4.9
Derivative B15.1 ± 2.5
Derivative C180.4 ± 22.6
Reference Compound X65.2 ± 8.0

Interpretation: The cellular data corroborates the biochemical findings. Derivative B maintains its superior potency in a cellular context, indicating good cell permeability and on-target activity.

Section 2: In Vitro Selectivity and Safety Profiling

A critical step in drug development is to ensure that a compound is selective for its intended target, thereby minimizing the risk of off-target effects and associated toxicities.

Target Selectivity Profiling

Core Objective: To assess the "promiscuity" of the most potent derivatives by screening them against a panel of related proteins (e.g., other kinases, receptors, or enzymes).

Recommended Assay: Broad Panel Screening (e.g., Kinase Selectivity Panel)

Causality behind this choice: Screening against a broad panel at a single, high concentration (e.g., 1 µM) is an efficient method to rapidly identify potential off-target liabilities. A compound that inhibits a large number of off-targets is less likely to be a viable drug candidate.

Detailed Experimental Protocol:

  • Compound Submission: Submit the lead candidates (e.g., Derivative B) to a commercial vendor or an in-house screening facility.

  • Assay Performance: The compounds are tested at a fixed concentration (e.g., 1 µM) against a large panel of targets (e.g., >100 kinases).

  • Data Reporting: The results are reported as the percentage of inhibition for each target. A common threshold for a significant "hit" is >50% inhibition.

Comparative Selectivity Data

CompoundNumber of Off-Target Hits (>50% Inhibition at 1 µM)
Derivative B3
Reference Compound X11

Interpretation: Derivative B exhibits a significantly improved selectivity profile compared to the reference compound, suggesting a lower potential for off-target related side effects.

Preliminary Cytotoxicity Assessment

Core Objective: To determine if the compounds exhibit general cellular toxicity at concentrations relevant to their therapeutic effect. This establishes an initial therapeutic window.

Recommended Assay: Cell Viability Assay (e.g., using Resazurin)

Causality behind this choice: Resazurin-based assays are simple, cost-effective, and provide a reliable measure of metabolic activity, which is a strong indicator of cell viability. A large window between the cytotoxic concentration (CC50) and the effective concentration (EC50) is highly desirable.

Detailed Experimental Protocol:

  • Cell Seeding: Seed a common cell line (e.g., HEK293 or HepG2) in 96-well plates.

  • Compound Treatment: Treat the cells with a broad range of concentrations of the test compounds.

  • Incubation: Incubate for an extended period (e.g., 48-72 hours).

  • Reagent Addition: Add the resazurin reagent and incubate for 1-4 hours.

  • Signal Measurement: Measure the fluorescent signal on a plate reader.

  • Data Analysis: Calculate the CC50 values, representing the concentration at which cell viability is reduced by 50%.

Comparative Safety Data

CompoundCytotoxicity CC50 (µM)Selectivity Index (CC50 / EC50)
Derivative B> 50> 3311
Reference Compound X25.8~396

Interpretation: Derivative B is non-toxic at the highest tested concentrations, yielding a very large and favorable selectivity index. This indicates that its therapeutic effect is not due to general cytotoxicity.

G cluster_1 Lead Candidate Triage Potency High Potency (Low IC50/EC50) LeadCandidate Promising Lead Candidate Potency->LeadCandidate Selectivity High Selectivity (Few Off-Targets) Selectivity->LeadCandidate Safety Low Cytotoxicity (High CC50) Safety->LeadCandidate

Comparative

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Small Molecules

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the early and accurate assessment of a compound's cytotoxicity is a critical gatekeeping step. For novel chemic...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the early and accurate assessment of a compound's cytotoxicity is a critical gatekeeping step. For novel chemical entities, such as derivatives of "2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol," understanding their impact on cell health is paramount to progressing promising candidates and eliminating liabilities. This guide provides an in-depth comparison of common cytotoxicity assays, grounded in scientific principles and practical expertise, to empower you to make informed decisions for your research.

The Foundational Choice: What Are You Really Measuring?

The first and most critical decision is determining what aspect of cell health you want to measure.[1][2] Cytotoxicity is not a single event but a cascade of cellular responses to a toxic insult. Assays are designed to measure specific events along this cascade. A nuanced understanding of these mechanisms will guide your assay selection.[1][3]

The primary mechanisms assessed by common cytotoxicity assays include:

  • Metabolic Activity: A proxy for cell viability, as metabolically active cells are generally considered alive.

  • Membrane Integrity: The loss of plasma membrane integrity is a hallmark of late-stage apoptosis and necrosis.

  • Apoptosis: Programmed cell death, a key mechanism for targeted cancer therapies.

It's often beneficial to use orthogonal assays that measure different aspects of cell health to gain a more complete picture of a compound's cytotoxic profile.[3]

A Comparative Analysis of Key Cytotoxicity Assays

Here, we delve into the principles, protocols, and practical considerations of the most widely used cytotoxicity assays.

Metabolic Assays: Gauging the Engine of the Cell

Metabolic assays are often the first-line screening tool due to their simplicity and high-throughput compatibility. They measure the reductive capacity of viable cells.

  • Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[4][5] The amount of formazan is directly proportional to the number of metabolically active cells.[6]

  • Advantages: Inexpensive and well-established.[7]

  • Limitations: Requires a solubilization step for the formazan crystals, making it an endpoint assay.[8] The MTT reagent itself can be toxic to cells, and the rate of MTT reduction can be influenced by culture conditions.[9]

  • Principle: Similar to MTT, but the MTS tetrazolium salt is reduced to a soluble formazan product, eliminating the need for a solubilization step.[5][8]

  • Advantages: Simpler workflow than MTT, allowing for kinetic monitoring.

  • Limitations: The intermediate electron coupling reagents can be toxic to cells. Background absorbance can be higher than in MTT assays.[8]

  • Principle: Resazurin, a blue and non-fluorescent dye, is reduced by viable cells to the pink and highly fluorescent resorufin.

  • Advantages: More sensitive than tetrazolium assays, non-toxic to cells, and allows for real-time monitoring.[7][9][10][11] Can be multiplexed with other assays.[9]

  • Limitations: Potential for fluorescent interference from test compounds.[9]

  • Principle: Measures the level of intracellular ATP, a direct indicator of metabolically active cells.[3][12][13] The assay reagent lyses the cells and provides luciferase and its substrate, luciferin, which generate a luminescent signal in the presence of ATP.[3][14]

  • Advantages: Highly sensitive, fast, and has a broad linear range, making it suitable for high-throughput screening.[3]

  • Limitations: Requires a luminometer. Susceptible to contamination from exogenous ATP sources.[13]

Comparative Summary of Metabolic Assays
AssayPrincipleReadoutThroughputEndpoint/KineticKey AdvantageKey Limitation
MTT Mitochondrial reductase activityColorimetricHighEndpointInexpensive, well-establishedSolubilization step required, reagent toxicity[8][9]
MTS Mitochondrial reductase activityColorimetricHighKineticNo solubilization stepHigher background, potential reagent toxicity[8]
AlamarBlue™ Cellular reductase activityFluorometric/ColorimetricHighKineticSensitive, non-toxic, multiplexing capable[9][10]Compound interference[9]
ATP-Based Intracellular ATP levelsLuminescentHighEndpointVery sensitive, rapid, wide dynamic range[3]Requires luminometer, ATP contamination risk[13]
Membrane Integrity Assays: Detecting the Point of No Return

These assays quantify the number of dead cells by measuring markers that are released from or penetrate cells with compromised membranes.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[15][16][17] The assay measures the enzymatic activity of LDH in the supernatant.[12][18]

  • Advantages: A true measure of cytotoxicity (cell death) rather than just a decrease in metabolic activity.[7] Can be used to assess necrosis.[16]

  • Limitations: Serum in the culture medium can contain LDH, leading to high background.[19] Not suitable for long-term studies as LDH in the supernatant is not stable indefinitely.

Apoptosis Assays: Unraveling Programmed Cell Death

For compounds intended to induce apoptosis, such as in cancer therapy, specific assays are required.

  • Principle: Caspases are a family of proteases that are key mediators of apoptosis. These assays use a luminogenic substrate containing a specific caspase recognition sequence.[20] Cleavage of the substrate by an active caspase releases a substrate for luciferase, generating a luminescent signal.[20][21]

  • Advantages: Highly specific for apoptosis. Very sensitive.

  • Limitations: Caspase activation can be transient, so the timing of the assay is critical.[3] Requires a luminometer.

Experimental Design and Protocols: Ensuring Data Integrity

A well-designed experiment is crucial for obtaining reliable and reproducible data.

General Experimental Workflow

Caption: A generalized workflow for cytotoxicity assays.

Detailed Protocol: MTT Assay

This protocol is a representative example and should be optimized for your specific cell type and experimental conditions.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your test compound. Include vehicle-only controls and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6] Add 10 µL of the MTT stock solution to each well (final concentration of 0.45 mg/mL) and incubate for 1-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[6]

Self-Validating Systems: The Importance of Controls
  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound. This establishes the baseline viability.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.

  • No-Cell Control: Wells containing only culture medium and the assay reagent to determine the background signal.[22]

Choosing the Right Assay: A Decision-Making Framework

The optimal assay depends on your specific research question and experimental constraints.

G A Research Goal B High-Throughput Screening? A->B C Mechanism of Action? A->C D Metabolic Assays (MTT, MTS, AlamarBlue, ATP) B->D Yes E Apoptosis Assays (Caspase) C->E Apoptosis F Membrane Integrity Assays (LDH) C->F Necrosis G Endpoint or Kinetic? D->G H Endpoint (MTT, ATP) G->H I Kinetic (MTS, AlamarBlue) G->I

Caption: A decision tree for selecting a cytotoxicity assay.

  • For high-throughput screening of large compound libraries, metabolic assays like MTT, MTS, AlamarBlue™, or ATP-based assays are excellent choices due to their speed and simplicity.[10]

  • To investigate the mechanism of cell death, apoptosis assays (e.g., caspase activity) or membrane integrity assays (e.g., LDH release) are more informative.[12]

  • If you need to perform kinetic studies and monitor cell health over time, non-lytic assays like AlamarBlue™ are ideal.[7]

  • When working with limited or precious cells, highly sensitive assays like ATP-based or caspase-glo assays are recommended.[1][3]

Conclusion: A Multi-Faceted Approach to Cytotoxicity Testing

References

  • Hamid, R., et al. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in Vitro, 18(5), 703-10. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

  • ResearchGate. (2022). Alamar Blue assay versus MTT assay. [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • ResearchGate. (2013). Which is a better assay among Alamar blue and MTT?. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • 4B - Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]

  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. [Link]

  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. [Link]

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • ResearchGate. (n.d.). 346 questions with answers in CYTOTOXICITY ASSAYS. [Link]

Sources

Validation

A Critical Evaluation of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol as a Potential Chiral Auxiliary: A Comparative Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for novel, efficient, and highly selective chiral auxiliaries is a perpetual endeavor....

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for novel, efficient, and highly selective chiral auxiliaries is a perpetual endeavor. These temporary chiral inductors are pivotal in stereocontrolled transformations, which are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. This guide provides a comparative analysis of the untapped potential of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol as a chiral auxiliary. In the absence of published experimental data on its application, this document serves as a theoretical scouting report, juxtaposing its structural attributes and hypothetical performance against well-established and widely utilized chiral auxiliaries: Evans' Oxazolidinones, Ellman's Sulfinamides, and Meyers' Pseudoephedrine-based auxiliaries.

The Promise of a Novel Scaffold: 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

The molecule 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol presents a unique combination of structural features that are highly desirable in a chiral auxiliary.

Key Structural Features:

  • 1,2-Amino Alcohol Moiety: This functional group is the cornerstone of many successful chiral auxiliaries, including the Evans oxazolidinone family. It allows for the formation of a rigid five-membered ring structure (an oxazolidine or a related amide) upon attachment to a carbonyl-containing substrate. This rigidity is crucial for predictable facial shielding of the enolate or other reactive intermediates.

  • Tetrahydropyran (THP) Ring: The bulky and conformationally biased THP ring is a distinctive feature. Its chair-like conformation can provide a well-defined steric environment, potentially leading to high levels of diastereoselectivity in subsequent reactions. The oxygen atom within the THP ring could also play a crucial role in coordinating with metal ions, further rigidifying the transition state.

  • Stereogenic Center: The carbon atom to which both the amino and the tetrahydropyran moieties are attached is a stereocenter. The absolute configuration at this center will dictate the stereochemical outcome of the asymmetric transformation.

Proposed Synthesis of the Enantiopure Auxiliary:

While no enantioselective synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol has been reported, a plausible route could involve the asymmetric reduction of a corresponding α-amino ketone precursor or the resolution of the racemic amino alcohol. Alternatively, a chiral pool approach starting from a readily available chiral building block could be envisioned.

Proposed Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol start Tetrahydro-4H-pyran-4-one intermediate1 α-Azido-α-(tetrahydro-2H-pyran-4-yl)ethanone start->intermediate1 1. α-Bromination 2. NaN3 intermediate2 (R)- or (S)-2-Azido-2-(tetrahydro-2H-pyran-4-yl)ethanol intermediate1->intermediate2 Asymmetric Reduction (e.g., CBS reduction) product (R)- or (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol intermediate2->product Reduction (e.g., H2, Pd/C)

A plausible synthetic route to enantiopure 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

The Benchmarks: A Trio of Established Chiral Auxiliaries

To realistically assess the potential of our candidate, we must compare it against the gold standards in the field.

Evans' Oxazolidinones

Introduced by David A. Evans, these auxiliaries are arguably the most widely used for stereoselective aldol, alkylation, and acylation reactions. Their success stems from the formation of a rigid, chelated Z-enolate, which effectively shields one face of the reactive intermediate.

Evans Auxiliary Mechanism cluster_0 Chelated Z-Enolate Formation cluster_1 Diastereoselective Reaction N-Acyloxazolidinone N-Acyloxazolidinone Chelated Z-Enolate Chelated Z-Enolate N-Acyloxazolidinone->Chelated Z-Enolate Base, Lewis Acid (e.g., Bu2BOTf) Aldol Adduct Aldol Adduct Chelated Z-Enolate->Aldol Adduct Electrophile (e.g., Aldehyde) Chiral Product + Recovered Auxiliary Chiral Product + Recovered Auxiliary Aldol Adduct->Chiral Product + Recovered Auxiliary Cleavage

Mechanism of stereocontrol with Evans' oxazolidinone auxiliaries.
Reaction TypeElectrophileDiastereoselectivity (d.r.)Yield (%)Reference
Aldol ReactionBenzaldehyde>99:185[1]
AlkylationBenzyl bromide99:192[2]
AcylationPropionyl chloride>99:195[3]

Cleavage: The auxiliary is typically removed under mild conditions, such as hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) or reduction with lithium borohydride (LiBH₄), to yield the corresponding carboxylic acid or alcohol, respectively, with the auxiliary being recoverable.[4]

Ellman's Sulfinamides

Developed by Jonathan A. Ellman, tert-butanesulfinamide is a highly versatile chiral auxiliary for the asymmetric synthesis of amines. Condensation with aldehydes or ketones forms N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition.

Ellman Auxiliary Mechanism cluster_0 N-Sulfinyl Imine Formation cluster_1 Diastereoselective Addition Aldehyde/Ketone + (R)-t-BuSONH2 Aldehyde/Ketone + (R)-t-BuSONH2 N-Sulfinyl Imine N-Sulfinyl Imine Aldehyde/Ketone + (R)-t-BuSONH2->N-Sulfinyl Imine Sulfinamide Adduct Sulfinamide Adduct N-Sulfinyl Imine->Sulfinamide Adduct Nucleophile (e.g., Grignard reagent) Chiral Amine + Recovered Auxiliary Chiral Amine + Recovered Auxiliary Sulfinamide Adduct->Chiral Amine + Recovered Auxiliary Acidic Cleavage

Stereoselective amine synthesis using Ellman's sulfinamide auxiliary.
NucleophileSubstrate (Imine derived from)Diastereoselectivity (d.r.)Yield (%)Reference
Phenylmagnesium bromideBenzaldehyde>98:294[5]
Ethylmagnesium bromideAcetophenone96:485[5]
Allylmagnesium bromideIsovaleraldehyde>99:190[5]

Cleavage: The sulfinyl group is readily cleaved under acidic conditions (e.g., HCl in methanol) to afford the free amine.

Meyers' Chiral Auxiliaries

A.I. Meyers developed several chiral auxiliaries, with pseudoephedrine-based amides being particularly effective for the asymmetric alkylation of carboxylic acid derivatives.[6] The chelation of the lithium enolate by the hydroxyl group of the auxiliary provides a rigid framework for stereocontrol.

Alkylating AgentSubstrate (Amide derived from)Diastereoselectivity (d.r.)Yield (%)Reference
Methyl iodidePropionic acid>99:195[7]
Benzyl bromideAcetic acid>99:192[7]
Isopropyl iodideButyric acid98:288[7]

Cleavage: The auxiliary can be removed by acidic or basic hydrolysis to provide the chiral carboxylic acid, or by reduction to yield the corresponding alcohol.[8]

A Theoretical Comparative Analysis

Here we weigh the hypothetical advantages and disadvantages of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol against the established players.

Feature2-Amino-2-(THP-4-YL)ethanol (Hypothetical)Evans' OxazolidinonesEllman's SulfinamidesMeyers' Auxiliaries
Source of Chirality SyntheticChiral pool (amino acids)SyntheticChiral pool (pseudoephedrine)
Mode of Action Chelation/Steric hindranceChelation controlSteric hindranceChelation control
Key Structural Element THP ringOxazolidinone ringSulfinyl groupPseudoephedrine scaffold
Potential for High d.r. High (due to rigid THP)Very HighHighVery High
Substrate Scope Potentially broad (carbonyls)Broad (carbonyls)Broad (aldehydes/ketones)Broad (carboxylic acids)
Cleavage Potentially challengingWell-established, mildMild (acidic)Well-established
Recyclability UnknownGoodGoodGood
Synthesis Cost Likely higher initiallyLow to moderateModerateLow

Potential Advantages of the Novel Auxiliary:

  • Enhanced Rigidity and Stereocontrol: The conformationally locked tetrahydropyran ring could offer a more defined and rigid steric environment compared to the more flexible side chains of some Evans' auxiliaries, potentially leading to even higher diastereoselectivities.

  • Secondary Coordination: The ether oxygen of the THP ring could act as a secondary ligand for the metal center in enolate formation, creating a more organized and predictable transition state.

  • Novel Reactivity: The unique electronic and steric properties of the THP moiety might enable novel applications or improved selectivities in reactions where existing auxiliaries show limitations.

Potential Challenges:

  • Synthesis: The development of an efficient and scalable enantioselective synthesis is the first major hurdle.

  • Attachment and Cleavage: While attachment to a carbonyl substrate is likely straightforward, the conditions required for cleavage without affecting the THP ring would need careful optimization.

  • Steric Hindrance: The bulk of the THP group might retard reaction rates, requiring longer reaction times or more forcing conditions.

Proposed Experimental Workflow for Validation

To move from theoretical potential to empirical evidence, a systematic experimental investigation is required.

Experimental Workflow cluster_0 Phase 1: Auxiliary Synthesis & Characterization cluster_1 Phase 2: Attachment to Substrate cluster_2 Phase 3: Asymmetric Reaction & Analysis cluster_3 Phase 4: Cleavage & Recovery synthesis Enantioselective Synthesis of 2-Amino-2-(THP-4-YL)ethanol characterization Chiral HPLC, NMR, HRMS synthesis->characterization attachment Acylation with Propionyl Chloride characterization->attachment purification1 Purification and Characterization of N-Acyl Auxiliary attachment->purification1 reaction Diastereoselective Aldol Reaction with Benzaldehyde purification1->reaction analysis NMR and Chiral HPLC Analysis to Determine d.r. reaction->analysis cleavage Cleavage of Aldol Adduct (e.g., LiOH/H2O2) analysis->cleavage isolation Isolation of Chiral Product and Recovered Auxiliary cleavage->isolation

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Potential of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol Analogues

Introduction: The Rationale for a Multi-Tiered Antioxidant Assessment Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-establishe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Multi-Tiered Antioxidant Assessment

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has driven a persistent search for novel antioxidant compounds that can effectively mitigate oxidative damage. Heterocyclic compounds, particularly those containing a tetrahydropyran moiety, have emerged as a promising scaffold in medicinal chemistry due to their presence in numerous bioactive natural products and their favorable pharmacological properties.[2]

This guide focuses on establishing a robust, multi-tiered benchmarking protocol for a specific lead compound, 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (hereafter designated as Compound-X ), and its synthesized analogues. The primary objective is not merely to screen for activity but to develop a comprehensive antioxidant profile that is translatable from basic chemical reactivity to a more biologically relevant, whole-organism context.

Our approach is built on a logical progression, beginning with fundamental chemical assays to establish baseline radical scavenging and culminating in a whole-organism model to assess physiological impact. This strategy ensures that resources are directed toward compounds with genuine potential, weeding out those that show promise in simple chemical tests but fail in more complex biological systems. We will detail the causality behind each experimental choice, provide validated, step-by-step protocols, and explore the underlying molecular mechanisms, such as the pivotal Nrf2 signaling pathway.[3][[“]][5]

Experimental Design: A Strategic Workflow for Antioxidant Profiling

The cornerstone of a reliable comparison is a well-designed experimental workflow. We employ a four-tiered approach that systematically increases in biological complexity. This progression allows for early "fail-fast" decisions and provides a holistic view of a compound's potential.

G cluster_0 Tier 1: Chemical Scavenging Potential cluster_1 Tier 2: Cellular Bioavailability & Efficacy cluster_2 Tier 3: Protection Against Oxidative Damage cluster_3 Tier 4: In Vivo Physiological Relevance cluster_4 Mechanistic Insight T1_DPPH DPPH Assay (Radical Scavenging) Decision1 Proceed if IC50 < Threshold T1_DPPH->Decision1 T1_ABTS ABTS Assay (Radical Scavenging) T1_ABTS->Decision1 T2_CAA Cellular Antioxidant Assay (CAA) (Intracellular ROS Neutralization) Decision2 Proceed if CAA > Standard T2_CAA->Decision2 T3_MDA Lipid Peroxidation Assay (MDA) (Biomarker of Damage) Decision3 Proceed if MDA is Reduced T3_MDA->Decision3 T4_CElegans C. elegans Stress Survival Assay (Whole-Organism Protection) T5_Nrf2 Nrf2 Pathway Activation (Transgenic C. elegans Model) T4_CElegans->T5_Nrf2 Decision4 Proceed if Survival Increases T4_CElegans->Decision4 End Identify Lead Candidate T5_Nrf2->End T5_Nrf2->End Start Compound-X & Analogues Start->T1_DPPH Start->T1_ABTS Decision1->T2_CAA Promising Candidates Decision1->T2_CAA Decision2->T3_MDA Bioavailable Candidates Decision2->T3_MDA Decision3->T4_CElegans Protective Candidates Decision3->T4_CElegans Decision4->T5_Nrf2 Physiologically Active Candidates

Caption: Tiered workflow for benchmarking antioxidant analogues.

Tier 1: Acellular Radical Scavenging Assays

Causality: The foundational characteristic of a direct antioxidant is its ability to neutralize free radicals. The DPPH and ABTS assays are robust, high-throughput methods to quantify this chemical reactivity.[6][7][8] They serve as an essential first-pass screen. A compound that fails to show activity here is unlikely to function as a primary radical scavenger.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical (violet) to the non-radical DPPH-H (yellow) by the antioxidant.[9]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of Compound-X, its analogues, and a positive control (e.g., Ascorbic Acid, Trolox) in methanol at 1 mg/mL.

    • Create a serial dilution of each test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition against concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation. It is applicable to both hydrophilic and lipophilic compounds.[6][8][10]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each compound dilution (prepared as in the DPPH assay) to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 7 minutes.

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the % Inhibition and IC50 values as described for the DPPH assay.

Tier 2: Cellular Antioxidant Assay (CAA)

Causality: Chemical reactivity does not guarantee biological activity. A compound must be able to cross the cell membrane and act within the complex intracellular environment. The CAA measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within living cells, thus accounting for bioavailability and metabolism.[11][12][13]

G cluster_cell Hepatocarcinoma HepG2 Cell DCFHDA DCFH-DA (Cell-Permeable) Esterases Cellular Esterases DCFHDA->Esterases DCFH DCFH (Trapped, Non-fluorescent) Esterases->DCFH ROS Peroxyl Radicals (from AAPH) DCFH->ROS Oxidation DCF DCF (Fluorescent) ROS->DCF Antioxidant Test Compound (e.g., Compound-X) Antioxidant->ROS Neutralizes outside->DCFHDA Uptake outside->Antioxidant Uptake

Caption: Principle of the Cellular Antioxidant Assay (CAA).

Protocol 3: Cellular Antioxidant Assay (CAA)

This protocol is adapted from the method developed by Wolfe and Liu.[14]

  • Cell Culture:

    • Seed human hepatocarcinoma HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ until confluent.

  • Treatment:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells for 1 hour with 100 µL of treatment medium containing 25 µM DCFH-DA and the test compound at various concentrations. Include Quercetin as a positive control.

  • Oxidative Challenge:

    • Remove the treatment medium and wash the cells gently with PBS.

    • Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to all wells.

  • Measurement & Calculation:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[1][11]

    • Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot.

    • Calculate CAA units: CAA Unit = 100 - (AUC_sample / AUC_control) * 100

    • Express results as micromoles of Quercetin Equivalents (QE) per 100 µmol of the compound.

Tier 3: Lipid Peroxidation (MDA) Assay

Causality: Effective antioxidants should not only neutralize radicals but also prevent downstream molecular damage. Lipid peroxidation is a key marker of oxidative damage to cell membranes. Measuring malondialdehyde (MDA), a major byproduct, provides a quantitative assessment of a compound's ability to protect cellular structures.[15]

Protocol 4: Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA

This method is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions, which forms a pink-colored adduct measurable at 532 nm.[16][17]

  • Sample Preparation (from CAA cells):

    • After exposing HepG2 cells to an oxidative challenge (e.g., with AAPH or H₂O₂) in the presence or absence of the test compounds, lyse the cells in MDA Lysis Buffer containing an antioxidant like BHT to prevent further oxidation during processing.[18]

    • Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.

  • Assay Procedure:

    • Prepare an MDA standard curve.

    • Add 600 µL of the TBA solution to 200 µL of cell lysate supernatant or standard in a microcentrifuge tube.

    • Incubate at 95°C for 60 minutes.

    • Cool the reaction tubes in an ice bath for 10 minutes.

  • Measurement & Calculation:

    • Pipette 200 µL from each reaction mixture into a 96-well plate.

    • Measure the absorbance at 532 nm.

    • Calculate the MDA concentration in the samples by interpolating from the standard curve. Express results as nmol MDA/mg protein.

Tier 4: In Vivo Assessment in Caenorhabditis elegans

Causality: Cell culture assays, while valuable, do not capture the complexities of a whole organism, including compound distribution, metabolism, and impact on integrated physiological pathways. C. elegans is a powerful and ethically sound model for in vivo screening due to its short lifespan, well-characterized genetics, and conserved stress response pathways.[19][20][21]

Protocol 5: Oxidative Stress Survival Assay in C. elegans

This assay determines if pre-treatment with the test compounds enhances the nematode's survival under lethal oxidative stress.

  • Worm Synchronization and Treatment:

    • Synchronize a wild-type N2 C. elegans population via bleaching to obtain a cohort of L1 larvae.

    • Grow the worms to the L4 stage on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

    • Transfer the L4 worms to NGM plates containing the test compounds (e.g., 50 µM) and a control (vehicle only) for 48 hours.

  • Oxidative Stress Induction:

    • Prepare plates containing a potent oxidant, such as 5 mM juglone or paraquat.

    • Transfer the treated adult worms to the stressor plates.

  • Survival Scoring:

    • Score the number of living and dead worms every 2 hours. A worm is considered dead if it does not respond to a gentle prod with a platinum wire.

    • Perform the assay in triplicate with at least 50 worms per replicate.

  • Data Analysis:

    • Generate survival curves using the Kaplan-Meier method.

    • Compare survival curves using the log-rank test to determine statistical significance. An increased mean survival time indicates a protective effect.[22]

Mechanistic Investigation: The Nrf2 Signaling Pathway

Causality: Many of the most potent antioxidant compounds do not just act as direct scavengers but also upregulate the cell's own endogenous antioxidant defenses. The Nrf2/ARE signaling pathway is a master regulator of this response, controlling the expression of numerous antioxidant and detoxification enzymes.[3][5][23] Investigating Nrf2 activation provides crucial insight into a compound's mechanism of action.

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound & Inactive Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Oxidants Oxidative Stress / Test Compound Oxidants->Keap1 Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., SOD, HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Nrf2-Keap1 antioxidant response pathway.

We can leverage transgenic C. elegans strains, such as CL2166 (which expresses GFP under the control of the gst-4 promoter, a downstream target of SKN-1, the worm ortholog of Nrf2), to visualize pathway activation. An increase in GFP fluorescence after treatment with a test compound would strongly suggest it acts, at least in part, by activating this critical defensive pathway.

Data Summary and Comparison

All quantitative data should be consolidated into clear, comparative tables to facilitate the identification of lead candidates. The following tables serve as a template for presenting the results for Compound-X and its analogues.

Table 1: Acellular Antioxidant Activity

Compound DPPH IC50 (µg/mL) ABTS IC50 (µg/mL)
Compound-X Value ± SD Value ± SD
Analogue A Value ± SD Value ± SD
Analogue B Value ± SD Value ± SD
Analogue C Value ± SD Value ± SD

| Ascorbic Acid | Value ± SD | Value ± SD |

Table 2: Cellular and In Vivo Antioxidant Performance

Compound CAA (µmol QE/100µmol) MDA Reduction (%) C. elegans Mean Survival Increase (%)
Compound-X Value ± SD Value ± SD Value ± SD
Analogue A Value ± SD Value ± SD Value ± SD
Analogue B Value ± SD Value ± SD Value ± SD
Analogue C Value ± SD Value ± SD Value ± SD

| Quercetin | Reference Value | Value ± SD | Value ± SD |

Conclusion

This comprehensive guide outlines a systematic and logically tiered approach to benchmark the antioxidant potential of novel compounds like 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol and its analogues. By progressing from fundamental chemical reactivity to cellular efficacy and finally to whole-organism physiological relevance, this workflow provides a robust framework for identifying lead candidates with true therapeutic potential. The integration of mechanistic studies, such as the investigation of the Nrf2 pathway, adds a critical layer of understanding that is essential for modern drug development. Adherence to these self-validating and cross-referenced protocols will ensure the generation of high-quality, reliable, and comparable data, accelerating the discovery of next-generation antioxidant agents.

References

  • PubMed. (n.d.). Caenorhabditis elegans as an in vivo model for the identification of natural antioxidants with anti-aging actions.
  • National Institutes of Health (NIH). (n.d.). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS.
  • Consensus. (n.d.). Nrf2 signaling pathways in oxidative stress and mitochondrial function.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
  • National Institutes of Health (NIH). (n.d.). Oxidative stress response and Nrf2 signaling in aging.
  • Sigma-Aldrich. (n.d.). Lipid Peroxidation (MDA) Assay Kit (MAK568)-Technical Bulletin.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay.
  • Sigma-Aldrich. (n.d.). Lipid Peroxidation (MDA) Assay Kit.
  • National Institutes of Health (NIH). (n.d.). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey.
  • Arigo biolaboratories. (n.d.). ARG82578 Lipid Peroxidation (MDA) Assay Kit.
  • Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol.
  • PubMed. (n.d.). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS.
  • Health & Packer. (1968). LIPID PEROXIDATION PROTOCOL.
  • University of Arizona. (2018). Sensing Oxidative Stress: The NRF2 Signaling Pathway.
  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS....
  • ACS Publications. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry.
  • MDPI. (n.d.). In Vitro and In Vivo Antioxidant and Immune Stimulation Activity of Wheat Product Extracts.
  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
  • MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
  • MDPI. (2019). In Vivo and In Vitro Antioxidant Activities of Methanol Extracts from Olive Leaves on Caenorhabditis elegans.
  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts..
  • MDPI. (n.d.). Oxidation and Antioxidation of Natural Products in the Model Organism Caenorhabditis elegans.
  • PubMed. (n.d.). In silico and In vivo Evaluation of Oxidative Stress Inhibitors Against Parkinson's Disease using the C. elegans Model.
  • National Institutes of Health (NIH). (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • YouTube. (2024). Assays of Antioxidant Properties - In Vitro and In Vivo #freeradicals #antioxidants.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds.
  • National Institutes of Health (NIH). (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. As a valued professional in research and development, your safety, the integrity of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This document is structured to provide clear, actionable, and scientifically grounded procedures that extend beyond mere instruction to explain the critical reasoning behind each recommendation.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol (CAS No. 889949-63-7) is not consistently available across all public databases.[1][2] Therefore, the guidance herein is synthesized from the established safety profiles of structurally analogous amino alcohols and general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental, Health, and Safety (EHS) department and the chemical's specific SDS, if available from your supplier, to ensure full compliance with local, state, and federal regulations.

Pre-Disposal Hazard Assessment & Characterization

Before any disposal action is taken, a thorough understanding of the substance's potential hazards is crucial. 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is comprised of a primary amine and a primary alcohol functional group on a tetrahydropyran scaffold. Based on these structural motifs, we can infer the following potential hazards:

  • Corrosivity/Irritation: Like many amino alcohols, this compound is likely to be a skin and eye irritant, and may potentially be corrosive.[3][4] Amines are basic and can cause chemical burns upon prolonged contact.

  • Toxicity: While specific toxicological data is not available from the search, related amino alcohols can be harmful if swallowed, inhaled, or absorbed through the skin.[5] In the absence of definitive data, it is prudent to handle this compound as a substance with potential toxicological effects.

  • Environmental Hazard: The environmental impact has not been fully investigated.[6] Uncontrolled release into aquatic environments should be avoided, as amines can alter pH and be toxic to aquatic life.

Given these potential hazards, the default and most prudent course of action is to manage all waste containing this chemical as hazardous waste .

Essential Safety Protocols & Personal Protective Equipment (PPE)

Safe handling is the foundation of safe disposal. Adherence to the following protocols is mandatory when handling 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol and its associated waste.

  • Engineered Controls: Always handle the chemical and its waste within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield.[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[8]

    • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

    • Respiratory Protection: Not typically required when using a fume hood. If handling large quantities or if a fume hood is unavailable, consult your EHS department for appropriate respiratory protection.

Disposal Decision Workflow

The correct disposal pathway depends on the nature of the waste and institutional guidelines. The following workflow provides a logical framework for making this determination. The primary directive is to consult with your EHS office, who will have the final authority on disposal procedures at your facility.

DisposalWorkflow start Assess Waste Stream (2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol) ehs_consult MANDATORY: Consult Institutional EHS Office start->ehs_consult First Step is_contaminated Is waste mixed with other hazardous substances (e.g., solvents, heavy metals)? ehs_consult->is_contaminated hazardous_waste TREAT AS HAZARDOUS WASTE Follow Protocol A is_contaminated->hazardous_waste Yes pure_waste Is it pure compound or in an aqueous solution only? is_contaminated->pure_waste No pure_waste->hazardous_waste No non_hazardous_check Has EHS confirmed it is non-hazardous AND drain disposal is permitted by local regulations? pure_waste->non_hazardous_check Yes non_hazardous_check->hazardous_waste No / Uncertain non_hazardous_disposal Follow Protocol B (Conditional Aqueous Disposal) non_hazardous_check->non_hazardous_disposal Yes

Caption: Disposal decision workflow for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol waste.

Detailed Disposal Protocols

Protocol A: Hazardous Waste Stream (Primary Recommendation)

This is the safest and most compliant method for disposing of 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol waste.

  • Waste Collection:

    • Collect all waste (pure compound, solutions, and rinsates from contaminated glassware) in a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically suitable.

    • Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[9]

    • Keep the waste container securely sealed when not in use.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon adding the first drop of waste.

    • Clearly write the full chemical name: "2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol" and list any other constituents and their approximate percentages.[10]

    • Record the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • Ensure the storage location is cool, dry, well-ventilated, and away from heat or ignition sources.[3]

  • Disposal:

    • Arrange for pickup through your institution's EHS department or their contracted hazardous waste disposal service.[4] Do not attempt to dispose of this waste through regular trash or sewer systems.

Protocol B: Conditional Non-Hazardous Aqueous Waste (Subject to EHS Approval)

This protocol should only be followed with explicit, written approval from your EHS department and confirmation that it complies with local wastewater regulations. It applies only to small quantities of the uncontaminated compound in an aqueous solution.

  • Hazard Determination: Your EHS office must first perform a formal hazardous waste determination and classify the material as non-hazardous.[11]

  • Neutralization: The amine group makes the solution basic. Before any drain disposal, you must neutralize the solution to a pH between 6.0 and 9.5 by slowly adding a dilute acid (e.g., 1M HCl) with constant stirring.[11] Monitor the pH with a calibrated meter or pH strips.

  • Dilution & Disposal:

    • Once neutralized, dispose of the solution by pouring it down a laboratory sink drain with a copious amount of cold water. A general guideline is a 20-fold excess of water.

    • This procedure is only for small, incidental amounts (typically a few hundred milliliters or grams per day).[12]

Management of Empty Containers & Glassware

Chemical containers are not considered empty until they meet specific criteria.

  • Decontamination: All glassware that has come into contact with the chemical must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., water, followed by ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste under Protocol A.[10] Subsequent rinsates may also need to be collected depending on local rules.

  • "RCRA Empty" Containers: To dispose of the original chemical container in the regular trash, it must be "RCRA empty."

    • Pour out all contents into your hazardous waste container.

    • Triple rinse the container with a suitable solvent. Collect all three rinses as hazardous waste.[10]

    • Once triple-rinsed, the container can be considered "RCRA empty." Deface the label completely with a marker to indicate it no longer contains a hazardous chemical.[13] The container may then be disposed of in the regular laboratory trash or glass disposal box.

Summary of Disposal Parameters

ParameterGuideline / ValueRationale & Authoritative Source
Primary Disposal Route Approved Hazardous Waste ContractorAssumes hazardous properties in the absence of specific data to ensure maximum safety and compliance.[3][4]
Waste Container Tightly-sealed, compatible glass or HDPEPrevents leaks, spills, and reactions between the waste and the container material.
Waste Labeling "Hazardous Waste," full chemical name(s), accumulation dateEnsures regulatory compliance (RCRA) and provides critical safety information for handlers.[10]
Conditional Drain Disposal pH 6.0 - 9.5, small quantities, EHS approval ONLYPrevents corrosion of municipal plumbing and protects aquatic ecosystems from pH shock and chemical toxicity.[11]
Empty Container Mgt. Triple rinse with solvent, collect all rinsate as hazardous wasteEnsures residual chemical, which is still considered hazardous waste, is properly managed.[10]

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA. Retrieved from [Link]

  • Oregon State University. (2025). Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). Chemwatch MSDS 35181: 2-(2-AMINOETHYLAMINO)ETHANOL. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • Australian Government Department of Health. (2013). Ethanol, 2-amino-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 2-amino-2-(tetrahydro-pyran-4-yl)-ethanol. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Tetrahydro-2H-pyran-4-ylmethanol. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

This guide provides essential safety and handling protocols for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a compound utilized in advanced research and drug development. As a Senior Application Scientist, my objective...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, a compound utilized in advanced research and drug development. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights. The protocols herein are designed to be a self-validating system, ensuring the highest degree of safety and experimental integrity. This document is structured to explain not just the "what," but the critical "why" behind each procedural step, empowering you to work with confidence and safety.

Hazard Analysis: A Proactive Approach to Safety

These related compounds are frequently classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] For instance, 2-Aminoethanol is known to be corrosive to rabbit skin at various concentrations.[4] Inhalation may lead to severe irritation of the respiratory tract, and ingestion can cause severe damage to the digestive tract.[2] Therefore, we must operate under the assumption that 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol presents similar corrosive hazards.

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is dictated by the potential hazards identified. For this compound, the primary risks are chemical burns from skin/eye contact and respiratory irritation. The following PPE is mandatory for all handling procedures.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes. A face shield is required as a secondary barrier to protect the entire face from corrosive splashes, which can occur during transfers or accidental spills.[5]
Skin & Body Protection Chemically resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, and full-length pants.Double-gloving is recommended for all handling of the pure substance or concentrated solutions. Nitrile gloves offer good protection against bases and many solvents.[6] Always inspect gloves for tears or punctures before use.[1] A lab coat protects against incidental contact.
Respiratory Protection All handling of the solid or solutions must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[2] Ensure the sash is at the appropriate height to maintain proper airflow.
Foot Protection Closed-toe, liquid-resistant leather or chemical-resistant shoes.Protects feet from spills. Fabric or mesh shoes offer inadequate protection and are not permitted.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following protocol outlines the key stages of handling 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Preparation and Donning PPE
  • Inspect Your Equipment: Before entering the lab, ensure the chemical fume hood is certified and operational. Check that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) inside the fume hood before bringing the chemical in.

  • Don PPE: Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield, outer gloves. This sequence ensures that gloves are the last item on and can be removed without contaminating yourself.

Handling and Experimental Use
  • Weighing: Carefully weigh the solid compound inside the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolving: Add the solvent to your reaction vessel first, then slowly add the weighed compound to the solvent to control the dissolution rate and minimize splashing.

  • Transfers: When transferring solutions, use a pipette or cannula. Pouring is discouraged to prevent splashes. Keep the container opening pointed away from your face.

  • Post-Handling: Once the experiment is complete, cap all containers tightly.

Doffing PPE and Decontamination
  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, then the face shield and goggles, followed by the lab coat, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7][8]

The following diagram illustrates the critical workflow for safely handling this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure prep_checks Pre-Op Checks (Fume Hood, Eyewash) don_ppe Don PPE (Coat, Gloves, Goggles) prep_checks->don_ppe Verify weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Use in Experiment dissolve->transfer decontaminate Decontaminate Workspace transfer->decontaminate doff_ppe Doff PPE Safely decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose wash Wash Hands dispose->wash

Caption: Workflow for handling 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol.

Emergency and Disposal Procedures

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately and flush the affected area with water for at least 15 minutes.[2] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[2] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not wash spills into the sewer system.[9]

Disposal Plan

All waste containing 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[1]

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Corrosive").

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[1]

By implementing these comprehensive safety measures, you establish a secure environment for your research while upholding the highest standards of scientific integrity.

References

  • Safety Data Sheet: 2-Aminoethanol. Carl ROTH. [Link]

  • Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Cole-Parmer. [Link]

  • Ethanol, 2-amino-: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]

  • Personal Protective Equipment Guide. POGO. [Link]

  • SAFETY DATA SHEET: Tetrahydro-2H-pyran-4-ylmethanol. Fisher Scientific. [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

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